molecular formula C8H15NO2 B067877 Methyl 4-piperidineacetate CAS No. 168986-49-0

Methyl 4-piperidineacetate

Cat. No.: B067877
CAS No.: 168986-49-0
M. Wt: 157.21 g/mol
InChI Key: VOUIHMBRJVKANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-piperidineacetate is a high-purity chemical building block of significant importance in medicinal chemistry and organic synthesis. This ester-functionalized piperidine derivative serves as a versatile precursor for the construction of a wide range of pharmacologically active compounds. Its primary research value lies in its use as a key intermediate for introducing the 4-piperidineacetate moiety into larger molecular architectures, a structural feature commonly found in ligands for central nervous system (CNS) targets, including various neurotransmitter receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-piperidin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUIHMBRJVKANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363927
Record name Methyl 4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168986-49-0
Record name Methyl 4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168986-49-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 4-piperidineacetate synthesis from pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 4-Piperidineacetate from Pyridine Derivatives

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, including treatments for schizophrenia (Risperdal), ADHD (Concerta), and Alzheimer's disease (Aricept).[1][2] Its prevalence underscores the continuous demand for efficient and scalable synthetic routes to functionalized piperidines. This compound is a valuable building block in this context, providing a versatile handle for further chemical elaboration in drug discovery and development.

This guide provides a comprehensive, technically-grounded overview of a common and reliable synthetic pathway to this compound, commencing from the readily available starting material, 4-methylpyridine (γ-picoline). The narrative emphasizes the chemical principles behind each transformation, offers detailed experimental protocols, and discusses the critical parameters that ensure success, from intermediate synthesis to the final catalytic hydrogenation.

Section 1: Overall Synthetic Strategy

The transformation of the aromatic pyridine ring into a saturated piperidine ring while constructing an acetate side chain at the 4-position requires a multi-step approach. The chosen strategy is designed for efficiency and relies on well-established chemical transformations. The pathway proceeds through three key stages:

  • Side-Chain Functionalization: Conversion of the methyl group of 4-methylpyridine into a carboxylic acid moiety via a nitrile intermediate.

  • Esterification: Conversion of the resulting 4-pyridineacetic acid to its corresponding methyl ester.

  • Ring Reduction: Catalytic hydrogenation of the aromatic pyridine ring of methyl 4-pyridineacetate to yield the final saturated piperidine product.

This overall workflow is depicted below.

G cluster_0 Overall Synthetic Workflow 4-Methylpyridine 4-Methylpyridine 4-(Cyanomethyl)pyridine 4-(Cyanomethyl)pyridine 4-Methylpyridine->4-(Cyanomethyl)pyridine  Side-Chain  Activation &  Cyanation 4-Pyridineacetic Acid 4-Pyridineacetic Acid 4-(Cyanomethyl)pyridine->4-Pyridineacetic Acid  Nitrile  Hydrolysis Methyl 4-Pyridineacetate Methyl 4-Pyridineacetate 4-Pyridineacetic Acid->Methyl 4-Pyridineacetate  Fischer  Esterification This compound This compound Methyl 4-Pyridineacetate->this compound  Catalytic  Hydrogenation

Caption: Overall synthetic route from 4-methylpyridine to this compound.

Section 2: Synthesis of the Key Intermediate: 4-Pyridineacetic Acid

The initial phase of the synthesis focuses on elaborating the C4-methyl group into an acetic acid side chain. This is most effectively achieved in a two-step sequence involving the formation and subsequent hydrolysis of a nitrile intermediate.

Step 1: Synthesis of 4-(Cyanomethyl)pyridine

The conversion of 4-methylpyridine to 4-(cyanomethyl)pyridine (also known as 2-(pyridin-4-yl)acetonitrile) is a crucial first step. While several methods exist, a common laboratory approach involves the radical bromination of the methyl group followed by nucleophilic substitution with a cyanide salt. An alternative industrial route is the ammoxidation of 4-methylpyridine.[3]

Step 2: Hydrolysis of 4-(Cyanomethyl)pyridine to 4-Pyridineacetic Acid

The nitrile group of 4-(cyanomethyl)pyridine is hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This reaction proceeds via the formation of a carboxylate salt, which is then neutralized in a separate workup step to afford the free acid.

Experimental Protocol: Hydrolysis of 4-(Cyanomethyl)pyridine [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water.

  • Base Addition: To this solution, add an excess of solid potassium hydroxide (KOH).

  • Reflux: Heat the reaction mixture to reflux (approximately 90°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Upon completion, cool the mixture and remove the ethanol via vacuum distillation.

  • Acidification: Dilute the remaining aqueous solution with water and adjust the pH to 4-5 using a 2 N solution of hydrochloric acid (HCl). The product, 4-pyridineacetic acid, will precipitate as a solid.

  • Isolation: Concentrate the acidified aqueous phase under reduced pressure to isolate the crude product. Further purification can be achieved by recrystallization. A typical yield for this step is around 84%.[4]

Section 3: Esterification to Methyl 4-Pyridineacetate

With the carboxylic acid in hand, the next step is its conversion to the methyl ester. The Fischer esterification is a classic and highly effective method for this transformation, involving the reaction of the carboxylic acid with an excess of alcohol under acidic catalysis.[5]

Causality in Fischer Esterification: The reaction is an equilibrium process.[5] To drive the reaction toward the ester product, two principles are applied: (1) using a large excess of the alcohol (methanol) to shift the equilibrium according to Le Châtelier's principle, and (2) employing a strong acid catalyst (e.g., concentrated sulfuric acid) to protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and accelerating the rate of nucleophilic attack by the alcohol.[5][6]

Experimental Protocol: Fischer Esterification of 4-Pyridineacetic Acid

  • Reaction Setup: Suspend 4-pyridineacetic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Neutralization: Cool the mixture to room temperature and carefully neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture several times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude methyl 4-pyridineacetate can be purified by vacuum distillation.

Section 4: Catalytic Hydrogenation to this compound

The final and most critical step is the reduction of the stable aromatic pyridine ring to the saturated piperidine ring. This transformation requires overcoming the aromatic stabilization energy of the heterocycle and is almost exclusively achieved via catalytic hydrogenation.[7][8]

The Challenge and Solution of Pyridine Reduction

The dearomatization of pyridines is thermodynamically favorable but kinetically slow, necessitating the use of active catalysts and often requiring elevated pressures of hydrogen gas.[7] A wide array of both heterogeneous and homogeneous catalysts has been developed for this purpose.[1][9] For preparative scale, heterogeneous catalysts such as platinum, palladium, and rhodium supported on carbon or other materials are most common due to their high activity and ease of separation.[10][11][12][13]

Mechanistic Insights into Heterogeneous Hydrogenation

The hydrogenation of a pyridine ring on a heterogeneous catalyst surface is a complex process. A simplified mechanism involves the following key steps:

  • Adsorption: Both the pyridine substrate and molecular hydrogen (H₂) adsorb onto the active sites of the metal catalyst surface.

  • H-H Bond Cleavage: The H-H bond of the adsorbed H₂ is cleaved, forming reactive metal-hydride species on the surface.

  • Stepwise Hydrogen Transfer: The adsorbed pyridine ring undergoes a series of stepwise hydrogen atom transfers from the catalyst surface, leading to partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) before full saturation is achieved.[14][15]

  • Desorption: The final product, the saturated piperidine, desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

G cluster_mech Simplified Hydrogenation Mechanism cluster_surface Catalyst Surface (e.g., Pt, Rh) Py Pyridine in Solution Py_ads Adsorbed Pyridine Py->Py_ads Adsorption H2 H₂ in Solution H_ads Adsorbed H• H2->H_ads Adsorption & H-H Cleavage Product_ads Adsorbed Piperidine Py_ads->Product_ads + 6H• (stepwise) Product Piperidine in Solution Product_ads->Product Desorption

Caption: Simplified mechanism for heterogeneous catalytic hydrogenation of pyridine.

Detailed Experimental Protocol: Hydrogenation using Platinum(IV) Oxide (PtO₂)

Platinum(IV) oxide (PtO₂), also known as Adam's catalyst, is a highly effective pre-catalyst for the hydrogenation of pyridines. In the presence of hydrogen, it is reduced in situ to finely dispersed, highly active platinum black. Acetic acid is an excellent solvent for this reaction as it protonates the pyridine nitrogen, activating the ring towards reduction.[13]

  • Vessel Charging: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add methyl 4-pyridineacetate.

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by the platinum(IV) oxide catalyst (typically 1-5 mol%).[4][13]

  • Inerting: Seal the vessel and purge the system several times with a low pressure of nitrogen gas, followed by several purges with hydrogen gas to remove all air.

  • Pressurization: Pressurize the vessel with hydrogen gas to the target pressure (e.g., 50-70 psi).[4][13]

  • Reaction: Begin agitation (shaking or stirring) at room temperature. The reaction is exothermic, and a drop in pressure will be observed as hydrogen is consumed. The reaction should be monitored until hydrogen uptake ceases.

  • Workup: Carefully vent the excess hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The residue can then be basified with a strong base (e.g., NaOH) and extracted with an organic solvent to isolate the free base, this compound. Further purification can be achieved via distillation.

Section 5: Data Presentation

StepStarting MaterialProductKey Reagents & CatalystTypical Conditions
14-(Cyanomethyl)pyridine4-Pyridineacetic AcidKOH, Ethanol/WaterReflux (90°C), several hours
24-Pyridineacetic AcidMethyl 4-PyridineacetateMethanol, H₂SO₄ (cat.)Reflux, several hours
3Methyl 4-PyridineacetateThis compoundH₂, PtO₂ (cat.), Acetic Acid50-70 psi H₂, Room Temp.

Section 6: Mandatory Safety Considerations

The synthesis described involves hazardous materials and procedures that require strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.

  • Pyridine and Derivatives: Pyridine is a highly flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[16][17] It should be handled exclusively in a well-ventilated chemical fume hood.[18]

  • Catalytic Hydrogenation:

    • Pressure: Reactions involving hydrogen gas under pressure carry a significant risk of explosion. Use only certified high-pressure equipment and operate behind a safety shield.[19]

    • Flammability: Hydrogen is extremely flammable. The reaction area must be free of ignition sources.[16] The system must be thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to prevent the formation of explosive air/hydrogen mixtures.

    • Catalyst Handling: Hydrogenation catalysts like PtO₂ (and especially the reduced Pt black) can be pyrophoric and may ignite upon exposure to air, particularly when saturated with hydrogen and solvents. Do not allow the catalyst to dry in the air. The filter cake should be quenched carefully with water before disposal.

  • Reagents: Strong acids (H₂SO₄) and bases (KOH) are corrosive and must be handled with appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[18]

  • Personal Protective Equipment (PPE): At all times, appropriate PPE, including a flame-resistant lab coat, safety glasses or goggles, and suitable gloves (e.g., nitrile), must be worn.[18]

References

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-piperidineacetate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold and Methyl 4-piperidineacetate

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of therapeutic agents.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids is a testament to its versatile nature.[1] The conformational flexibility of the six-membered heterocyclic amine allows for effective binding to a wide array of biological targets, while its structure offers multiple points for chemical modification, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.[3][4] Piperidine derivatives are integral to drugs targeting the central nervous system (CNS), as well as those with anticancer, antiviral, and anti-inflammatory properties.[5]

This compound, in particular, has emerged as a valuable building block in pharmaceutical synthesis.[6] Its structure, featuring a piperidine ring and an acetate functional group, provides a versatile platform for the synthesis of more complex molecules.[6] This guide offers a comprehensive overview of the core physicochemical properties of this compound, providing the in-depth technical understanding necessary for its effective application in drug discovery and development.

Core Physicochemical Properties of this compound

A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems and is a critical component of the drug development process. These properties influence a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its biological target.

Structural and Molecular Profile
PropertyValueSource
Chemical Structure Chemical Structure of this compound-
Molecular Formula C₈H₁₅NO₂[7]
Molecular Weight 157.21 g/mol [7][8]
CAS Number 168986-49-0[7]
IUPAC Name methyl 2-(piperidin-4-yl)acetate[9]
Physical Properties
PropertyValueSource
Appearance Colorless to pale yellow liquid or solid[6]
Boiling Point 145 °C at 0.2 Torr[8]
Density 0.982 ± 0.06 g/cm³[8]

Key Physicochemical Parameters in Drug Discovery

Acidity and Basicity: The pKa Value

The acid dissociation constant (pKa) is a critical parameter that governs the extent of ionization of a molecule at a given pH. This, in turn, influences its solubility, permeability across biological membranes, and binding to its target. For a molecule like this compound, which contains a basic nitrogen atom within the piperidine ring, the pKa of its conjugate acid is of primary importance.

A predicted pKa value for this compound is approximately 10.40.[8] This relatively high pKa suggests that at physiological pH (around 7.4), the piperidine nitrogen will be predominantly protonated, rendering the molecule largely in its cationic form. This has significant implications for its interaction with biological targets and its ability to cross cell membranes.

Experimental Protocol: Potentiometric Titration for pKa Determination of Piperidine Derivatives

The following is a generalized protocol for determining the pKa of a piperidine derivative, such as this compound, using potentiometric titration. This method is widely used due to its accuracy and reliability.

Objective: To experimentally determine the pKa of the conjugate acid of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH meter with a combination electrode, calibrated with standard buffers (pH 4.0, 7.0, and 10.0)

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

    • Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration:

    • Place the beaker containing the sample solution on the magnetic stirrer and immerse the calibrated pH electrode.

    • Begin stirring the solution gently.

    • Add a known excess of the standardized HCl solution to ensure complete protonation of the piperidine nitrogen.

    • Record the initial pH of the solution.

    • Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL).

    • After each addition of NaOH, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH versus the volume of NaOH added.

    • Determine the equivalence point from the titration curve (the point of maximum slope).

    • The pKa is equal to the pH at the half-equivalence point.

Causality Behind Experimental Choices:

  • Potentiometric Titration: This method directly measures the change in hydrogen ion concentration, providing a reliable determination of the equilibrium constant.

  • Constant Ionic Strength: Maintaining a constant ionic strength with KCl minimizes the effect of changing ionic activity on the pKa measurement.

  • Carbonate-Free NaOH: Carbonate impurities in the NaOH solution can interfere with the titration and lead to inaccurate results.

Lipophilicity: The Partition Coefficient (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's relative solubility in a nonpolar solvent (like octanol) and a polar solvent (like water). It is a crucial determinant of a drug's ability to cross biological membranes, its distribution within the body, and its potential for off-target effects.

A predicted LogP value (XLogP3) for this compound is 0.87790.[8] This value suggests that the molecule has a relatively balanced solubility profile, with a slight preference for the lipid phase. This is a desirable characteristic for many drug candidates, as it can facilitate absorption and distribution while minimizing the risk of excessive accumulation in fatty tissues.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP.

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of this compound.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Phase Preparation:

    • Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Partitioning:

    • Accurately weigh a known amount of this compound and dissolve it in either the water-saturated n-octanol or the n-octanol-saturated water.

    • Add a known volume of this solution to a separatory funnel or centrifuge tube.

    • Add an equal volume of the other phase.

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

  • Concentration Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP = log₁₀(P)

Causality Behind Experimental Choices:

  • Shake-Flask Method: This direct measurement of partitioning provides the most accurate and reliable LogP value.

  • Pre-saturated Solvents: Using pre-saturated solvents ensures that the volume of each phase does not change during the experiment due to mutual dissolution.

  • Equilibrium: Vigorous shaking is essential to ensure that the compound has fully partitioned between the two phases and reached equilibrium.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine ring, the methylene protons adjacent to the ester, and the methyl protons of the ester group. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the atoms. For instance, the protons on the carbons adjacent to the nitrogen would be expected to appear at a lower field compared to the other ring protons due to the deshielding effect of the nitrogen atom.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be expected to appear at a characteristic downfield chemical shift (typically in the range of 170-180 ppm). The carbons of the piperidine ring would appear at different chemical shifts depending on their proximity to the nitrogen atom and the acetate substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C=O stretch of the ester group (typically around 1735-1750 cm⁻¹)

  • C-O stretch of the ester group (typically in the range of 1000-1300 cm⁻¹)

  • N-H stretch of the secondary amine in the piperidine ring (a weak to medium band around 3300-3500 cm⁻¹)

  • C-H stretches of the aliphatic CH₂ and CH₃ groups (typically in the range of 2850-3000 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (157.21 g/mol ). The fragmentation pattern would be expected to show characteristic losses, such as the loss of the methoxy group (-OCH₃) or the entire ester group.

Visualization of Key Concepts

Experimental Workflow for Physicochemical Characterization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_data Data Analysis & Interpretation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Structure Confirmation ir IR Spectroscopy purification->ir Functional Group Identification ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation pka pKa Determination (Potentiometric Titration) purification->pka Acidity/Basicity logp LogP Determination (Shake-Flask Method) purification->logp Lipophilicity data_analysis Comprehensive Physicochemical Profile nmr->data_analysis ir->data_analysis ms->data_analysis pka->data_analysis logp->data_analysis

Caption: Workflow for the synthesis and comprehensive physicochemical characterization of this compound.

Conclusion: A Versatile Scaffold with Favorable Physicochemical Properties

This compound possesses a desirable combination of structural features and physicochemical properties that make it a valuable building block in drug discovery. Its piperidine core provides a robust and adaptable scaffold, while the acetate functional group offers a convenient handle for further chemical modifications. The predicted pKa and LogP values suggest a molecule with a favorable ionization and solubility profile for many therapeutic applications. A thorough experimental characterization of its physicochemical properties, as outlined in this guide, is essential for its rational application in the design and development of novel and effective pharmaceuticals. The insights gained from such studies will continue to solidify the importance of the piperidine scaffold in the ongoing quest for new medicines.

References

Introduction: The Strategic Importance of the Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-piperidineacetate (CAS 168986-49-0) for Advanced Drug Development

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous pharmaceuticals and natural products.[1] Its conformational flexibility and favorable physicochemical properties allow for effective interaction with a multitude of biological targets, making it a privileged structure in drug design.[2] this compound (CAS No. 168986-49-0), also known as Methyl (piperidin-4-yl)acetate, is a key functionalized derivative of this scaffold. It serves as a versatile building block, providing medicinal chemists with a strategic starting point for the synthesis of complex molecules targeting a range of therapeutic areas, from neurological disorders to infectious diseases.[3][4] This guide offers a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthetic pathway, in-depth analytical characterization, and critical applications for professionals in research and drug development.

Physicochemical and Structural Properties

This compound is an organic compound featuring a central piperidine ring substituted at the 4-position with a methyl acetate group.[4] This structure provides two key points for chemical modification: the secondary amine of the piperidine ring and the ester functional group, making it a valuable intermediate for library synthesis and lead optimization.

PropertyValueSource(s)
CAS Number 168986-49-0[4]
Molecular Formula C₈H₁₅NO₂[5]
Molecular Weight 157.21 g/mol [5][6]
Appearance Colorless to pale yellow liquid or solid[4]
IUPAC Name methyl 2-(piperidin-4-yl)acetate[5]
Synonyms This compound, 4-Piperidine acetic acid methyl ester[5]
InChI Key VOUIHMBRJVKANW-UHFFFAOYSA-N[5]
Storage Store in a cool, dry, well-ventilated place away from light[4]

Synthesis and Purification: A Strategic Approach

While numerous methods exist for the synthesis of substituted piperidines, a common and effective strategy for producing this compound starts from a commercially available, protected piperidone precursor. The following multi-step pathway is proposed based on established synthetic transformations, ensuring high yield and purity.

Proposed Synthetic Pathway

The synthesis begins with N-Boc-4-piperidone, which undergoes a Horner-Wadsworth-Emmons (HWE) reaction to introduce the acetate moiety. The resulting α,β-unsaturated ester is then subjected to catalytic hydrogenation, which concurrently reduces the double bond and can be used for deprotection if a benzyl protecting group were used instead of Boc. The final step involves the removal of the Boc protecting group under acidic conditions.

G A N-Boc-4-Piperidone C HWE Reaction (Base, e.g., NaH in THF) A->C B Horner-Wadsworth-Emmons Reagent (e.g., Triethyl phosphonoacetate) B->C D Methyl (1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate C->D E Catalytic Hydrogenation (H₂, Pd/C, MeOH) D->E F Methyl (1-(tert-butoxycarbonyl)piperidin-4-yl)acetate E->F G Deprotection (TFA or HCl in Dioxane) F->G H This compound (Final Product) G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl (1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction cautiously by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the target α,β-unsaturated ester.

Step 2: Synthesis of Methyl (1-(tert-butoxycarbonyl)piperidin-4-yl)acetate

  • Dissolve the product from Step 1 in methanol (MeOH).

  • Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

  • Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the saturated Boc-protected ester, which is often pure enough for the next step.

Step 3: Deprotection to Yield this compound

  • Dissolve the Boc-protected ester from Step 2 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of trifluoroacetic acid (TFA) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • If the hydrochloride salt is desired, it can be triturated with diethyl ether and collected by filtration. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaOH or NaHCO₃) to pH > 10, and extract with an organic solvent like DCM or ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the final product, this compound.[7][8]

Analytical Characterization and Structural Elucidation

Accurate structural confirmation is paramount. The combined use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the molecule. While experimental spectra for this specific compound are not widely published, a detailed prediction based on its constituent functional groups and data from analogous structures is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~3.67 s 3H -OCH₃ Singlet for the methyl ester protons, typical chemical shift.[9]
~3.05 ddd 2H H-2ax, H-6ax Axial protons on carbons adjacent to nitrogen are shifted downfield.
~2.58 dt 2H H-2eq, H-6eq Equatorial protons on carbons adjacent to nitrogen.
~2.23 d 2H -CH₂-COOCH₃ Protons alpha to the carbonyl group, appearing as a doublet due to coupling with H-4.
~1.90-1.75 m 1H H-4 Methine proton at the point of substitution.
~1.70 br s 1H N-H Broad singlet for the secondary amine proton, exchangeable with D₂O.[10]
~1.65 ddd 2H H-3ax, H-5ax Axial protons on the piperidine ring.

| ~1.25 | dq | 2H | H-3eq, H-5eq | Equatorial protons, typically the most upfield signals in the ring system. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Carbon Type Assignment Rationale
~173.5 Quaternary C=O Carbonyl carbon of the ester group, significantly deshielded.[9]
~51.5 Methyl -OCH₃ Methyl carbon of the ester.[9]
~45.8 Methylene C-2, C-6 Carbons adjacent to the nitrogen atom.
~41.2 Methylene -CH₂-COOCH₃ Methylene carbon of the acetate side chain.
~35.0 Methine C-4 Methine carbon at the point of substitution.

| ~32.5 | Methylene | C-3, C-5 | Remaining piperidine ring carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Absorption Bands

Frequency (cm⁻¹) Intensity Assignment Rationale
3350-3300 Medium, Broad N-H Stretch Characteristic of a secondary amine.[11]
2940, 2860 Strong C-H Stretch Aliphatic C-H stretching from the piperidine ring and acetate side chain.
~1735 Strong, Sharp C=O Stretch Definitive peak for the ester carbonyl group.[11]

| 1250-1150 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the ester C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Under Electrospray Ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected.

Predicted ESI-MS Fragmentation

m/z Value Ion Rationale for Fragment
158.11 [M+H]⁺ Protonated molecular ion (C₈H₁₆NO₂⁺).
142.12 [M+H - CH₄]⁺ Loss of methane, less common.
126.08 [M+H - CH₃OH]⁺ Loss of methanol from the ester group.
98.09 [C₆H₁₂N]⁺ α-cleavage with loss of the entire methyl acetate side chain, a common pathway for piperidines.[12]

| 84.08 | [C₅H₁₀N]⁺ | Loss of the acetate side chain followed by fragmentation of the piperidine ring. |

G cluster_0 Structural Features cluster_1 Corresponding Spectroscopic Signals Secondary Amine (N-H) Secondary Amine (N-H) IR1 IR: ~3330 cm⁻¹ (broad) ¹H NMR: ~1.7 ppm (broad singlet) Secondary Amine (N-H)->IR1 correlates to Piperidine Ring (C-H, C-C, C-N) Piperidine Ring (C-H, C-C, C-N) NMR1 ¹H NMR: 1.2-3.1 ppm ¹³C NMR: 32-46 ppm Piperidine Ring (C-H, C-C, C-N)->NMR1 correlates to MS1 MS: Fragmentation via α-cleavage and ring fission Piperidine Ring (C-H, C-C, C-N)->MS1 Ester Group (C=O, C-O, O-CH₃) Ester Group (C=O, C-O, O-CH₃) IR2 IR: ~1735 cm⁻¹ (strong, sharp) IR: ~1200 cm⁻¹ (strong) ¹³C NMR: ~173.5 ppm (C=O), ~51.5 ppm (-OCH₃) Ester Group (C=O, C-O, O-CH₃)->IR2 correlates to Alkyl Chain (-CH₂-) Alkyl Chain (-CH₂-) Alkyl Chain (-CH₂-)->NMR1

Caption: Correlation of molecular structure with key spectroscopic signals.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile synthon. The secondary amine allows for a wide range of modifications, including N-alkylation, N-arylation, acylation, and sulfonylation, enabling the rapid generation of diverse compound libraries.

Key Therapeutic Areas:

  • Neurological Disorders: Piperidine derivatives are central to many CNS-active drugs. This intermediate is used in the synthesis of novel agents for epilepsy, sedation, and analgesia.[3]

  • Antimicrobial Agents: The piperidine scaffold can be elaborated to create compounds with antibacterial and antifungal properties.[13]

  • Oncology: Many kinase inhibitors and other anticancer agents incorporate substituted piperidine rings to optimize binding affinity and pharmacokinetic properties.

G cluster_0 Chemical Modifications cluster_1 Resulting Therapeutic Scaffolds A This compound (Core Scaffold) B N-Alkylation / N-Arylation A->B C N-Acylation / N-Sulfonylation A->C D Ester Hydrolysis -> Amidation A->D E CNS Agents (e.g., Analgesics, Anticonvulsants) B->E F Antimicrobial Agents C->F G Kinase Inhibitors (Oncology) D->G

Caption: Role of this compound as a precursor in drug discovery.

A recent patent application highlights its use in the synthesis of substituted aminoquinolones as DGKα inhibitors for immune activation, demonstrating its relevance in cutting-edge therapeutic strategies.[14] This underscores its continued importance as a building block for developing next-generation medicines.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. While specific toxicity data for this compound is limited, data for its hydrochloride salt and related piperidine derivatives indicate potential hazards.

  • Hazard Identification: May cause skin and serious eye irritation. Harmful if swallowed or inhaled. May cause respiratory irritation.[15]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Protect from light and moisture to maintain chemical integrity.[4]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

Conclusion

This compound (CAS 168986-49-0) is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined structure, coupled with the dual reactivity of its secondary amine and ester functionalities, provides a reliable and versatile platform for the synthesis of novel and complex molecular architectures. A thorough understanding of its synthesis, analytical profile, and safe handling is crucial for leveraging its full potential in the quest for new and improved therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 4-piperidineacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-piperidineacetate is a heterocyclic organic compound with the molecular formula C₈H₁₅NO₂.[1][2] As a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom, this compound and its analogues are significant building blocks in medicinal chemistry. They are utilized in the synthesis of a wide range of pharmaceutical agents, particularly those targeting the central nervous system, such as anticonvulsants, antiepileptics, and sedatives.[3] The presence of both a secondary amine within the piperidine ring and a methyl ester functionality provides versatile points for chemical modification, making it a valuable intermediate in drug discovery and development.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available experimental spectra for this specific compound are limited, this document will leverage established principles of spectroscopy and data from analogous structures to provide a robust interpretation of its key spectral features. This approach offers a foundational understanding for researchers working with this and related piperidine derivatives.

Molecular Structure and Spectroscopic Overview

The structural features of this compound are key to understanding its spectroscopic output. The molecule consists of a piperidine ring substituted at the 4-position with an acetic acid methyl ester group. The numbering of the carbon and hydrogen atoms is crucial for the assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other hydrogen atoms. The expected ¹H NMR spectrum of this compound would be complex due to the conformational flexibility of the piperidine ring and the diastereotopic nature of the methylene protons.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Referencing: Use the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS) to reference the chemical shift scale to 0 ppm.

Predicted ¹H NMR Data and Interpretation:
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constants (Hz)
-NH (piperidine)1.5 - 2.5Broad singlet1H-
-OCH₃ (methyl ester)~3.6 - 3.7Singlet3H-
-CH₂- (acetate)~2.2 - 2.3Doublet2HJ ≈ 6-7
-CH- (piperidine, C4)~1.8 - 2.0Multiplet1H-
-CH₂- (piperidine, C2, C6)2.9 - 3.1 (axial) 2.4 - 2.6 (equatorial)Multiplet4H-
-CH₂- (piperidine, C3, C5)1.6 - 1.8 (axial) 1.1 - 1.3 (equatorial)Multiplet4H-

Interpretation:

  • -OCH₃ (Methyl Ester): A sharp singlet is expected around 3.6-3.7 ppm, characteristic of the three equivalent protons of the methyl ester group.

  • -CH₂- (Acetate): The two protons of the methylene group adjacent to the carbonyl will appear as a doublet in the range of 2.2-2.3 ppm, split by the neighboring methine proton at C4.

  • Piperidine Ring Protons: The signals for the piperidine ring protons are more complex. The protons at C2 and C6, being adjacent to the nitrogen atom, will be the most downfield of the ring protons. The protons at C3 and C5 will be more upfield. Due to the chair conformation of the piperidine ring, axial and equatorial protons will have different chemical shifts and coupling constants. The methine proton at C4 will be a complex multiplet due to coupling with the adjacent methylene protons of the acetate group and the piperidine ring.

  • -NH Proton: The proton on the nitrogen will likely appear as a broad singlet that can exchange with trace amounts of water in the solvent, which can affect its chemical shift and appearance.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Experimental Protocol:
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

  • Referencing: The solvent peak is used to reference the spectrum.

Predicted ¹³C NMR Data and Interpretation:
Carbon AtomPredicted Chemical Shift (ppm)
C=O (ester carbonyl)~172 - 174
-OCH₃ (methyl ester)~51 - 52
-CH₂- (piperidine, C2, C6)~45 - 47
-CH₂- (acetate)~40 - 42
-CH- (piperidine, C4)~35 - 37
-CH₂- (piperidine, C3, C5)~30 - 32

Interpretation:

  • C=O (Ester Carbonyl): The carbonyl carbon of the ester group is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 172-174 ppm.[4]

  • -OCH₃ (Methyl Ester): The carbon of the methyl ester group will appear around 51-52 ppm.

  • Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield of the ring carbons. The C4 carbon, being a methine, will have a different chemical shift than the methylene carbons at C3 and C5.

  • -CH₂- (Acetate): The methylene carbon of the acetate group will also appear in the aliphatic region.

G cluster_0 ¹³C NMR Workflow Sample Prep Dissolve in Deuterated Solvent Acquisition Acquire Proton-Decoupled Spectrum Sample Prep->Acquisition Processing Fourier Transform and Phasing Acquisition->Processing Analysis Assign Chemical Shifts to Carbon Atoms Processing->Analysis

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:
  • Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. If the sample is a solid, it can be analyzed as a KBr pellet or as a nujol mull.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation:
Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H Stretch (secondary amine)~3300 - 3500Medium, broad
C-H Stretch (aliphatic)~2850 - 3000Strong
C=O Stretch (ester)~1735 - 1750Strong
C-O Stretch (ester)~1150 - 1250Strong
N-H Bend (secondary amine)~1550 - 1650Medium
C-N Stretch (amine)~1020 - 1250Medium

Interpretation:

  • N-H Stretch: A medium, broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperidine ring.

  • C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the aliphatic CH₂ and CH groups.

  • C=O Stretch: A very strong and sharp absorption band around 1735-1750 cm⁻¹ is a key diagnostic peak for the carbonyl group of the methyl ester.

  • C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region corresponds to the C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

Predicted Mass Spectrum Data and Interpretation:
  • Molecular Ion (M⁺): The molecular weight of this compound is 157.21 g/mol .[1] In an EI mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 157. Under softer ionization conditions like ESI, the protonated molecule [M+H]⁺ would be observed at m/z = 158.

  • Key Fragmentation Patterns: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for piperidine derivatives involve alpha-cleavage adjacent to the nitrogen atom. For this compound, key fragments could include:

    • Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 126.

    • Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z = 98.

    • Cleavage of the piperidine ring.

G M [C₈H₁₅NO₂]⁺˙ m/z = 157 F1 [M - OCH₃]⁺ m/z = 126 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 98 M->F2 - •COOCH₃ F3 Piperidine Ring Fragments M->F3 Ring Cleavage

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for confirming its identity and purity, which is of paramount importance in its application as a pharmaceutical intermediate. This guide provides a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound. By understanding these characteristic spectral features, researchers and drug development professionals can confidently identify and utilize this compound in their synthetic endeavors. The provided protocols and interpretations serve as a valuable resource for the analysis of this and structurally related piperidine derivatives.

References

Methyl 4-piperidineacetate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Methyl 4-Piperidineacetate

Introduction

This compound is a pivotal intermediate in modern pharmaceutical synthesis, valued for its functionalized piperidine scaffold. This structure is a cornerstone in the development of therapeutics for various neurological disorders, including epilepsy and convulsions.[1] As with any critical raw material in the drug development pipeline, a comprehensive understanding of its chemical stability is not merely a regulatory formality but a fundamental necessity. The integrity of this compound directly impacts the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a detailed examination of the factors governing the stability of this compound. We will explore its intrinsic chemical liabilities, potential degradation pathways under various stress conditions, and the logic behind establishing a robust stability-indicating analytical framework. The protocols and insights presented herein are designed for researchers, quality control analysts, and drug development professionals to ensure the long-term viability and quality of this essential chemical building block.

Physicochemical Properties

Understanding the inherent properties of this compound is the first step in designing appropriate storage and handling protocols. The molecule consists of a secondary amine within a piperidine ring and a methyl ester functional group, both of which represent potential sites for chemical degradation.

PropertyValue / DescriptionSource(s)
Chemical Name Methyl 2-(piperidin-4-yl)acetate[2]
Synonyms This compound, 4-Piperidineacetic acid methyl ester[2][3]
CAS Number 168986-49-0[2]
Molecular Formula C₈H₁₅NO₂[2]
Molecular Weight 157.21 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[3]
General Stability Generally stable under standard, controlled conditions.[3]

Factors Influencing Stability & Degradation Pathways

The stability of this compound is contingent on controlling the environmental factors that can promote its degradation. The two primary reactive centers are the ester linkage, susceptible to hydrolysis, and the piperidine ring, which is vulnerable to oxidation.

Hydrolytic Degradation

The ester functional group is the most significant site for hydrolytic instability. This reaction can be catalyzed by the presence of acids or bases, or it can proceed, albeit much more slowly, under neutral conditions.

  • Mechanism : The hydrolysis of the methyl ester results in the formation of 4-piperidineacetic acid and methanol.[4][5] This conversion represents a critical loss of the starting material and the introduction of a significant impurity that must be controlled. The rate of hydrolysis is highly dependent on pH and temperature.[6]

  • Acid-Catalyzed Hydrolysis : In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed (Saponification) : Under alkaline conditions, the ester is attacked by a hydroxide ion. This process is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.

Oxidative Degradation

The piperidine ring, specifically the secondary amine and the adjacent methylene groups (C-H bonds alpha to the nitrogen), is susceptible to oxidation.[7] This can be initiated by atmospheric oxygen, peroxide contaminants, or exposure to certain metal ions.

  • Mechanism : Oxidative degradation can proceed through several pathways.

    • N-Oxidation : The lone pair of electrons on the nitrogen atom can be oxidized to form a stable N-oxide, a common metabolic and degradation pathway for tertiary and secondary amines.[7][8]

    • Ring Oxidation/Dehydrogenation : Studies on piperidine degradation show that oxidation can occur via hydrogen abstraction from the N-H bond or the C-H bonds alpha to the nitrogen (the C2 and C6 positions).[9][10] This leads to the formation of an imine intermediate (2,3,4,5-tetrahydropyridine derivative), which can be a precursor to further ring-opening products.[9][10][11]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy necessary to initiate radical-based degradation reactions.

  • Mechanism : Photolytic degradation often involves the formation of highly reactive radical species. For piperidine derivatives, UV energy can facilitate the abstraction of hydrogen atoms from the ring, leading to the same types of imine and ring-opened products seen in oxidative stress studies.[9][12] The presence of photosensitizers can accelerate this process.

Thermal Degradation

While generally stable at ambient temperatures, exposure to excessive heat can induce thermal decomposition.

  • Mechanism : At elevated temperatures, decarboxylation of the acetate side chain is a potential pathway, though less likely than hydrolysis or oxidation under typical storage conditions.[7] More commonly, high heat will accelerate the other degradation pathways, particularly hydrolysis. Extreme thermal stress can lead to fragmentation of the molecule, producing volatile toxic gases such as oxides of nitrogen (NOx) and carbon (CO, CO₂).

Below is a diagram illustrating the primary degradation pathways for this compound.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative & Photolytic Degradation M4PA This compound PAA 4-Piperidineacetic Acid + Methanol M4PA->PAA H⁺ or OH⁻ H₂O M4PA2 This compound N_Oxide N-Oxide Derivative M4PA2->N_Oxide [O] Imine Imine Intermediate (Tetrahydropyridine derivative) M4PA2->Imine [O] or hν -H abstraction RingOpened Ring-Opened Products Imine->RingOpened Further Oxidation

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the chemical liabilities of the molecule, a multi-faceted approach to storage and handling is required to ensure its long-term stability.

ParameterRecommendationRationaleSource(s)
Temperature Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.Minimizes the rate of all potential degradation reactions, particularly hydrolysis and thermal decomposition.[3][13]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidative degradation of the piperidine ring by atmospheric oxygen.[7]
Container Use a tightly sealed, opaque container.Prevents ingress of moisture (which drives hydrolysis) and air (which drives oxidation). Opaque material protects from light.[13][14][15]
Light Exposure Protect from light.Prevents initiation of photolytic degradation pathways.[3]
Incompatible Materials Store away from strong acids, strong bases, and oxidizing agents.Avoids catalytic hydrolysis (acids/bases) and direct chemical oxidation.[12][13]

A Framework for Stability Assessment: Forced Degradation Studies

To experimentally validate the stability of this compound and to develop a robust analytical method, a forced degradation (or stress testing) study is essential.[13][16] This involves intentionally subjecting the compound to harsh conditions to generate potential degradation products and demonstrate that the analytical method can adequately separate them from the parent compound.[15][17]

The following diagram outlines a typical workflow for a forced degradation study.

G start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Expose to Stress Conditions base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base Expose to Stress Conditions oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid Expose to Stress Conditions thermal Thermal Stress (e.g., 80°C, Solid & Solution) start->thermal Expose to Stress Conditions photo Photolytic Stress (ICH Q1B Light Exposure) start->photo Expose to Stress Conditions analyze Analyze All Samples by Stability-Indicating HPLC Method acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Purity, Identify Degradants, Validate Method analyze->evaluate

Caption: Workflow for a forced degradation stability study.

Analytical Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method (SIAM) is a validated procedure that can accurately quantify the decrease of the active compound and the increase of degradation products without interference.[16][17] For piperidine derivatives lacking a native UV chromophore, derivatization is a critical step for sensitive HPLC-UV analysis.[1][3][14]

Expertise & Causality: The Need for Derivatization

The piperidine ring itself does not absorb UV light in the typical range (220-400 nm) used for HPLC analysis. To overcome this, a pre-column derivatization step is employed to attach a UV-active molecule (a chromophore) to the secondary amine of the piperidine. Reagents like 4-toluenesulfonyl chloride (tosyl chloride) or benzoyl chloride react with the amine to form a derivative that is easily detectable by a UV detector, enabling sensitive and accurate quantification.[3][14][18] This is a field-proven technique essential for the reliable analysis of such compounds.

Step-by-Step Protocol: HPLC-UV Analysis with Derivatization

Objective: To quantify the purity of this compound and separate it from its potential degradation products.

1. Derivatization Procedure (using Tosyl Chloride) a. Sample Preparation: Accurately weigh ~10 mg of the this compound sample (or stressed sample) into a vial. Dissolve in 1 mL of a suitable aprotic solvent (e.g., acetonitrile). b. Reagent Preparation: Prepare a solution of 4-toluenesulfonyl chloride (~1.5 equivalents) in acetonitrile. Prepare a solution of a non-nucleophilic base (e.g., triethylamine, ~2.0 equivalents) in acetonitrile. c. Reaction: To the sample solution, add the triethylamine solution followed by the tosyl chloride solution. Vortex briefly and allow the reaction to proceed at room temperature for 30-60 minutes, or until complete (can be monitored by TLC). d. Quenching: Add a small amount of an amine-containing quenching agent (e.g., a solution of glycine) to react with any excess tosyl chloride. e. Dilution: Dilute the final derivatized solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

2. HPLC Method Parameters

ParameterConditionRationale
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µmStandard for separation of small organic molecules based on hydrophobicity.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileProvides good peak shape and resolution. A gradient elution (e.g., starting at 60% B, increasing to 90% B) is recommended to separate the main peak from more or less polar degradants.[1][14]
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.[1][14]
Detection UV at ~230 nmWavelength corresponding to the absorbance maximum of the tosyl derivative.
Injection Vol. 10 µLStandard injection volume.

3. Validation The method must be validated according to ICH Q2(R1) guidelines, assessing specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[3][19]

Conclusion

The chemical stability of this compound is governed by its susceptibility to hydrolysis at the ester linkage and oxidation of the piperidine ring. A thorough understanding of these degradation pathways is paramount for any scientist or professional involved in its use. By implementing stringent storage and handling conditions—specifically, protection from moisture, oxygen, light, and heat—the integrity of this critical pharmaceutical intermediate can be preserved. The successful development and validation of a stability-indicating HPLC method, incorporating a necessary derivatization step, provides the self-validating system required to assure quality, support regulatory filings, and ultimately ensure the consistency and safety of the final drug product.

References

Solubility Profile of Methyl 4-Piperidineacetate in Organic Solvents: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs the success of numerous stages in drug development, from synthesis and purification to formulation.[1][2] Methyl 4-piperidineacetate, a key building block in the synthesis of various pharmaceuticals, presents a unique solubility challenge due to its bifunctional nature, containing both a polar piperidine ring and a less polar methyl ester group.[3][4] This technical guide provides an in-depth analysis of the factors governing the solubility of this compound in common organic solvents. We will explore the underlying intermolecular forces, present a robust, self-validating experimental protocol for solubility determination, and interpret the resulting solubility data in the context of solvent properties. This document is intended for researchers, chemists, and formulation scientists seeking a comprehensive understanding and practical framework for working with this and structurally similar compounds.

Introduction: The Significance of this compound

This compound is an organic compound featuring a six-membered piperidine ring with a methyl acetate substituent at the 4-position.[3] Its structure, possessing both a secondary amine (a hydrogen bond donor and acceptor) and an ester group (a hydrogen bond acceptor), makes it a versatile intermediate in medicinal chemistry.[3][4] Understanding its solubility is not an academic exercise; it is fundamental to:

  • Reaction Kinetics: Ensuring the compound remains in solution is crucial for achieving optimal reaction rates and yields during synthesis.

  • Crystallization and Purification: Selecting an appropriate solvent system is the most critical step for effective purification, controlling crystal morphology, and ensuring high purity of the final compound.[5]

  • Formulation Development: For preclinical and clinical studies, the ability to dissolve the compound in a suitable vehicle is paramount for administration and achieving desired bioavailability.[1]

This guide moves beyond a simple listing of data to explain the causal relationships between molecular structure, solvent choice, and observed solubility.

Theoretical Framework: Intermolecular Forces Governing Solubility

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] For this compound, the key interactions are:

  • Hydrogen Bonding: The piperidine ring's N-H group is a potent hydrogen bond donor. The carbonyl oxygen (C=O) of the ester and the nitrogen atom are hydrogen bond acceptors. This is the most significant interaction in polar protic solvents.[7]

  • Dipole-Dipole Interactions: The ester functional group possesses a significant dipole moment, allowing for strong interactions with other polar molecules (polar aprotic solvents).

  • Van der Waals Forces (London Dispersion Forces): The nonpolar hydrocarbon backbone of the piperidine ring and the methyl group contribute to these weaker forces, which are the primary mode of interaction in nonpolar solvents.

The balance of these forces determines the extent to which solvent-solute interactions can overcome the solute's crystal lattice energy and the solvent's own intermolecular forces.

Caption: Intermolecular forces of this compound and solvent affinity.

Experimental Protocol: A Self-Validating Method for Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, we describe the isothermal shake-flask method, a gold standard for determining thermodynamic (equilibrium) solubility.[8][9] This protocol is designed to be a self-validating system.

Materials and Equipment
  • This compound (Purity >98%)

  • Organic Solvents (HPLC Grade): Methanol, Ethanol, Acetone, Toluene, Dimethyl Sulfoxide (DMSO)

  • Analytical Balance (± 0.01 mg)

  • 20 mL Scintillation Vials with Teflon-lined caps

  • Orbital Shaker with temperature control

  • Centrifuge

  • Calibrated Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Methodology
  • Preparation of Standard Solutions: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Methanol). From this stock, create a series of calibration standards (e.g., 5, 1, 0.5, 0.1, 0.05 mg/mL). This step is crucial for accurate quantification.

  • Sample Preparation: Add an excess amount of this compound (e.g., ~100 mg) to a pre-weighed 20 mL vial. The key is to ensure solid material remains at equilibrium, confirming saturation.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the slurries to equilibrate for at least 24 hours. Causality Note: A 24-hour period is chosen to ensure the system reaches true thermodynamic equilibrium, as dissolution kinetics can be slow.[9]

  • Phase Separation: After equilibration, let the vials stand for 1-2 hours to allow the excess solid to settle. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to ensure clear separation of the supernatant from the undissolved solid.

  • Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant using a micropipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Trustworthiness Note: Filtering is a critical step to remove any microscopic particulates, which would otherwise lead to an overestimation of solubility.[9] Dilute the filtered sample with a suitable solvent to bring its concentration within the range of the calibration curve.

  • Quantification: Analyze the calibration standards and the prepared samples by HPLC. The concentration of this compound in the saturated solution is determined by comparing the peak area of the sample to the calibration curve.

  • Data Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

References

A Senior Application Scientist's Guide to the Commercial Availability and Purity of Methyl 4-piperidineacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Methyl 4-piperidineacetate in Modern Synthesis

This compound (CAS No: 168986-49-0) is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1] As a derivative of piperidine, a saturated heterocycle ubiquitous in natural products and pharmaceuticals, this compound serves as a versatile intermediate for synthesizing a wide array of biologically active molecules.[1][2] Its structure, featuring a reactive secondary amine and an ester functional group, allows for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutics, particularly for neurological disorders.[2]

This guide provides an in-depth analysis of the commercial landscape for this compound, offers a critical evaluation of its purity, and presents detailed, field-proven protocols for its analytical characterization. For the research scientist or drug development professional, a thorough understanding of a starting material's quality is not merely a procedural formality; it is the foundational bedrock upon which reliable, reproducible, and ultimately successful research is built.

Chemical Profile:

  • Molecular Formula: C₈H₁₅NO₂

  • Molecular Weight: 157.21 g/mol [3]

  • Common Synonyms: Methyl 2-(piperidin-4-yl)acetate, 4-Piperidineacetic acid methyl ester[3][4]

  • Appearance: Typically a colorless to pale yellow liquid or solid, depending on purity.[1]

Section 1: Commercial Availability and Sourcing

This compound is readily available from a multitude of chemical suppliers, ranging from those who cater to academic research with small-quantity offerings to manufacturers capable of providing bulk quantities for process development. It is crucial to note that most suppliers explicitly state the product is intended for laboratory research use only.[3] The compound is available as the free base and also as a more stable hydrochloride salt (this compound HCl), which can be preferable for handling and storage.[5][6]

Table 1: Representative Commercial Suppliers of this compound
SupplierRepresentative PurityAvailable QuantitiesNotes
CymitQuimica96%100mg - 100g+[1][3]Offers multiple product listings with varying purities and prices.
Bouling Chemical Co.>98% (Assumed)Minimum Order: 25gPositions as a manufacturer with strict quality protocols.[7]
SynblockNLT 98%Custom / Bulk QuoteProvides access to safety and analytical documents (MSDS, NMR, HPLC).[4]
ChemicalBook98%KG scaleActs as a marketplace for various manufacturers, primarily based in China.[2]
Sigma-Aldrich"AldrichCPR"Standard pack sizesProduct sold as part of a collection for early discovery; buyer assumes responsibility for purity confirmation.
XIAMEN EQUATIONIndustrial GradeBulkA China-based manufactory focused on bulk specialty chemicals.[5]

Disclaimer: This table is for informational purposes and is not an endorsement of any specific supplier. Purity and availability are subject to change, and researchers should always request a lot-specific Certificate of Analysis (CoA).

Section 2: Purity Assessment and Common Impurities

The stated purity of commercial this compound typically ranges from 96% to over 98%.[3][4] For early-stage discovery, a lower purity might be acceptable, but for later-stage development, particularly when synthesizing lead compounds, impurities can introduce significant variability and potentially misleading biological data. Understanding the potential impurities is key to selecting an appropriate analytical method for quality control.

The most probable impurities are unreacted starting materials, residual solvents, or by-products from the synthesis route. A common synthetic pathway is the Fischer esterification of 4-piperidineacetic acid with methanol.

cluster_reactants Starting Materials cluster_products Reaction Mixture cluster_impurities Potential Impurities PAA 4-Piperidineacetic Acid Proc Esterification Reaction PAA->Proc MeOH Methanol MeOH->Proc Imp4 Side-product: N-Methylated ester MeOH->Imp4 Side Reaction (if conditions are harsh) Acid Acid Catalyst (e.g., H₂SO₄) Acid->Proc MPA This compound (Target Product) Proc->MPA H2O Water (By-product) Proc->H2O Imp1 Unreacted 4-Piperidineacetic Acid Proc->Imp1 Incomplete Reaction Imp2 Residual Methanol Proc->Imp2 Inefficient Removal Imp3 Residual Catalyst Proc->Imp3 Carryover

Caption: Potential impurity sources in a typical esterification synthesis.

Section 3: Analytical Methodologies for Quality Control

No single analytical technique provides a complete purity profile. A multi-faceted approach combining chromatographic and spectroscopic methods is essential for robust characterization. The choice of method depends on the specific question being asked, from routine purity checks to comprehensive impurity identification.[8]

Workflow for Comprehensive Purity Analysis

The following workflow illustrates a systematic approach to verifying the purity and identity of a received batch of this compound.

cluster_analysis Analytical Workflow start Receive Commercial Sample & Request Certificate of Analysis hplc_prep Sample Prep for HPLC (Dilute in Mobile Phase) start->hplc_prep gcms_prep Sample Prep for GC-MS (Dilute in suitable solvent) start->gcms_prep nmr_prep Sample Prep for NMR (Dissolve in CDCl₃ or D₂O) start->nmr_prep hplc_run RP-HPLC Analysis (Purity Assay) hplc_prep->hplc_run hplc_data Calculate Area % Purity hplc_run->hplc_data report Final Purity & Identity Report hplc_data->report gcms_run GC-MS Analysis (Volatile Impurities) gcms_prep->gcms_run gcms_data Identify Solvent & Volatile Impurities (NIST Library Match) gcms_run->gcms_data gcms_data->report nmr_run ¹H and ¹³C NMR Acquisition nmr_prep->nmr_run nmr_data Confirm Structure & Check for Impurity Signals nmr_run->nmr_data nmr_data->report

Caption: A comprehensive workflow for the analytical validation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of non-volatile compounds like this compound.[8] A reversed-phase method is typically employed. A significant challenge is that the analyte lacks a strong UV chromophore. This necessitates either using a low UV wavelength (around 210 nm), where many solvents also absorb, or employing alternative detection methods. For accurate quantification, derivatization to attach a UV-active group or the use of a universal detector like a Charged Aerosol Detector (CAD) is recommended.[9][10][11]

Protocol: Representative RP-HPLC Method (for Purity Screening)

  • Instrumentation: An HPLC system with a UV-VIS or CAD detector.

  • Column: C18, 5 µm, 250 x 4.6 mm (or similar).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: Acetonitrile (MeCN).

    • Rationale: TFA acts as an ion-pairing agent to improve peak shape for the basic piperidine nitrogen.

  • Gradient:

    • Start at 5% B, hold for 1 minute.

    • Linear ramp to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

    • Rationale: This gradient effectively elutes the polar analyte while separating it from both more polar and more non-polar impurities.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or CAD.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to make a 1 mg/mL stock. Dilute as necessary.

  • Analysis: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents (e.g., methanol, toluene) or low-molecular-weight by-products.[13] While the target compound itself can be analyzed by GC, its polarity may lead to poor peak shape unless derivatized. Therefore, GC-MS is best applied as a complementary technique for impurity profiling.

Protocol: GC-MS for Residual Solvent and Volatile Impurity Analysis

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

    • Rationale: A low starting temperature allows for the separation of highly volatile solvents, while the ramp elutes less volatile impurities.[14][15]

  • Injector: Split mode (e.g., 50:1 split ratio), 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 35-500 m/z.

  • Sample Preparation: Dissolve ~20 mg of the sample in 1 mL of a high-purity solvent not expected to be in the sample (e.g., Dichloromethane or Ethyl Acetate).

  • Analysis: Compare the resulting mass spectra of impurity peaks against a spectral library (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structural confirmation. ¹H NMR provides a proton fingerprint of the molecule, confirming the presence of the piperidine ring protons, the acetate methylene protons, and the methyl ester protons. It is also highly sensitive to impurities that contain protons. Quantitative NMR (qNMR) can be used for an absolute purity determination against a certified internal standard.[8][16]

Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):

  • ~3.67 ppm (s, 3H): The singlet for the methyl ester (-OCH₃) protons.

  • ~3.05 ppm (m, 2H): Protons on the piperidine ring carbons adjacent to the nitrogen (axial/equatorial splitting).

  • ~2.55 ppm (m, 2H): Protons on the piperidine ring carbons adjacent to the nitrogen.

  • ~2.20 ppm (d, 2H): Methylene protons of the acetate group (-CH₂COOCH₃).

  • ~1.70-1.90 ppm (m, 3H): Methine proton at C4 and two other piperidine ring protons.

  • ~1.20-1.40 ppm (m, 2H): Remaining piperidine ring protons.

  • Variable ppm (br s, 1H): The N-H proton of the secondary amine.

Note: Chemical shifts are estimations based on similar structures and can vary based on solvent and concentration.[17][18]

Table 2: Comparison of Primary Analytical Methods
ParameterHPLCGC-MSNMR Spectroscopy
Principle Differential partitioning between mobile and stationary phases.[8]Separation of volatile compounds by boiling point and mass-to-charge ratio.[8]Nuclear spin transitions in a magnetic field.[16]
Primary Use Purity assay, quantification of non-volatile impurities.Identification of volatile/semi-volatile impurities, residual solvents.Structural confirmation, absolute quantification (qNMR).
Sensitivity High (µg/mL to ng/mL).Very High (pg/mL range).Moderate (mg to µg range).[16]
Structural Info Limited (Retention Time).High (Mass Spectrum provides fragmentation pattern).[16]Definitive (Chemical shifts and coupling constants provide full structure).[16]
Destructive? No (sample can be collected).Yes.No (sample can be recovered).[16]

Conclusion

This compound is a commercially accessible and vital intermediate for chemical research and pharmaceutical development. While numerous suppliers offer this compound in various grades and quantities, the onus is on the end-user to perform rigorous analytical validation. A stated purity on a supplier's website is a guideline, not a guarantee. By employing a strategic combination of HPLC for purity assay, GC-MS for volatile impurity profiling, and NMR for structural confirmation, researchers can ensure the quality and integrity of their starting materials. This analytical diligence is a cornerstone of scientific integrity, leading to more reliable, reproducible, and ultimately more impactful research outcomes.

References

key reactions involving the acetate group of Methyl 4-piperidineacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Reactions of the Acetate Group in Methyl 4-piperidineacetate

Introduction: The Strategic Importance of this compound

This compound is a versatile bifunctional molecule featuring a piperidine ring and a methyl ester moiety.[1][2] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to confer desirable pharmacokinetic properties.[3][4] However, it is the acetate group that serves as a primary synthetic handle, offering a gateway to a diverse array of chemical transformations. Its reactivity allows for molecular elaboration, enabling the synthesis of complex derivatives for drug discovery and development.[5] This guide provides an in-depth exploration of the five principal reaction classes involving the acetate group, offering both mechanistic insights and field-proven experimental protocols for researchers and drug development professionals.

Ester Hydrolysis: Gateway to Carboxylic Acids

The conversion of the methyl ester in this compound to its corresponding carboxylic acid, 4-piperidineacetic acid, is a fundamental and often necessary first step in a synthetic sequence. This transformation unmasks a new reactive center, the carboxyl group, which can participate in a wide range of subsequent reactions, such as amide bond formation via peptide coupling reagents.

Mechanistic Insight & Causality

Ester hydrolysis can be effectively catalyzed by either acid or, more commonly, a base (saponification).

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process driven by the final deprotonation of the carboxylic acid product. A stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is required. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion. The methoxide, a strong base, immediately deprotonates the newly formed carboxylic acid, driving the equilibrium towards the carboxylate salt.[6][7] An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid product.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[8][9] The reaction is initiated by the protonation of the carbonyl oxygen, which renders the carbonyl carbon more electrophilic. A water molecule then attacks the activated carbonyl, and after a series of proton transfers, methanol is eliminated. To drive the reaction to completion, a large excess of water is typically used.

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)
  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent mixture, such as methanol/water (e.g., a 1:1 to 3:1 v/v ratio).

  • Base Addition: Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5 - 2.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Upon completion, remove the organic solvent (methanol) under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~2-3 by the dropwise addition of a strong acid, such as concentrated hydrochloric acid (HCl). A precipitate of the carboxylic acid product may form.

  • Extraction & Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-piperidineacetic acid.

Data Summary: Hydrolysis Conditions
Condition Acid-Catalyzed Base-Catalyzed (Saponification)
Catalyst/Reagent Strong Acid (e.g., H₂SO₄, HCl)Strong Base (e.g., NaOH, LiOH)
Stoichiometry CatalyticStoichiometric ( >1 eq.)
Solvent Aqueous, often with co-solventAlcohol/Water mixture
Temperature Typically requires heating (reflux)Room temperature to moderate heat
Reversibility ReversibleIrreversible
Typical Yield Moderate to HighHigh to Quantitative

Visualization: Mechanism of Saponification

G ester This compound intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack hydroxide OH⁻ carboxylate Carboxylate Anion intermediate->carboxylate Collapse & Expulsion methoxide CH₃O⁻ intermediate->methoxide acid 4-Piperidineacetic Acid carboxylate->acid Protonation h3o H₃O⁺ (Workup)

Caption: Base-catalyzed hydrolysis of the ester to a carboxylate anion.

Amidation: Forging the Peptide Bond Analogue

The direct conversion of an ester to an amide, known as aminolysis, is a powerful tool for building molecular complexity. This reaction forms a stable amide bond, a cornerstone of peptide and protein chemistry, and is frequently employed in the synthesis of pharmaceutical agents.[10]

Mechanistic Insight & Causality

Esters are less reactive towards nucleophiles than acid chlorides or anhydrides. Therefore, direct amidation typically requires forcing conditions, such as high temperatures, or the use of a catalyst.[11][12] The reaction proceeds via nucleophilic acyl substitution where the amine attacks the ester carbonyl. The resulting tetrahedral intermediate collapses, eliminating an alcohol (methanol in this case) to form the amide. To favor product formation, the reaction can be heated to drive off the volatile methanol by-product. Catalytic methods, employing Lewis acids or other activators, can enhance the electrophilicity of the carbonyl carbon, allowing the reaction to proceed under milder conditions.[13]

Experimental Protocol: Thermal Amidation
  • Reactant Mixture: In a sealed pressure vessel, combine this compound (1.0 eq.) with the desired primary or secondary amine (1.5 - 3.0 eq.). A solvent is often optional if the amine is a liquid, but a high-boiling-point, non-reactive solvent like xylene or DMSO can be used.

  • Heating: Seal the vessel and heat the mixture to a high temperature (e.g., 120-150 °C) for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction's progress by LC-MS.

  • Workup & Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide (e.g., 2-(piperidin-4-yl)acetamide[14]) is then purified by column chromatography or recrystallization.

Data Summary: Amidation Methods
Method Conditions Amine Scope Advantages Disadvantages
Thermal Aminolysis High Temp (120-150°C), Sealed VesselPrimary & Secondary AminesSimple, no catalyst requiredHarsh conditions, potential side reactions
Catalytic Amidation Lewis/Brønsted Acid/Base, Milder TempBroadMilder conditions, better functional group toleranceCatalyst cost and removal

Visualization: Amidation Workflow

G start This compound + Amine (R-NH₂) process Heating (e.g., 120-150°C) or Catalyst start->process product Target Amide + Methanol (by-product) process->product purify Aqueous Workup & Purification product->purify final Pure Amide Product purify->final

Caption: General workflow for the synthesis of amides from an ester.

Transesterification: Exchanging the Ester Group

Transesterification is an equilibrium reaction that transforms one ester into another by exchanging the alcohol moiety. This allows for the modification of the ester group on the this compound scaffold, which can be used to alter physicochemical properties or to introduce other functional handles.

Mechanistic Insight & Causality

Like hydrolysis, transesterification can be catalyzed by either acids or bases.[15][16]

  • Acid-Catalysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by the new alcohol.

  • Base-Catalysis: A strong base (typically an alkoxide corresponding to the new alcohol) deprotonates the incoming alcohol to generate a more potent nucleophile, which then attacks the ester carbonyl.

The reaction is governed by equilibrium. To drive it towards the desired product, a large excess of the new alcohol is typically used as the solvent.[17][18]

Experimental Protocol: Acid-Catalyzed Transesterification
  • Setup: Dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., ethanol, isopropanol), which will also serve as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 5 mol%).

  • Heating: Heat the mixture to reflux for several hours (4-18 h).

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Neutralization & Workup: Cool the reaction to room temperature and carefully neutralize the acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate.

  • Isolation: Remove the excess alcohol under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude ester by column chromatography.

Visualization: Transesterification Mechanism

G start Methyl Ester + H⁺ activated Protonated Ester (Activated) start->activated Protonation intermediate Tetrahedral Intermediate activated->intermediate Nucleophilic Attack alcohol R'-OH product_step Protonated New Ester intermediate->product_step Methanol Elimination methanol CH₃OH intermediate->methanol final New Ester + H⁺ product_step->final Deprotonation

Caption: Acid-catalyzed mechanism for transesterification.

Reduction: Conversion to a Primary Alcohol

The reduction of the ester functional group to a primary alcohol, 2-(piperidin-4-yl)ethanol, is a key transformation that opens up new avenues for synthesis, such as etherification or oxidation to an aldehyde.

Mechanistic Insight & Causality

Esters are relatively unreactive carbonyl compounds and require a powerful reducing agent for this transformation. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. The reagent of choice is typically a hydride donor like Lithium Aluminum Hydride (LiAlH₄).[19] The mechanism involves the delivery of a hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, expelling the methoxide group to form an intermediate aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LiAlH₄ to the corresponding alkoxide. A final aqueous acidic workup is required to protonate the alkoxide and yield the primary alcohol.

Experimental Protocol: LiAlH₄ Reduction
  • Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of LiAlH₄ (1.5 - 2.0 eq.) in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, and cool to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching (Fieser workup): Cautiously quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise, 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is critical for safety and results in a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter the solid salts through a pad of Celite®, washing thoroughly with ethyl acetate or THF.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol, which can be purified further if necessary.

Data Summary: Ester Reducing Agents
Reagent Formula Reactivity Workup Notes
Lithium Aluminum Hydride LiAlH₄Very HighCareful, multi-step quenchReduces most carbonyls; Not chemoselective
Sodium Borohydride NaBH₄LowSimple aqueous quenchGenerally does not reduce esters
Diisobutylaluminium Hydride DIBAL-HHigh (Temp dependent)Aqueous quenchCan stop at aldehyde at low temperatures

Visualization: LiAlH₄ Reduction Mechanism

G start Methyl Ester intermediate Aldehyde Intermediate (transient) start->intermediate Hydride attack, -OCH₃ elimination step1 1. LiAlH₄ (1st eq.) alkoxide Alkoxide intermediate->alkoxide Hydride attack step2 2. LiAlH₄ (2nd eq.) final Primary Alcohol (2-(piperidin-4-yl)ethanol) alkoxide->final Protonation step3 3. H₃O⁺ Workup

Caption: Stepwise reduction of an ester to a primary alcohol via an aldehyde.

α-Carbon Functionalization via Enolate Formation

The protons on the carbon adjacent to the ester carbonyl (the α-carbon) are weakly acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate can then react with various electrophiles, providing a powerful method for carbon-carbon bond formation.

Mechanistic Insight & Causality

The pKa of the α-protons of an ester is around 25. To achieve complete and irreversible deprotonation, a very strong, non-nucleophilic base is required to prevent competitive addition to the carbonyl group.[20] The base of choice is Lithium Diisopropylamide (LDA), which has a pKa of ~36 and is sterically hindered, making it a poor nucleophile.[20][21] The reaction is performed at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like THF to ensure the stability of the enolate and prevent side reactions. Once formed, the lithium enolate can be treated with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new C-C bond at the α-position.[22][23]

Experimental Protocol: α-Alkylation with LDA
  • LDA Preparation (or use of commercial solution): Under an inert atmosphere, cool a solution of diisopropylamine (1.05 eq.) in anhydrous THF to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.0 eq.) dropwise and stir for 30 minutes.

  • Enolate Formation: While maintaining the temperature at -78 °C, slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the freshly prepared LDA solution. Stir for 1 hour to ensure complete enolate formation.

  • Electrophile Addition: Add the electrophile (e.g., methyl iodide, benzyl bromide) (1.0 - 1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature over several hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Isolation: Partition the mixture between water and ethyl acetate. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the α-alkylated ester.

Visualization: α-Alkylation Workflow

G start This compound step1 1. LDA, THF, -78 °C start->step1 enolate Lithium Enolate (Nucleophile) step1->enolate step2 2. Electrophile (E⁺) e.g., R-X enolate->step2 product α-Functionalized Ester step2->product

Caption: Workflow for the α-functionalization of an ester using LDA.

Conclusion

The acetate group of this compound is not merely a passive component of the molecule but a highly versatile functional handle. Through the five core reactions detailed in this guide—hydrolysis, amidation, transesterification, reduction, and α-functionalization—researchers can access a vast chemical space. Each transformation provides a distinct and valuable product: a carboxylic acid for further coupling, an amide for biological interactions, a new ester for property modulation, an alcohol for different synthetic routes, or a C-C bond for scaffold extension. A thorough understanding of the mechanisms and experimental nuances behind these reactions is paramount for any scientist or drug developer looking to leverage this important building block in the creation of novel and impactful chemical entities.

References

The Unfolding Therapeutic Potential of Methyl 4-Piperidineacetate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperidine Scaffold - A Cornerstone in Medicinal Chemistry

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in modern drug discovery. Its presence in a vast array of natural alkaloids and synthetic pharmaceuticals underscores its significance as a privileged structure. The conformational flexibility of the piperidine ring, coupled with its ability to engage in various non-covalent interactions, allows for the precise three-dimensional positioning of pharmacophoric groups, enabling potent and selective modulation of biological targets. This guide delves into the burgeoning field of methyl 4-piperidineacetate derivatives, a subclass of piperidines that holds immense promise for the development of novel therapeutics across a spectrum of diseases. By exploring their synthesis, diverse biological activities, and the underlying structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate and exploit the therapeutic potential of this fascinating chemical space.

The Core Moiety: Understanding this compound

At the heart of our exploration is the this compound moiety. This structure features a central piperidine ring with a methyl acetate group at the 4-position. The nitrogen atom of the piperidine ring offers a key point for derivatization, allowing for the introduction of a wide variety of substituents that can profoundly influence the molecule's physicochemical properties and biological activity. The methyl acetate group provides a hydrogen bond acceptor and can be hydrolyzed by esterases in vivo, potentially leading to a carboxylic acid metabolite with its own unique pharmacological profile. The interplay between the N-substituent and the 4-position ester is a critical determinant of the overall biological effect.

Synthesis of this compound Derivatives: A Generalized Workflow

The synthesis of this compound derivatives typically begins with commercially available 4-piperidineacetic acid or its methyl ester. A common and versatile approach involves the N-alkylation or N-arylation of the piperidine nitrogen.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product This compound This compound N-Alkylation/Arylation N-Alkylation/Arylation This compound->N-Alkylation/Arylation Alkyl/Aryl Halide (R-X) Alkyl/Aryl Halide (R-X) Alkyl/Aryl Halide (R-X)->N-Alkylation/Arylation N-Substituted this compound Derivative N-Substituted this compound Derivative N-Alkylation/Arylation->N-Substituted this compound Derivative G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Analysis Seed Cells Seed Cells Add Test Compound Add Test Compound Seed Cells->Add Test Compound Incubate Incubate (Formazan Formation) Add Test Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT->Incubate (Formazan Formation) Solubilize Formazan Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Incubate (Formazan Formation)->Solubilize Formazan G Core_Scaffold This compound Core N-Substituent Methyl Acetate Group Biological_Activity Biological Activity Core_Scaffold:N->Biological_Activity Modifies Potency & Selectivity Core_Scaffold:ester->Biological_Activity Influences Metabolism & Potency

Methodological & Application

Application Notes and Protocols for N-Alkylation of Methyl 4-Piperidineacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of N-Substituted Piperidines in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework essential for molecular recognition and biological activity. The nitrogen atom of the piperidine ring serves as a critical handle for chemical modification, and its functionalization, particularly through N-alkylation, is a paramount strategy for modulating the pharmacological properties of drug candidates.[3] N-substituted 4-piperidineacetate derivatives, the focus of this guide, are valuable intermediates in the synthesis of a wide range of biologically active compounds.[4][5]

This technical guide provides a comprehensive overview and detailed, field-proven protocols for the N-alkylation of methyl 4-piperidineacetate. We will delve into two of the most robust and widely employed synthetic strategies: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. The causality behind experimental choices, from reagent selection to reaction conditions, will be thoroughly explained to empower researchers to not only replicate these protocols but also to adapt them for their specific synthetic challenges.

Core Principles: A Dichotomy of Approaches to N-Alkylation

The synthetic approach to N-alkylation of a secondary amine like this compound is primarily a choice between two distinct mechanistic pathways.

1. Direct Alkylation with Alkyl Halides: This classic method relies on the nucleophilic character of the piperidine nitrogen to displace a halide from an alkyl halide in an SN2 reaction.[6][7] While straightforward, this approach is often complicated by the fact that the tertiary amine product is also nucleophilic, leading to potential over-alkylation and the formation of quaternary ammonium salts.[7][8] Careful control of reaction conditions and stoichiometry is crucial for success.

2. Reductive Amination: This powerful and often more selective method involves the initial reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate.[9][10] This intermediate is then reduced in situ by a mild reducing agent to yield the desired tertiary amine.[9][11] A key advantage of this method is the avoidance of over-alkylation, as the reducing agents employed are typically selective for the iminium ion over the starting carbonyl compound.[9]

Visualizing the Synthetic Pathways

To provide a clear conceptual framework, the following diagrams illustrate the mechanistic workflows for both direct alkylation and reductive amination.

Direct_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation Methyl_4_piperidineacetate This compound Reaction_Vessel Reaction in Solvent with Base Methyl_4_piperidineacetate->Reaction_Vessel Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Vessel SN2_Attack SN2 Nucleophilic Attack Reaction_Vessel->SN2_Attack Product N-Alkyl Methyl 4-piperidineacetate SN2_Attack->Product

Figure 1: Workflow for Direct N-Alkylation.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation Methyl_4_piperidineacetate This compound Imine_Formation Iminium Ion Formation Methyl_4_piperidineacetate->Imine_Formation Aldehyde_Ketone Aldehyde/Ketone (R-CHO/R-CO-R') Aldehyde_Ketone->Imine_Formation In_Situ_Reduction In Situ Reduction (e.g., NaBH(OAc)₃) Imine_Formation->In_Situ_Reduction Product N-Alkyl Methyl 4-piperidineacetate In_Situ_Reduction->Product

Figure 2: Workflow for N-Alkylation via Reductive Amination.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol details a general procedure for the direct alkylation of this compound using an alkyl halide in the presence of a base. The choice of base and solvent is critical for success and can be tailored to the reactivity of the alkyl halide.

Materials and Reagents
ReagentPuritySupplier
This compound≥98%Standard Supplier
Alkyl Halide (e.g., Benzyl Bromide)≥98%Standard Supplier
Potassium Carbonate (K₂CO₃)AnhydrousStandard Supplier
Acetonitrile (CH₃CN)AnhydrousStandard Supplier
Diethyl Ether (Et₂O)ACS GradeStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃)AqueousIn-house Prep
BrineSaturatedIn-house Prep
Magnesium Sulfate (MgSO₄)AnhydrousStandard Supplier
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile to make a 0.2 M solution with respect to the starting amine.

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1 eq.) dropwise at room temperature. For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C to control the initial exotherm.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 80-82 °C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x). The bicarbonate wash is crucial for removing any unreacted starting material and acidic byproducts.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl this compound.

Key Considerations for Direct Alkylation
  • Choice of Base: Inorganic bases like potassium carbonate or cesium carbonate are often preferred as they are easily removed by filtration.[13] Stronger bases like sodium hydride can also be used but require strictly anhydrous conditions.[12] Hünig's base (N,N-diisopropylethylamine) is a non-nucleophilic organic base that can also be effective.[12]

  • Solvent Selection: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are commonly used as they effectively dissolve the reagents and facilitate the SN2 reaction.[12]

  • Control of Over-alkylation: To minimize the formation of the quaternary ammonium salt, it is advisable to use a slight excess of the starting amine or to add the alkylating agent slowly to the reaction mixture.[8][12]

Protocol 2: N-Alkylation via Reductive Amination

This protocol offers a milder and often more selective route to N-alkylated piperidines, particularly when dealing with sensitive functional groups or when over-alkylation is a significant concern. Sodium triacetoxyborohydride is the reducing agent of choice due to its mildness and selectivity for iminium ions.[9]

Materials and Reagents
ReagentPuritySupplier
This compound≥98%Standard Supplier
Aldehyde or Ketone≥98%Standard Supplier
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Standard Supplier
Dichloromethane (CH₂Cl₂)AnhydrousStandard Supplier
Acetic Acid (AcOH)GlacialStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃)AqueousIn-house Prep
BrineSaturatedIn-house Prep
Magnesium Sulfate (MgSO₄)AnhydrousStandard Supplier
Step-by-Step Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous dichloromethane to make a 0.2 M solution.

  • Formation of Iminium Ion: Add a catalytic amount of glacial acetic acid (0.1 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction is typically accompanied by mild gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 2-6 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure N-alkylated product.

Key Considerations for Reductive Amination
  • Reducing Agent: While sodium triacetoxyborohydride is highly effective, other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, although they are more toxic.[14]

  • pH Control: The addition of a catalytic amount of acid is crucial for the formation of the iminium ion. However, strongly acidic conditions can lead to unwanted side reactions.

  • Substrate Scope: This method is broadly applicable to a wide range of aldehydes and ketones, including those with enolizable protons.[15]

Alternative Green Chemistry Approach: Phase Transfer Catalysis

For industrial applications and laboratories focused on sustainable chemistry, Phase Transfer Catalysis (PTC) offers a compelling alternative for direct N-alkylation.[16][17] PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase with an inorganic base and an organic phase with the substrate) using a phase transfer catalyst, typically a quaternary ammonium salt.[17][18]

Advantages of Phase Transfer Catalysis
  • Milder Reaction Conditions: Often allows for the use of less hazardous and less expensive inorganic bases like sodium hydroxide or potassium carbonate.[16]

  • Greener Solvents: Can be performed in more environmentally friendly solvents like toluene or even under solvent-free conditions.[16][19]

  • Simplified Workup: The catalyst is typically used in small amounts, and the workup procedure is often simpler than in homogenous reactions.

A typical PTC protocol would involve stirring the this compound and alkyl halide in a non-polar organic solvent (e.g., toluene) with an aqueous solution of an inorganic base and a catalytic amount of a phase transfer catalyst like tetrabutylammonium bromide (TBAB).

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive alkylating agent; Insufficiently strong base; Low reaction temperature.Check the purity of the alkyl halide. Use a stronger base (e.g., NaH). Increase the reaction temperature or prolong the reaction time. For reductive amination, ensure the quality of the reducing agent.
Formation of Byproducts Over-alkylation in direct alkylation; Side reactions of the alkylating agent.In direct alkylation, add the alkyl halide slowly or use a slight excess of the amine.[8][12] Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.
Difficult Purification Co-elution of product and starting material or byproducts.Optimize the eluent system for column chromatography. Consider derivatization of the product or starting material to alter its polarity. For basic products, an acid wash during workup can be effective.[15]

Conclusion

The N-alkylation of this compound is a fundamental transformation that opens the door to a vast chemical space of potential drug candidates. Both direct alkylation and reductive amination are powerful tools in the synthetic chemist's arsenal, each with its own set of advantages and considerations. By understanding the underlying principles and carefully controlling the experimental parameters as detailed in these protocols, researchers can confidently and efficiently synthesize a diverse library of N-substituted piperidine derivatives for further investigation in drug discovery and development programs.

References

Application Notes & Protocols: Strategic Incorporation of Methyl 4-piperidineacetate in Solid-Phase Peptide Synthesis for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Scientific Rationale: The Piperidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for therapeutic peptides with enhanced stability, bioavailability, and potency is perpetual. A primary strategy involves the incorporation of unnatural amino acids (UAAs) and peptidomimetic scaffolds to move beyond the limitations of natural peptide structures.[1] The piperidine ring is a quintessential "privileged scaffold," a molecular framework frequently found in a vast array of biologically active molecules and approved pharmaceuticals.[2] Its conformational rigidity and ability to present appended functional groups in defined three-dimensional space make it an ideal building block for mimicking peptide secondary structures, such as β-turns.

This guide focuses on the strategic application of Methyl 4-piperidineacetate, specifically in its N-Fmoc protected form, Fmoc-4-(carboxymethyl)piperidine (also known as Fmoc-4-piperidylacetic acid), for use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3] Incorporating this building block allows researchers to:

  • Introduce Conformational Constraints: The cyclic nature of the piperidine ring restricts the rotational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation.

  • Enhance Proteolytic Stability: By replacing a natural α-amino acid with a non-standard building block, the resulting peptidomimetic often exhibits increased resistance to enzymatic degradation.

  • Serve as a Versatile Scaffold: The piperidine nitrogen, once deprotected, can serve as a branch point for further chemical modifications, enabling the synthesis of complex or multivalent peptide constructs.

This document provides the foundational principles and actionable protocols for the successful integration of this versatile building block into synthetic peptide sequences.

Mechanistic Considerations for SPPS Incorporation

The successful incorporation of Fmoc-4-(carboxymethyl)piperidine into a growing peptide chain follows the fundamental iterative cycle of Fmoc-SPPS: deprotection, activation/coupling, and washing.[4] However, the unique structure of this building block necessitates specific considerations.

  • The Building Block: The key reagent is Fmoc-4-(carboxymethyl)piperidine (CAS 180181-05-9).[3] In this molecule, the base-labile Fmoc group protects the piperidine's secondary amine, while the free carboxylic acid of the acetate group is the point of attachment to the N-terminus of the resin-bound peptide.

  • Activation and Coupling: The carboxylic acid is activated using standard peptide coupling reagents. Due to the potential for steric hindrance from the cyclic structure, more potent activating agents are recommended to ensure high coupling efficiency.[5] Reagents like HBTU, HCTU, or HATU are generally preferred over older methods like DCC/HOBt. The activation proceeds by forming a highly reactive ester (e.g., an HOBt or Oxyma ester), which is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide on the solid support.

  • Post-Coupling Deprotection: After coupling, the Fmoc group on the piperidine nitrogen is removed with a standard 20% piperidine solution in DMF.[6] This reveals the piperidine's secondary amine, which then becomes the new N-terminus for the subsequent amino acid addition, effectively integrating the piperidine ring into the peptide backbone.

Workflow for Incorporating Fmoc-4-(carboxymethyl)piperidine

spss_workflow cluster_resin Solid Support cluster_reagents Reagents in Solution Resin Resin-Bound Peptide (Free N-Terminus) Coupling Coupling to Resin Resin->Coupling Piperidine_Building_Block Fmoc-4-(carboxymethyl)piperidine Activation Pre-activation of Building Block Piperidine_Building_Block->Activation Coupling_Reagent HCTU / HATU + DIPEA Coupling_Reagent->Activation Deprotection_Reagent 20% Piperidine in DMF Deprotection Fmoc Deprotection of Piperidine-N Deprotection_Reagent->Deprotection Activation->Coupling Wash1 DMF Wash Coupling->Wash1 Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Next_Cycle Ready for Next Amino Acid Coupling Wash2->Next_Cycle

Caption: SPPS cycle for incorporating the piperidine building block.

Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

Materials & Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Building Blocks: Standard Fmoc-protected amino acids, Fmoc-4-(carboxymethyl)piperidine.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solution: DMF.

  • Monitoring: Kaiser test kit (Ninhydrin test).

  • Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT; 82.5:5:5:5:2.5). Caution: TFA is highly corrosive.

  • Precipitation: Cold diethyl ether.

Protocol 1: Standard Incorporation of Fmoc-4-(carboxymethyl)piperidine

This protocol details a single coupling cycle for the piperidine building block.

  • Resin Preparation & Prior Deprotection:

    • Begin with your peptide-resin sequence, having just completed the final wash step after the previous amino acid's Fmoc deprotection. The resin should have a free N-terminal amine.

    • Confirm the presence of the free amine using a positive Kaiser test (beads turn dark blue).[7]

  • Building Block Activation:

    • In a separate reaction vessel, dissolve Fmoc-4-(carboxymethyl)piperidine (3 equivalents, 0.3 mmol, ~110 mg) and HCTU (2.9 equivalents, 0.29 mmol, ~120 mg) in 2 mL of DMF.

    • Add DIPEA (6 equivalents, 0.6 mmol, ~105 µL).

    • Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated building block solution to the reaction vessel containing the swelled, deprotected peptide-resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1 to 2 hours at room temperature.

    • Causality: A longer coupling time is recommended compared to standard amino acids to overcome potential steric hindrance and ensure the reaction goes to completion.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates complete coupling.

    • If the Kaiser test is positive, the coupling is incomplete. Repeat the coupling step with a freshly prepared activated solution for another hour.

    • Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 10 mL) to remove all excess reagents and byproducts.

The resin is now ready for the Fmoc deprotection of the newly added piperidine moiety, which will allow the synthesis to continue.

Chemical Reaction Diagram

Caption: Coupling of activated Fmoc-4-(carboxymethyl)piperidine to the resin.

Protocol 2: Cleavage and Final Deprotection
  • Final Deprotection: After the full peptide sequence is assembled, perform a final Fmoc deprotection as per the standard cycle and wash thoroughly with DMF, followed by DCM.

  • Resin Drying: Dry the peptide-resin under a high vacuum for at least 1 hour.

  • Cleavage: Add the cleavage cocktail (e.g., Reagent K, ~10 mL per 0.1 mmol of resin) to the dried resin.

  • Incubation: Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (~40 mL). A white precipitate of the crude peptide should form.

  • Purification: Centrifuge the mixture to pellet the crude peptide. Wash the pellet twice with cold diethyl ether. Dry the final product under vacuum. The crude peptide can then be purified by reverse-phase HPLC.[1]

Data Summary and Performance Expectations

The successful incorporation of sterically demanding building blocks is paramount. The following table provides a guideline for optimizing the coupling reaction.

ParameterStandard ConditionRationale & Notes
Building Block Equiv. 3.0Ensures a sufficient excess to drive the reaction to completion.
Coupling Reagent HCTU (2.9 eq)A highly efficient aminium-based reagent suitable for hindered couplings.[8]
Base DIPEA (6.0 eq)A non-nucleophilic base used to activate the coupling reagent and neutralize the reaction.
Solvent DMFStandard polar aprotic solvent for SPPS that promotes solubility and reaction kinetics.[]
Reaction Time 1 - 2 hoursExtended time may be necessary. Always verify with a Kaiser test.
Monitoring Kaiser TestA qualitative test for primary amines. A negative result is required before proceeding.
Expected Efficiency >98%With optimized conditions, near-quantitative coupling should be achievable.

Conclusion and Expert Recommendations

The use of Fmoc-4-(carboxymethyl)piperidine is a powerful and accessible method for introducing a key peptidomimetic scaffold into synthetic peptides via routine SPPS.[3] Success hinges on acknowledging the potential for steric hindrance and compensating with robust coupling reagents and appropriate reaction times. We strongly recommend in-process monitoring with the Kaiser test as a non-negotiable quality control step to ensure high-fidelity synthesis. The protocols outlined herein provide a validated starting point for researchers aiming to develop next-generation peptide therapeutics with improved pharmacological profiles.

References

Methyl 4-Piperidineacetate: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Nature of the Piperidine Scaffold

The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals and biologically active molecules.[1][2][3][4] Its prevalence stems from its favorable physicochemical properties, including a basic nitrogen atom that enhances aqueous solubility and provides a key interaction point for biological targets.[1] The conformational flexibility of the six-membered ring allows for the precise spatial orientation of substituents, a critical factor in optimizing drug-receptor interactions.[2] Within the diverse landscape of piperidine-containing compounds, methyl 4-piperidineacetate emerges as a particularly valuable and versatile scaffold for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its synthesis, derivatization, and application in medicinal chemistry, complete with detailed experimental protocols.

I. Synthesis of the this compound Scaffold

The efficient synthesis of the core scaffold is paramount for its widespread use in drug discovery programs. A common and effective route to 4-piperidineacetic acid, the precursor to its methyl ester, involves the catalytic hydrogenation of 4-pyridineacetic acid hydrochloride.[5] This method is often high-yielding and the resulting piperidine hydrochloride salt can be used directly in subsequent steps or neutralized to the free base.[5]

Alternatively, multi-step syntheses starting from N-protected 4-piperidones are frequently employed.[6][7] These routes offer greater control over the substitution pattern on the piperidine ring. For instance, a Wittig reaction on an N-protected 4-piperidone can introduce the acetic acid side chain.[6][7]

Protocol 1: Synthesis of 4-Piperidineacetic Acid Hydrochloride via Catalytic Hydrogenation

This protocol outlines the synthesis of 4-piperidineacetic acid hydrochloride from 4-pyridineacetic acid hydrochloride using platinum dioxide as a catalyst.[5]

Materials:

  • 4-Pyridineacetic acid hydrochloride

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • High-pressure reaction vessel (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a high-pressure reaction vessel, add 4-pyridineacetic acid hydrochloride (e.g., 24.3 g, 0.140 mol) and PtO₂ (e.g., 2.07 g).[5]

  • Add 150 mL of glacial acetic acid to the vessel.[5]

  • Seal the vessel and hydrogenate the mixture at 50 psi.[5] Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization if necessary, though the purity is often high.[5]

Expected Outcome: A white to off-white solid of 4-piperidineacetic acid hydrochloride.[5]

II. Derivatization of the this compound Scaffold: The Power of N-Alkylation

The secondary amine of the piperidine ring in this compound is a prime handle for synthetic elaboration. N-alkylation is a fundamental transformation that allows for the introduction of a vast array of substituents, enabling the fine-tuning of a molecule's pharmacological properties.[8][9][10][11][12]

Causality in Experimental Choices for N-Alkylation:

The choice of base and solvent is critical for a successful N-alkylation. A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate is often employed to neutralize the acid generated during the reaction without competing with the piperidine nitrogen as a nucleophile.[8][10] Anhydrous polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the SN2 reaction.[9][10]

N_Alkylation_Workflow

Protocol 2: General Procedure for N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile or DMF

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq) or DIPEA (1.5 eq).[9]

  • Add anhydrous acetonitrile or DMF to create a stirrable suspension.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred mixture at room temperature.[9]

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if the alkyl halide is less reactive. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • If using K₂CO₃, filter off the solids. If using DIPEA, proceed to the next step.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated derivative.[9]

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

III. Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The versatility of the this compound scaffold is evident in the wide range of biological targets for which its derivatives have been developed.

A. Central Nervous System (CNS) Agents

The piperidine moiety is a common feature in many CNS-active compounds.[1] Derivatives of this compound can be designed to target various receptors in the brain. For example, N-substituted 4-arylpiperidines have been explored as potent analgesics, with some compounds exhibiting activity in the morphine-codeine range.[13] The nature of the N-substituent and the substitution pattern on the aryl ring are critical for modulating analgesic potency.[13]

CNS_SAR

B. Opioid Receptor Modulators

N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which share a similar structural framework, have been extensively studied as opioid receptor modulators.[14] These studies have shown that the N-substituent plays a crucial role in determining whether a compound acts as an agonist or an antagonist at opioid receptors.[14] For example, N-phenylpropyl analogues are often more potent antagonists than their N-methyl counterparts.[14] This highlights the potential of using the this compound scaffold to develop novel opioid receptor ligands by varying the N-substituent.

C. Sigma (σ) Receptor Ligands

Derivatives of 4-(2-aminoethyl)piperidine, which can be synthesized from precursors related to this compound, have shown high affinity for the σ1 receptor.[6][7] These ligands have demonstrated antiproliferative properties, making them interesting candidates for cancer therapy.[6][7] The N-substituent on the piperidine ring significantly influences σ1 receptor affinity and selectivity over the σ2 subtype.[6][7]

D. Antimicrobial Agents

Piperidone derivatives, which are synthetic precursors to the piperidine scaffold, have been shown to possess antimicrobial and antifungal activities.[15][16] For instance, certain 2,6-diaryl-3-methyl-4-piperidone derivatives exhibit potent antifungal activity against Aspergillus niger and Candida albicans.[16] This suggests that the this compound scaffold could be a starting point for the development of novel antimicrobial agents.

IV. Data Summary

The following table summarizes the biological activities of various piperidine derivatives, illustrating the versatility of this scaffold.

Derivative ClassTarget/ActivityKey Structural FeaturesReference(s)
N-Substituted 4-ArylpiperidinesAnalgesic (Opioid Receptors)N-substituent and aryl substitution pattern[13]
4-(2-Aminoethyl)piperidinesσ1 Receptor Ligands (Antiproliferative)N-substituent on the piperidine ring[6][7]
2,6-Diaryl-3-methyl-4-piperidonesAnalgesic, AntifungalAryl substituents[15][16]
N-Methyl-4-piperidone-derived CurcuminoidsAntibacterialPresence of the N-methyl-4-piperidone ring[17]

V. Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the ease of derivatization, particularly at the piperidine nitrogen, provide a robust platform for the generation of diverse compound libraries. The wide range of biological activities exhibited by its derivatives underscores its importance as a privileged structure in the design of novel therapeutic agents targeting the CNS, opioid and sigma receptors, and microbial pathogens. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery endeavors.

References

Application Note & Protocol: Synthesis of Novel Kinase Inhibitors Utilizing Methyl 4-Piperidineacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This makes them a prime target for therapeutic intervention. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, valued for its conformational flexibility and its presence in a wide range of biologically active compounds.[2][3] This document provides a comprehensive guide to the synthesis of novel kinase inhibitors, using Methyl 4-piperidineacetate as a versatile starting material. We will delve into the strategic rationale, a detailed synthetic protocol, characterization methods, and the underlying mechanistic considerations for targeting a key signaling pathway.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a frequently incorporated moiety in kinase inhibitors, serving to modulate crucial properties such as solubility, cell permeability, and target engagement.[1][4] Its three-dimensional structure allows for precise orientation of substituents to interact with the ATP-binding pocket of kinases. This compound, a commercially available and relatively inexpensive building block, offers a strategic entry point for the synthesis of diverse piperidine-containing compounds.[5][6][7] The ester functionality provides a reactive handle for amide bond formation, a common linkage in many kinase inhibitors, while the piperidine nitrogen can be functionalized to further explore the chemical space and optimize pharmacological properties.

Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth.[1] Its aberrant activation is a frequent event in human cancers, making it an attractive target for the development of novel therapeutics.[1] The inhibitors synthesized in this protocol are designed to potentially interact with key kinases within this pathway, such as Akt (also known as Protein Kinase B).

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation Downstream Downstream Effectors Akt->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulation

Caption: The PI3K/Akt Signaling Pathway.

Synthetic Strategy: A Modular Approach

Our synthetic approach is designed to be modular, allowing for the facile generation of a library of analogs for structure-activity relationship (SAR) studies. The core strategy involves a three-step process:

  • N-Arylation of this compound: Introduction of a substituted aromatic or heteroaromatic ring onto the piperidine nitrogen. This is a critical step for targeting the hinge region of the kinase ATP-binding site.

  • Amide Coupling: Coupling of the piperidine acetate moiety with a diverse range of primary or secondary amines. This allows for the exploration of interactions with the solvent-exposed region of the kinase.

  • Ester Hydrolysis (Optional): Conversion of the methyl ester to the corresponding carboxylic acid to investigate the impact of a charged group on activity and solubility.

Synthetic_Workflow Start This compound Step1 N-Arylation (e.g., Buchwald-Hartwig) Start->Step1 Intermediate1 N-Aryl Piperidine Ester Step1->Intermediate1 Step2 Amide Coupling (e.g., EDC, HOBt) Intermediate1->Step2 FinalProduct Novel Kinase Inhibitor Step2->FinalProduct

Caption: Overall Synthetic Workflow.

Detailed Experimental Protocol

4.1. Materials and Equipment

  • This compound (or its hydrochloride salt)[8]

  • Substituted aryl or heteroaryl halides

  • Primary or secondary amines

  • Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos) for N-arylation

  • Amide coupling reagents (e.g., EDC, HOBt)

  • Anhydrous solvents (e.g., Toluene, DMF, DCM)

  • Standard laboratory glassware, magnetic stirrers, heating mantles

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Thin Layer Chromatography (TLC) plates and visualization reagents

  • Flash column chromatography system

  • Rotary evaporator

  • High-resolution mass spectrometer (HRMS) and Nuclear Magnetic Resonance (NMR) spectrometer

4.2. Step 1: Synthesis of N-Aryl Piperidine Ester (Exemplified with 4-fluorobenzonitrile)

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq), 4-fluorobenzonitrile (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.5 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired N-aryl piperidine ester.

4.3. Step 2: Amide Coupling (Exemplified with Benzylamine)

  • Dissolve the N-aryl piperidine ester (1.0 eq) in a mixture of anhydrous DCM and DMF.

  • Add EDC (1.5 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add benzylamine (1.2 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of DCM/methanol) to yield the final kinase inhibitor.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Compound IDMolecular FormulaCalculated Mass (M+H)+Observed Mass (M+H)+¹H NMRPurity (HPLC)
KI-001 C₂₂H₂₄FN₃O382.1925382.1928Conforms>98%
KI-002 C₂₃H₂₇FN₂O382.2102382.2105Conforms>97%
KI-003 C₂₀H₂₁FN₂O₂356.1585356.1588Conforms>99%

Structure-Activity Relationship (SAR) Insights

The modular nature of this synthesis allows for systematic exploration of the SAR.

  • N-Aryl Group: The electronic and steric properties of the substituent on the aryl ring can significantly impact the binding affinity to the kinase hinge region. Electron-withdrawing groups may enhance hydrogen bonding interactions.

  • Amide Moiety: The nature of the amine used in the coupling reaction influences interactions in the solvent-exposed region. Bulky or lipophilic groups can be used to probe hydrophobic pockets.

  • Piperidine Conformation: The substitution pattern on the piperidine ring can lock it into specific conformations, which may be favorable for binding.[9]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a robust and adaptable platform for the generation of diverse chemical libraries targeting kinases of therapeutic interest. The insights gained from SAR studies on these compounds can guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

Application of Methyl 4-piperidineacetate in GPCR Ligand Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in approved pharmaceuticals and its favorable pharmacological properties.[1][2] This technical guide focuses on a key derivative, Methyl 4-piperidineacetate, as a versatile and strategic starting material for the design and synthesis of G-Protein Coupled Receptor (GPCR) ligands. We provide an in-depth exploration of its synthetic utility, coupled with detailed, field-proven protocols for the pharmacological characterization of novel compounds. This document serves as a practical resource, bridging synthetic strategy with robust biological evaluation to accelerate the discovery of next-generation GPCR-targeted therapeutics.

The Piperidine Scaffold: A Privileged Element in GPCR Ligand Design

The prevalence of the piperidine motif in drug molecules is not coincidental; it is a direct result of its inherent structural and physicochemical advantages.[3] The saturated, six-membered nitrogenous heterocycle offers a unique combination of properties that make it ideal for interacting with complex biological targets like GPCRs:

  • Three-Dimensional Diversity: The piperidine ring predominantly adopts a stable chair conformation, allowing for the precise spatial projection of substituents from axial and equatorial positions. This three-dimensionality is critical for achieving high-affinity and selective interactions within the often-complex binding pockets of GPCRs.[2]

  • Modulation of Physicochemical Properties: The basic nitrogen atom (pKa ≈ 10.4) is typically protonated at physiological pH.[4] This positive charge can form crucial ionic interactions with acidic residues (e.g., Asp, Glu) in the receptor, anchor the ligand in the binding pocket, and significantly enhance aqueous solubility—a key factor in drug development.[5][6]

  • Metabolic Stability and Pharmacokinetic Profile: The piperidine scaffold is generally robust to metabolic degradation, contributing to improved pharmacokinetic profiles.[2] Its structure allows for systematic modifications that can fine-tune properties like lipophilicity, membrane permeability, and tissue distribution, enhancing the overall "druggability" of a lead compound.[2][6]

This compound: A Strategic Synthetic Building Block

This compound (CAS No: 168986-49-0) is an exemplary starting point for building diverse libraries of GPCR ligands.[4][7][8] Its structure presents two orthogonal points for chemical modification, enabling a modular approach to synthesis and the systematic exploration of structure-activity relationships (SAR).

PropertyValueSource
CAS Number 168986-49-0[4][7][8]
Molecular Formula C₈H₁₅NO₂[4][8]
Molecular Weight 157.21 g/mol [4][8]
Appearance Colorless to light yellow liquid or solid[4][7][8]
Key Functional Groups Secondary Amine (Piperidine N-H), Methyl Ester[7]

The two key reactive handles are:

  • The Piperidine Nitrogen (N-H): A nucleophilic secondary amine that can be readily functionalized through N-alkylation, N-arylation, acylation, or reductive amination. This position is often used to introduce substituents that occupy the deeper regions of a GPCR binding pocket or to modulate the overall lipophilicity and basicity of the molecule.

  • The Methyl Acetate Group (-CH₂COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides. Alternatively, it can be reduced to an alcohol or participate in other C-C bond-forming reactions. This moiety is ideal for introducing diversity elements that interact with the solvent-exposed or extracellular regions of a receptor.

Figure 1: Synthetic utility of this compound.

Application Case Study: Synthesis of a Hypothetical GPCR-X Antagonist

To illustrate the practical application, we present a synthetic workflow to generate a lead compound, CMPD-1, targeting a hypothetical Gq-coupled receptor, "GPCR-X". This workflow employs two standard, high-yielding reactions common in medicinal chemistry.

Logical Workflow for Synthesis

Figure 2: Two-step synthesis of a target GPCR ligand.

Protocol 3.1: Synthesis of CMPD-1

Step 1: N-Arylation via Buchwald-Hartwig Coupling

This step attaches an aromatic group (4-fluorophenyl) to the piperidine nitrogen.

  • Materials:

    • This compound (1.0 eq)

    • 1-bromo-4-fluorobenzene (1.1 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • RuPhos (0.04 eq)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound, 1-bromo-4-fluorobenzene, NaOtBu, Pd₂(dba)₃, and RuPhos.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove palladium catalyst residues.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography to yield the N-arylated intermediate.

Step 2: Saponification and Amide Coupling

This step converts the methyl ester into a functional amide group.

  • Materials:

    • N-arylated intermediate from Step 1 (1.0 eq)

    • Lithium hydroxide (LiOH) (2.0 eq)

    • Tetrahydrofuran (THF)/Water (3:1 mixture)

    • Benzylamine (1.1 eq)

    • HATU (1.2 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Hydrolysis: Dissolve the intermediate in the THF/Water mixture. Add LiOH and stir at room temperature for 2-4 hours until saponification is complete (monitored by LC-MS).

    • Acidify the mixture to pH ~4 with 1M HCl. Extract the carboxylic acid product with ethyl acetate. Dry the organic layer and concentrate to afford the crude acid, which is used directly in the next step.

    • Amide Coupling: Dissolve the crude carboxylic acid in anhydrous DMF. Add benzylamine, DIPEA, and finally HATU.

    • Stir the reaction at room temperature for 12-16 hours.

    • Upon completion, dilute the reaction with ethyl acetate and wash extensively with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final compound, CMPD-1, by silica gel chromatography or preparative HPLC.

Pharmacological Characterization Workflow

Once synthesized, CMPD-1 must be evaluated for its ability to bind to and modulate the function of GPCR-X.

G start Synthesized Compound (CMPD-1) binding_assay Binding Affinity Assay (Competition Binding) start->binding_assay functional_assay Functional Activity Assay (Calcium Flux) start->functional_assay data_ki Determine Ki value binding_assay->data_ki data_ec50 Determine EC50/IC50 value functional_assay->data_ec50 sar Establish SAR Guide Next Synthesis data_ki->sar data_ec50->sar

Figure 3: Overall workflow for pharmacological evaluation.

Protocol 4.1: GPCR Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of CMPD-1 for GPCR-X by measuring its ability to displace a known high-affinity radioligand.[9][10]

  • Materials:

    • Cell membranes from HEK293 cells stably expressing GPCR-X.

    • Radioligand (e.g., [³H]-Ligand-Y, with known Kd).

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Test compound CMPD-1 (serial dilutions).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of CMPD-1 in binding buffer.

    • In a 96-well plate, add in order: 50 µL binding buffer, 50 µL of CMPD-1 dilution (or buffer for total binding, or non-specific control), 50 µL of radioligand (at a concentration near its Kd), and 50 µL of cell membrane suspension.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[10]

    • Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold binding buffer.

    • Dry the filtermat, place it in a scintillation vial with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of CMPD-1. Fit the data to a one-site competition model using software like GraphPad Prism to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4.2: Gq-Coupled Functional Assay (Calcium Flux)

This assay measures the ability of CMPD-1 to act as an agonist (stimulate a response) or an antagonist (block the response of a known agonist) at the Gq-coupled GPCR-X by monitoring intracellular calcium mobilization.[11][12][13]

G Agonist Agonist GPCR Gq-Coupled GPCR Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response Ca_release->Response

Figure 4: Gq signaling pathway leading to calcium release.

  • Materials:

    • HEK293 cells stably expressing GPCR-X.

    • Black, clear-bottom 96-well or 384-well cell culture plates.

    • Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5/6 Assay Kit).[11]

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Known GPCR-X agonist (for antagonist mode).

    • A fluorescence imaging plate reader (FLIPR, FlexStation).[11][13]

  • Procedure:

    • Cell Plating: Seed the cells into the microplates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight.[11]

    • Dye Loading: The next day, remove the culture medium and add the prepared calcium dye solution to each well. Incubate for 1 hour at 37°C, allowing the dye to enter the cells.[11]

    • Compound Preparation: Prepare serial dilutions of CMPD-1 and the reference agonist in a separate "source" plate.

    • Assay Execution (FLIPR/FlexStation):

      • Place both the cell plate and the source plate into the instrument.

      • The instrument will first measure the baseline fluorescence of the cells.

      • For Antagonist Mode: The instrument will first add CMPD-1 to the cell plate and incubate for 15-30 minutes. It will then perform a second addition of the known agonist (at its EC₈₀ concentration) and immediately begin reading the fluorescence signal over time (typically 2-3 minutes).

      • For Agonist Mode: The instrument will directly add CMPD-1 to the cells and immediately record the fluorescence response.

    • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium. For agonists, plot the peak fluorescence response against the log concentration to determine the EC₅₀. For antagonists, plot the inhibition of the agonist response against the log concentration to determine the IC₅₀.

Data Interpretation and SAR

The data from binding and functional assays are crucial for guiding the next steps in drug discovery. A summary table allows for easy comparison of analogs.

CompoundN-SubstituentAmide GroupKi (nM) [GPCR-X]IC₅₀ (nM) [Ca²⁺ Flux]
CMPD-1 4-FluorophenylBenzylamide15.225.8
CMPD-2 PhenylBenzylamide89.5150.3
CMPD-3 4-FluorophenylCyclohexylamide22.140.5
CMPD-4 4-ChlorophenylBenzylamide8.912.4
  • Electron-withdrawing groups on the N-phenyl ring appear beneficial for potency (compare CMPD-1 and CMPD-4 to CMPD-2).

  • The benzylamide may be a more favorable interaction than the cyclohexylamide (compare CMPD-1 to CMPD-3).

These initial findings provide a rational basis for designing the next generation of compounds, further exploring substitutions on the aromatic rings to improve potency and selectivity.[14][15]

Conclusion

This compound is a powerful and cost-effective building block for the synthesis of GPCR ligands. Its dual functional handles permit a modular and efficient approach to creating diverse chemical libraries. By combining rational synthetic strategies with robust pharmacological evaluation protocols, as detailed in this guide, research teams can effectively leverage this scaffold to accelerate the identification and optimization of novel drug candidates targeting the vast and therapeutically important family of G-Protein Coupled Receptors.

References

Topic: Scale-Up Synthesis of Methyl 4-Piperidineacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved pharmaceuticals.[1][2][3] Specifically, derivatives of methyl 4-piperidineacetate serve as crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including analgesics and antivirals.[4][5] Transitioning the synthesis of these valuable building blocks from the laboratory bench to a pilot or industrial scale presents significant challenges, particularly concerning reaction efficiency, safety, and cost-effectiveness. This document provides a detailed guide for the scale-up synthesis of this compound derivatives, focusing on the robust and widely adopted method of catalytic hydrogenation of a pyridine precursor. We delve into the rationale behind strategic choices in process development, offer a detailed, field-tested protocol for a key intermediate, and outline the critical safety procedures required for handling high-pressure hydrogenation reactions.

Strategic Approach to Scale-Up Synthesis

Retrosynthetic Analysis

A successful scale-up campaign begins with selecting an appropriate synthetic strategy. For this compound and its derivatives, the most direct and atom-economical approach is the reduction of the corresponding pyridine ring.[1][6] While other methods, such as intramolecular cyclization or functionalization of piperidones, exist, the catalytic hydrogenation of readily available pyridine precursors is often preferred in industrial settings due to its high efficiency and the avoidance of complex reagents.[3][7]

A common strategy involves hydrogenating a stable precursor like 4-pyridineacetonitrile. The resulting 4-piperidineacetonitrile is a versatile intermediate that can be hydrolyzed and subsequently esterified to yield the target this compound. This two-step post-hydrogenation conversion is often more reliable on a large scale than direct hydrogenation of the methyl 4-pyridineacetate, as it prevents potential side reactions like ester reduction or transesterification.

G cluster_target Target Molecule cluster_intermediates Key Intermediates cluster_precursor Pyridine Precursor Target This compound Intermediate1 4-Piperidineacetic Acid Target->Intermediate1 Esterification Intermediate2 4-Piperidineacetonitrile Intermediate1->Intermediate2 Nitrile Hydrolysis Precursor 4-Pyridineacetonitrile Intermediate2->Precursor Catalytic Hydrogenation

Caption: Retrosynthetic analysis of this compound.

Why Catalytic Hydrogenation?

The aromaticity of the pyridine ring makes it stable, requiring potent catalytic systems for reduction.[1][8] Despite this challenge, catalytic hydrogenation offers several advantages for large-scale production:

  • High Atom Economy: The reaction adds hydrogen atoms, with water being the only significant byproduct, making it an environmentally favorable "green" chemistry approach.

  • Cost-Effectiveness: Hydrogen gas is an inexpensive reductant, and heterogeneous catalysts, while containing precious metals, can often be recovered and recycled.[1]

  • Established Technology: High-pressure hydrogenation is a well-understood unit operation in the chemical industry, with established equipment and safety protocols.

Process Development and Parameter Optimization

Scaling a hydrogenation reaction requires careful optimization of several interdependent parameters to ensure safety, efficiency, and product quality. The primary challenge is overcoming the aromatic stability of the pyridine ring and mitigating catalyst poisoning by the Lewis basic nitrogen atoms in both the starting material and the product.[1][9]

Catalyst Selection

Heterogeneous catalysts are the industry standard for their ease of separation from the reaction mixture.[1] The choice of catalyst is critical and depends on the specific substrate and desired selectivity.

CatalystKey Characteristics & RationaleCommon Loading (w/w)
Palladium on Carbon (Pd/C) Widely used for its efficiency and cost-effectiveness. Often requires acidic additives to protonate the pyridine ring, which facilitates reduction and reduces catalyst poisoning.[1]5-10%
Platinum(IV) Oxide (PtO₂, Adams' catalyst) Highly effective, particularly in acidic solvents like glacial acetic acid.[10] It is often used for substrates that are difficult to reduce. Can operate under moderate to high pressures.1-5%
Rhodium on Carbon (Rh/C) A very active catalyst that can operate under lower pressures compared to Pd or Pt.[10] It can be advantageous for substrates with sensitive functional groups.1-5%
Raney Nickel (Raney-Ni) A less expensive, non-precious metal catalyst. It is highly pyrophoric and requires careful handling. Often used in reductive amination processes but is also effective for ring hydrogenation.[11]10-20%
Solvent and Reaction Environment

The solvent plays a crucial role beyond simply dissolving the substrate. For pyridine hydrogenation, acidic solvents are highly advantageous.

  • Glacial Acetic Acid: Protonates the pyridine nitrogen, forming a pyridinium ion. This cation is more electron-deficient, which lowers the activation energy for hydrogenation and reduces the catalyst-poisoning effect of the nitrogen lone pair.[1][2][10]

  • Alcohols (Methanol, Ethanol): Common solvents due to their ability to dissolve a wide range of substrates and their compatibility with hydrogen gas. They are often used in conjunction with an acid co-solvent or additive.

Hydrogen Pressure and Temperature

These parameters are critical for controlling the reaction rate and must be carefully managed to prevent runaway reactions.

  • Pressure: Due to the aromaticity of pyridine, pressures ranging from 5 to 70 bar (approx. 75 to 1000 psi) are typically required.[1][2][10] The specific pressure depends on the chosen catalyst and substrate reactivity.

  • Temperature: Reactions are often run between room temperature and 80°C. Higher temperatures increase the reaction rate but can also lead to side product formation or decomposition.[12] It is crucial to have a robust cooling system for the reactor to manage the exothermic nature of the hydrogenation.[13]

Detailed Scale-Up Protocol: Synthesis of 4-Piperidineacetonitrile

This protocol describes the hydrogenation of 4-pyridineacetonitrile to 4-piperidineacetonitrile using PtO₂ as the catalyst. This intermediate is a stable, versatile precursor to the target methyl ester.

Warning: This procedure involves high-pressure hydrogen gas and a potentially pyrophoric catalyst. It must be performed by trained personnel in a designated high-pressure bay with appropriate safety equipment and engineering controls.[14][15][16]

Materials and Equipment:

  • High-pressure autoclave (e.g., Parr or Büchi reactor) with a stirrer, temperature probe, pressure gauge, and gas inlet/outlet valves.

  • 4-Pyridineacetonitrile (1.00 kg, 8.46 mol)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) (20 g, 0.088 mol, 2% w/w)

  • Glacial Acetic Acid (10 L)

  • Diatomaceous earth (e.g., Celite®)

  • Pressurized Hydrogen Gas (high purity)

  • Pressurized Nitrogen Gas (for inerting)

  • Appropriate personal protective equipment (PPE): safety glasses, flame-retardant lab coat, face shield.

Protocol:

  • Reactor Preparation and Catalyst Loading:

    • Ensure the autoclave is clean, dry, and has passed its pressure test.

    • Under a gentle stream of nitrogen, carefully add the PtO₂ catalyst to the reactor. Rationale: This prevents the creation of a flammable dust cloud.

    • Add 1 L of glacial acetic acid to the reactor to slurry the catalyst. Rationale: Wetting the catalyst reduces its pyrophoric risk.[17]

  • Substrate Charging and Sealing:

    • In a separate vessel, dissolve the 4-pyridineacetonitrile (1.00 kg) in the remaining glacial acetic acid (9 L).

    • Transfer the substrate solution to the autoclave.

    • Seal the reactor according to the manufacturer's operating procedures. Ensure all fittings are secure.

  • Inerting the System:

    • Pressurize the reactor with nitrogen to 5 bar, stir for 5 minutes, and then safely vent the pressure.

    • Repeat this nitrogen purge cycle at least three times. Rationale: This is a critical step to remove all oxygen from the headspace, which could form an explosive mixture with hydrogen.[14][16]

  • Reaction Execution:

    • Begin stirring the reactor contents at a moderate speed (e.g., 300-500 RPM).

    • Pressurize the reactor with hydrogen gas to the target pressure of 50 bar.[10]

    • Heat the reactor to 50°C. An initial exotherm may be observed as the reaction initiates; ensure the cooling system is active to maintain the set temperature.

    • Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 12-16 hours. Maintain the pressure by re-pressurizing with hydrogen as needed.

  • Reaction Completion and Work-Up:

    • Once hydrogen uptake ceases, cool the reactor to room temperature.

    • Stop the stirrer and vent the excess hydrogen pressure to a safe exhaust line.

    • Purge the reactor headspace with nitrogen three times to remove all residual hydrogen.[15] Rationale: This step is vital to prevent ignition of residual hydrogen when the reactor is opened.

    • Carefully open the reactor in a well-ventilated area.

  • Catalyst Filtration (Critical Safety Step):

    • Prepare a filter pad of diatomaceous earth in a large Buchner funnel. Wet the pad with acetic acid.

    • Under a nitrogen atmosphere (e.g., using a Schlenk frit or by flooding the funnel with nitrogen), filter the reaction mixture through the prepared pad.[15]

    • Wash the catalyst cake with additional acetic acid.

    • Crucially, do not allow the catalyst cake to dry. [15] Immediately quench the filter cake by submerging it in a large volume of water in a designated waste container. The spent catalyst is highly pyrophoric.[17]

  • Product Isolation:

    • Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

    • The resulting crude 4-piperidineacetonitrile can be purified by vacuum distillation or used directly in the next step after a basic workup to neutralize residual acid.

Conversion to this compound

The isolated 4-piperidineacetonitrile can be converted to the final product in two straightforward steps:

  • Nitrile Hydrolysis: Refluxing the nitrile with aqueous HCl or NaOH will yield 4-piperidineacetic acid.

  • Fischer Esterification: The resulting carboxylic acid can be esterified to the methyl ester. A standard procedure involves dissolving the acid in methanol and adding a catalytic amount of a strong acid (e.g., H₂SO₄) or using thionyl chloride at low temperature.[18]

In-Process Controls and Quality Assurance

To ensure a successful and reproducible scale-up, robust analytical monitoring is essential.

Analysis StageTechniquePurpose
Starting Material GC, ¹H NMRConfirm identity and purity of 4-pyridineacetonitrile.
Reaction Monitoring TLC, GC-MSTrack the disappearance of starting material and appearance of the product.
Intermediate GC, ¹H NMRConfirm the structure and purity of 4-piperidineacetonitrile.
Final Product ¹H & ¹³C NMR, MS, GCConfirm final structure and assess purity of this compound.

Workflow and Critical Safety Checkpoints

The entire process must be governed by a strict adherence to safety protocols. A failure at any stage can lead to catastrophic events.[16]

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-Up Phase A Reactor Integrity Check B Catalyst Handling (Wet Loading) A->B C Substrate Charging B->C D Seal Reactor & Leak Test C->D E Inerting (N₂ Purge x3) D->E SAFETY CHECK: No Leaks F H₂ Pressurization E->F SAFETY CHECK: O₂ Removed G Controlled Heating & Stirring F->G H Monitor Pressure & Temperature G->H I Cool Reactor to RT H->I Reaction Complete J Vent H₂ & N₂ Purge x3 I->J SAFETY CHECK: System Cooled K Safe Catalyst Filtration (Under N₂) J->K SAFETY CHECK: H₂ Removed L Quench Spent Catalyst K->L CRITICAL: Keep Catalyst Wet M Product Isolation K->M

Caption: Scale-Up Hydrogenation Workflow with Critical Safety Checkpoints.

Conclusion

The scale-up synthesis of this compound derivatives via catalytic hydrogenation is a powerful and industrially viable method. Success hinges on a deep understanding of the reaction mechanism, careful optimization of process parameters, and an unwavering commitment to safety. By selecting the appropriate catalyst and solvent system, and by implementing rigorous safety protocols for handling hydrogen and pyrophoric catalysts, researchers and drug development professionals can efficiently and safely produce these vital pharmaceutical building blocks on a large scale.

References

Application Notes & Protocols: Incorporating Methyl 4-piperidineacetate into Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening for identifying high-quality starting points for drug development.[1][2] This guide provides a detailed technical overview and actionable protocols for the strategic incorporation of Methyl 4-piperidineacetate, a versatile three-dimensional (3D) fragment, into FBDD campaigns. We will explore the scientific rationale for its selection, outline comprehensive protocols for its characterization and screening, and provide detailed, field-tested synthetic methods for its evolution from a fragment hit to a lead compound.

Introduction: The Strategic Value of FBDD and the Piperidine Scaffold

Fragment-Based Drug Discovery (FBDD) begins with the identification of low-molecular-weight compounds (fragments) that bind with low affinity to a biological target.[1][3] These initial hits, although weak, are highly efficient in their binding, meaning they form high-quality interactions with the target protein.[4] Structural information, typically from X-ray crystallography or NMR, then guides a rational, structure-based design process to "grow" or "link" these fragments into more potent, drug-like molecules.[5] This approach offers a more thorough exploration of chemical space with smaller libraries and often yields lead compounds with superior physicochemical properties compared to traditional HTS.[1][6]

The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a vast number of clinically approved drugs.[7][8][9] Its prevalence is due to a combination of favorable properties:

  • Three-Dimensionality: Unlike flat, aromatic fragments that dominate many screening libraries, the saturated piperidine ring possesses a defined 3D geometry (typically a chair conformation). This allows it to probe complex, non-planar binding pockets more effectively.[10][11]

  • Improved Physicochemical Properties: The piperidine motif can enhance aqueous solubility, modulate lipophilicity, and improve pharmacokinetic properties (ADME), contributing to overall "druggability".[8]

  • Synthetic Tractability: The piperidine nitrogen provides a reliable synthetic handle for chemical elaboration, allowing for controlled, vectoral growth of the fragment.[12]

The Fragment Profile: this compound

This compound is an exemplary fragment for inclusion in an FBDD library. It balances structural complexity with the core tenets of a good fragment, largely adhering to the well-established "Rule of Three".[3][4][13]

PropertyValue"Rule of Three" GuidelineRationale for FBDD Suitability
Molecular Weight (MW) 157.21 g/mol ≤ 300 DaLow MW ensures a higher probability of fitting into small pockets and provides ample room for optimization without becoming excessively large.[3][13]
cLogP ~0.88≤ 3Moderate lipophilicity balances aqueous solubility (critical for biophysical assays) with the ability to form favorable hydrophobic interactions.[13]
Hydrogen Bond Donors (HBD) 1 (the secondary amine)≤ 3A limited number of HBDs prevents excessive polarity and maintains good membrane permeability.[4][13]
Hydrogen Bond Acceptors (HBA) 2 (the ester carbonyl and the amine nitrogen)≤ 3Provides key interaction points for target binding without creating poor ADME properties.[4][13]
Rotatable Bonds 3≤ 3Low conformational flexibility minimizes the entropic penalty upon binding, leading to more efficient interactions.[4]
Polar Surface Area (PSA) 38.3 Ų≤ 60 ŲGood PSA contributes to solubility and cell permeability.[4]

Key Features for Fragment Evolution: this compound possesses two distinct and chemically orthogonal "exit vectors" for synthetic elaboration:

  • The Secondary Amine (NH): A nucleophilic handle ideal for N-acylation, N-alkylation, reductive amination, and sulfonylation.

  • The Methyl Ester (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation.

Experimental Workflows & Protocols

A successful FBDD campaign is a multi-stage process requiring rigorous biophysical screening to identify true binders, followed by structural biology and synthetic chemistry for optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including this compound) B Primary Biophysical Screen (e.g., SPR, Thermal Shift) A->B High Concentration Screening C Hit Validation & Triage (Orthogonal Screen, e.g., NMR) B->C Preliminary Hits D X-Ray Crystallography or NMR Spectroscopy C->D Validated Hits E Determine Binding Mode & Identify Exit Vectors D->E F Structure-Guided Synthetic Chemistry E->F Structural Insights G Fragment Growing/Linking (e.g., Amide Coupling) F->G H Potency & Property Evaluation (SAR) G->H H->F Iterative Cycles I Lead Compound H->I

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary screening due to its low protein consumption and ability to provide kinetic data.[1]

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Materials:

  • Target protein of interest (>95% purity)

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

Methodology:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol to a target density of 8,000-12,000 Response Units (RU). Use a reference flow cell (mock-coupled with ethanolamine) to subtract non-specific binding.

  • Fragment Solution Preparation: Prepare a dilution series of this compound in running buffer. Due to the expected low affinity, high concentrations are required (e.g., 1 mM to 100 µM). Ensure the final DMSO concentration is consistent across all samples and matched in the running buffer (typically ≤ 1%).

  • Binding Analysis:

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases. A binding event is indicated by an increase in RU in the target cell relative to the reference cell.

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis:

    • Subtract the reference cell signal and buffer injection signals from the target cell signal.

    • Analyze the steady-state response to determine binding affinity (K_D).

    • Causality: Screening at high concentrations is necessary to detect the weak binding typical of fragments.[14] The use of a reference cell and buffer blanks is critical to eliminate false positives arising from bulk refractive index changes or non-specific binding.

Protocol 2: Hit Validation using NMR Spectroscopy

NMR is a powerful tool for validating hits from primary screens as it detects binding in solution and can provide structural information.[3] Saturation Transfer Difference (STD) NMR is a common ligand-observed experiment.

Objective: To confirm the binding of this compound to the target protein in solution.

Materials:

  • Target protein (0.1-0.5 mM solution)

  • This compound

  • Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4)

  • NMR spectrometer (≥ 500 MHz) with a cryoprobe

Methodology:

  • Sample Preparation: Prepare a sample containing the target protein (e.g., 10-20 µM) and a higher concentration of the fragment (e.g., 500 µM) in the deuterated buffer.

  • Acquire Control Spectrum: Acquire a 1D ¹H NMR spectrum of the fragment alone in the same buffer.

  • Acquire STD Spectra:

    • Set up two experiments: an "on-resonance" experiment where a band of frequencies that saturates protein resonances is irradiated, and an "off-resonance" experiment where the irradiation is applied to a region of the spectrum with no protein or ligand signals.

    • Acquire the STD spectra using a train of saturating pulses.

  • Data Processing:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the saturated protein upon binding.

  • Interpretation:

    • The presence of signals in the STD difference spectrum confirms that the fragment binds to the protein.

    • Trustworthiness: This method is a self-validating system. If no signals appear in the difference spectrum, the fragment does not bind under these conditions. The observation of signals is direct physical evidence of an interaction.

Hit-to-Lead: Synthetic Elaboration of this compound

Once a binding mode is confirmed by structural biology, the fragment can be optimized. The following protocols detail common reactions to "grow" the fragment from its two key exit vectors.

Synthesis_Scheme cluster_0 cluster_1 cluster_2 A Methyl 4-piperidineacetate B N-Acyl Derivative A->B R-COCl, Base DCM C Carboxylic Acid Intermediate A->C 1. LiOH, H₂O/THF 2. H⁺ D Amide Derivative C->D R-NH₂, HATU, DIPEA DMF

References

Protecting Group Strategies for the Synthesis of Methyl 4-Piperidineacetate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 4-Piperidineacetate and the Imperative of Protecting Groups

This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. Its piperidine core is a prevalent scaffold in numerous approved drugs. The synthesis of this compound, however, necessitates a nuanced approach to manage the reactivity of the secondary amine within the piperidine ring. Unwanted side reactions at this nitrogen can lead to low yields and complex purification challenges. Therefore, the strategic use of protecting groups is not merely a procedural step but a cornerstone of an efficient and successful synthesis.

This comprehensive guide provides an in-depth analysis of the most effective protecting group strategies for the synthesis of this compound. We will delve into the practical application of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, offering detailed protocols, a comparative analysis of their strengths and weaknesses, and the underlying chemical principles that govern their use. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this critical intermediate.

Core Concepts: Orthogonal Protection in Piperidine Synthesis

In the synthesis of complex molecules like derivatives of this compound, the concept of orthogonal protection is paramount. This strategy involves the use of multiple protecting groups that can be removed under distinct, non-interfering conditions.[1][2][3] For instance, an acid-labile group like Boc can be selectively cleaved in the presence of a group that is removed by hydrogenolysis, such as Cbz.[4][5] This allows for the sequential modification of different parts of the molecule with precision, a crucial requirement in multi-step synthetic campaigns.[6]

The Boc Strategy: A Robust and Widely Adopted Approach

The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, prized for its stability under a wide range of reaction conditions and its straightforward, acid-labile removal.[5]

Causality Behind the Choice of Boc Protection

The selection of the Boc group is often driven by its high degree of orthogonality with many other protecting groups and its general inertness to basic, nucleophilic, and reductive conditions. This robustness allows for a broad scope of chemical transformations to be performed on other parts of the molecule without premature deprotection of the piperidine nitrogen.

Workflow for this compound Synthesis via the Boc Strategy

Boc_Strategy cluster_0 Part 1: Protection & Esterification cluster_1 Part 2: Deprotection 4-Piperidineacetic Acid 4-Piperidineacetic Acid N-Boc-4-piperidineacetic Acid N-Boc-4-piperidineacetic Acid 4-Piperidineacetic Acid->N-Boc-4-piperidineacetic Acid Boc2O, Base N-Boc-Methyl 4-piperidineacetate N-Boc-Methyl 4-piperidineacetate N-Boc-4-piperidineacetic Acid->N-Boc-Methyl 4-piperidineacetate Esterification (e.g., TMSCHN2, MeOH) This compound This compound N-Boc-Methyl 4-piperidineacetate->this compound Acidic Cleavage (e.g., TFA, HCl) Cbz_Strategy cluster_0 Part 1: Protection & Esterification cluster_1 Part 2: Deprotection 4-Piperidineacetic Acid 4-Piperidineacetic Acid N-Cbz-4-piperidineacetic Acid N-Cbz-4-piperidineacetic Acid 4-Piperidineacetic Acid->N-Cbz-4-piperidineacetic Acid Cbz-Cl, Base N-Cbz-Methyl 4-piperidineacetate N-Cbz-Methyl 4-piperidineacetate N-Cbz-4-piperidineacetic Acid->N-Cbz-Methyl 4-piperidineacetate Esterification (e.g., SOCl2, MeOH) This compound This compound N-Cbz-Methyl 4-piperidineacetate->this compound Hydrogenolysis (e.g., H2, Pd/C)

References

Troubleshooting & Optimization

Technical Support Center: Methyl 4-piperidineacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-piperidineacetate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this common yet nuanced synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex pharmaceutical agents.[1] While its structure appears straightforward, its synthesis via the common Fischer-Speier esterification of 4-piperidineacetic acid presents a classic chemical challenge: a reversible reaction involving a bifunctional molecule. The presence of a basic secondary amine and a carboxylic acid in the precursor, and an amine and an ester in the product, necessitates careful control of reaction and work-up conditions to achieve high yields. This guide provides a structured, question-and-answer approach to navigate these challenges effectively.

Core Synthesis Pathway: Fischer-Speier Esterification

The most prevalent method for synthesizing this compound is the acid-catalyzed esterification of 4-piperidineacetic acid with methanol. The reaction is governed by equilibrium, a principle that is central to understanding and overcoming low yields.

Fischer_Esterification_Workflow cluster_main Synthesis Workflow Start 4-Piperidineacetic Acid + Methanol Reaction Acid-Catalyzed Esterification (Reflux) Start->Reaction H+ Catalyst (e.g., H2SO4) Workup Quenching & pH Adjustment (Basification) Reaction->Workup Cool & Quench Extraction Liquid-Liquid Extraction (e.g., with DCM or EtOAc) Workup->Extraction Isolate Organic Phase Purification Solvent Removal & Purification (Distillation/Chromatography) Extraction->Purification Dry & Concentrate Product This compound Purification->Product

Caption: General workflow for this compound synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction stalls with significant starting material remaining. How can I drive the esterification to completion?

A1: This is the most common issue and is directly related to the reversible nature of the Fischer esterification.[2][3] The reaction between the carboxylic acid and alcohol produces an ester and water. To achieve high conversion, the equilibrium must be shifted towards the products according to Le Châtelier's Principle.

Causality & Solution:

  • Use a Large Excess of Alcohol: The simplest method is to use methanol as the reaction solvent.[4] A large molar excess of this reactant dramatically shifts the equilibrium to the product side. For a typical lab-scale reaction, using methanol as the solvent provides a sufficient excess.[2] A study on Fischer esterification showed that increasing the alcohol from 1 equivalent to a 10-fold excess can increase the yield from 65% to 97%.[2]

  • Actively Remove Water: Water is a product of the reaction; its presence will favor the reverse reaction (ester hydrolysis). Removing water as it forms is a highly effective strategy.

    • Dean-Stark Apparatus: If using a solvent other than methanol (e.g., toluene), a Dean-Stark trap can be used to azeotropically remove water from the refluxing system.[3][4]

    • Dehydrating Agents: Adding a dehydrating agent like molecular sieves to the reaction mixture can also sequester the water that is formed.

Esterification_Equilibrium Reactants 4-Piperidineacetic Acid Methanol Products This compound Water Reactants:e->Products:w H+ Catalyst (Forward Reaction) Products:w->Reactants:e H+ Catalyst (Reverse Reaction) Shift_Equilibrium To Increase Yield: • Increase [Methanol] • Remove [Water] Shift_Equilibrium->Products

Caption: Shifting the Fischer esterification equilibrium to maximize product yield.

Q2: My conversion looks good by TLC/GC-MS, but I lose most of my product during the aqueous work-up. Why is this happening?

A2: This is a classic purification problem for basic compounds synthesized under acidic conditions. Your product, this compound, is an amine. In the acidic reaction medium, the piperidine nitrogen is protonated, forming a water-soluble ammonium salt. If you attempt to extract the product directly from the acidic mixture with an organic solvent, it will remain in the aqueous phase, leading to catastrophic yield loss.

Causality & Solution:

The key is to neutralize the acid and deprotonate the product before extraction.

  • Cool the Reaction: First, cool the reaction mixture in an ice bath.

  • Careful Basification: Slowly add a base to raise the pH to >10. Common choices include saturated sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or dilute sodium hydroxide (NaOH).[4][5] This deprotonates the piperidinium salt, converting it to the free amine, which is significantly more soluble in organic solvents.

  • Thorough Extraction: Extract the basified aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.[5][6] Combining and drying these organic extracts will recover your product.

Q3: What is the optimal acid catalyst and what are the typical reaction conditions?

A3: The choice of catalyst and conditions can impact both reaction rate and the prevalence of side reactions.

  • Catalyst: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst, typically used in small, catalytic amounts (e.g., 0.05-0.1 equivalents).[4] Para-toluenesulfonic acid (p-TsOH) is another excellent choice as it is a solid and easier to handle.[3][4] Lewis acids like hafnium(IV) or zirconium(IV) salts have also been shown to catalyze esterifications efficiently.[3]

  • Temperature: The reaction is typically run at the reflux temperature of the alcohol being used (for methanol, this is ~65 °C).[4]

  • Time: Reaction times can vary from a few hours to overnight (e.g., 2 to 24 hours).[4][7] Progress should be monitored by a suitable technique like TLC, GC, or LC-MS to determine when the reaction has reached equilibrium or completion.

Q4: My final product is discolored (brown/yellow). What causes this and how can I purify it?

A4: Discoloration often points to minor degradation or side products formed under the harsh acidic and heating conditions.

Causality & Solution:

  • Source of Color: The impurities may arise from small amounts of oxidation or polymerization. The starting material itself might also contain impurities that degrade under heat.

  • Purification:

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation is an excellent method for purification on a larger scale.[8]

    • Column Chromatography: For smaller scales or to remove non-volatile impurities, flash chromatography on silica gel is effective. A typical eluent system might be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent the product from streaking on the acidic silica.

    • Salt Formation/Recrystallization: For very high purity, the product can be converted to a crystalline salt (e.g., the hydrochloride or diacetate salt), recrystallized, and then converted back to the free base.[9]

Optimized Protocols

Protocol 1: High-Yield Fischer Esterification

This protocol leverages an excess of methanol to drive the reaction to completion.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidineacetic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (20-40 eq, serving as both reactant and solvent).

  • Catalysis: While stirring, carefully and slowly add concentrated sulfuric acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (~65 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Completion: Once the starting material is consumed or the reaction has reached equilibrium, remove the flask from the heat and allow it to cool to room temperature.

Protocol 2: Efficient Product Work-up and Extraction

This protocol is designed to maximize recovery of the basic ester product.

  • Solvent Removal: Remove the bulk of the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Place the flask containing the concentrated residue in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with vigorous stirring until the pH of the aqueous layer is >10 (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.[5][6]

  • Purification: Purify the crude product by vacuum distillation or column chromatography as required.

Comparative Data Summary

The following table summarizes expected outcomes based on the chosen strategy to drive the equilibrium.

ParameterCondition 1: Stoichiometric ReagentsCondition 2: Methanol as SolventCondition 3: Water Removal (Dean-Stark)
Methanol 1.1 equivalents>20 equivalents (solvent)1.5-2.0 equivalents
Water Removal NoneNone (equilibrium shifted by mass action)Active (azeotropic distillation)
Typical Conversion 60-70%[2]>95%>95%
Complexity LowLowModerate (requires specific glassware)
Recommendation Not recommended for high yieldRecommended for simplicity and high yield Excellent for non-methanol esters

References

Technical Support Center: Purification of N-substituted Methyl 4-piperidineacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted Methyl 4-piperidineacetate and its derivatives are pivotal structural motifs in modern drug discovery, forming the core of numerous therapeutic agents.[1] While their synthesis is often straightforward, researchers frequently encounter significant challenges during purification. The inherent basicity of the piperidine nitrogen, combined with the lability of the methyl ester, creates a unique set of hurdles that can compromise yield, purity, and reproducibility.

This guide provides in-depth troubleshooting advice and practical, field-proven protocols to address the most common purification challenges. Moving beyond a simple list of steps, we will explore the underlying chemical principles to empower you to make informed decisions and adapt methodologies to your specific compound.

Frequently Asked Questions (FAQs)

Q1: Why does my N-substituted piperidine compound streak or "tail" badly on a standard silica gel TLC plate?

A: This is the most common issue and is caused by strong acid-base interactions between the basic piperidine nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2][3][4][5] This interaction leads to a portion of the compound being strongly, and sometimes irreversibly, adsorbed, resulting in poor peak shape, band broadening, and inaccurate Rf values.

Q2: I'm losing a significant amount of my compound on the silica column. Is it decomposing?

A: While decomposition is possible, the more likely culprit is irreversible adsorption to the acidic stationary phase, as described in Q1.[6] A simple way to test this is to analyze the crude material by LC-MS or NMR before and after attempting column chromatography to see if new impurity peaks appear. If not, the loss is likely due to the compound remaining on the column.

Q3: Can I use reversed-phase (C18) chromatography instead of normal-phase (silica gel)?

A: Absolutely. Reversed-phase chromatography is often an excellent choice for purifying basic compounds.[7][8][9][10] The compound is retained based on hydrophobicity. To ensure good peak shape, it's crucial to control the ionization state of the piperidine nitrogen. This is typically done by adding a modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid to protonate the amine, or 0.1% ammonia to keep it as the free base).[11]

Q4: My NMR analysis shows my final product is a salt (e.g., hydrochloride or trifluoroacetate) instead of the free base. How did this happen?

A: This often occurs if you've used an acidic modifier (like TFA or HCl) during reversed-phase purification and did not perform a basic workup afterward. It can also happen if the N-alkylation reaction produced an acid byproduct (like HBr or HCl) that was not fully neutralized.[12]

Q5: I suspect the methyl ester is hydrolyzing during my workup or purification. How can I prevent this?

A: Ester hydrolysis is a risk, particularly under strongly basic or acidic conditions, especially in the presence of water. Avoid prolonged exposure to aqueous base (e.g., NaOH, K2CO3) during workup. When performing chromatography with basic modifiers like triethylamine, ensure your solvents are anhydrous to minimize hydrolysis.

Troubleshooting Guide & Detailed Protocols

Problem Area 1: Challenges in Normal-Phase (Silica Gel) Chromatography

The root of most issues on silica gel is the interaction with acidic silanol groups. The solution is to neutralize or "deactivate" these sites.

Cause: Strong ionic interaction between the basic piperidine nitrogen and acidic silanol groups on the silica surface.[2][3]

Solution 1: Mobile Phase Modification with Triethylamine (TEA)

This is the most common and effective strategy. Triethylamine is a volatile base that competes with your compound for the acidic sites on the silica, effectively neutralizing the column as it runs.[6][13]

Protocol 1: Column Chromatography with Triethylamine-Modified Eluent

  • TLC Analysis: First, determine your optimal solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) using standard TLC plates. Once you have a target Rf of ~0.2-0.4, add 1-2% triethylamine to the mobile phase and re-run the TLC. You will notice the Rf value increases and the spot becomes much sharper.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (e.g., 90:10 Hexanes/EtOAc) that already contains 1-2% TEA . This pre-equilibration is critical.[6]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Run the column using the TEA-containing mobile phase, collecting fractions as usual.

  • Post-Purification: After combining the pure fractions, evaporate the solvent. The triethylamine is volatile and should be removed under high vacuum.

If TEA modification is insufficient or undesirable, consider a different stationary phase.[14]

Stationary PhasePrinciple of OperationBest For...
Neutral Alumina Provides a basic or neutral surface, eliminating acid-base interactions.Compounds that are very sensitive to acid or show extreme tailing on silica.
Amine-Functionalized Silica The silica surface is covalently bonded with amino groups, creating a basic environment.Excellent for resolving challenging basic compounds with standard non-polar eluents (Hex/EtOAc).[3][5]
Florisil® A mild, neutral magnesium silicate stationary phase.Purification of sensitive compounds where even neutral alumina may be too active.[13]
Problem Area 2: Impurity Profile & Side Reactions

Understanding the potential impurities from the synthesis is key to selecting the right purification strategy. The most common synthesis is the N-alkylation of this compound with an alkyl halide.

ImpurityOriginIdentificationPurification Strategy
Starting Material (this compound) Incomplete reaction.LC-MS (lower mass), NMR (presence of N-H proton).Usually more polar than the product. Can be separated by silica gel chromatography.
Over-alkylation Product (Quaternary Salt) Reaction of the product with another equivalent of alkyl halide.[12]LC-MS (higher mass, positive charge), highly polar on TLC (Rf=0).Highly polar and water-soluble. Can often be removed with an aqueous wash of the crude product. Will not elute from a silica gel column with standard solvents.
Alkyl Halide Elimination Byproduct Base-induced elimination of HX from the alkyl halide.[15]Varies by structure. Usually non-polar. Check by GC-MS if volatile.Typically less polar than the desired product and can be separated by chromatography.
Hydrolyzed Product (Carboxylic Acid) Ester hydrolysis during basic workup or purification.LC-MS (M-14 mass difference), NMR (loss of O-Me singlet, appearance of broad COOH proton).Can be removed by a mild aqueous basic wash (e.g., sat. NaHCO₃ soln) during workup. The carboxylate salt will move to the aqueous layer.

The following diagram outlines a systematic approach to identifying and removing common impurities.

G cluster_0 Crude Product Analysis cluster_1 Purification Strategy A Analyze Crude by TLC & LC-MS B Identify Spots/Peaks: - Product - Starting Material (SM) - Non-polar byproduct - Baseline material A->B C Is baseline material present? B->C D Is unreacted SM present? C->D No E Aqueous Wash (removes polar salts) C->E Yes F Column Chromatography (Silica + TEA or Reversed-Phase) D->F Yes G Final Product D->G No, pure E->D F->G

Caption: Decision workflow for purification strategy.

Problem Area 3: Crystallization and Salt Formation

For achieving high purity, especially at scale, crystallization is often superior to chromatography. N-substituted piperidines can be crystallized as the free base or, more commonly, as a salt.[1][16][17]

Cause: The compound separates from the solution as a liquid or non-crystalline solid, often because the solvent system is not ideal or cooling is too rapid.[17]

Solution: Strategic Salt Formation for Crystallization

Converting the basic piperidine to a salt dramatically changes its physical properties, often promoting crystallinity. This is a powerful technique for purification.[18][19]

Protocol 2: Purification via Hydrochloride (HCl) Salt Formation

  • Preparation: After initial purification (e.g., by column chromatography), dissolve the free-base product in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol.

  • Salt Formation: Slowly bubble dry HCl gas through the solution OR add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the non-polar solvent as a crystalline solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • Liberation of Free Base (Optional): If the free base is required for the next step, the purified salt can be dissolved in water, basified with NaOH or NaHCO₃, and extracted into an organic solvent (e.g., DCM or EtOAc).

G cluster_B Direct Crystallization Start Purified (oily or amorphous) Product Decision1 Is the product soluble in a non-polar solvent (Ether, EtOAc)? Start->Decision1 PathA Attempt Salt Formation (e.g., HCl, Tartaric Acid) Decision1->PathA Yes PathB Attempt Direct Crystallization (Two-Solvent System) Decision1->PathB No ResultA Crystalline Salt PathA->ResultA ResultB Crystalline Free Base B1 Dissolve in 'Good' Solvent (e.g., DCM, Acetone) B2 Slowly add 'Poor' Solvent (Anti-solvent, e.g., Hexanes) B1->B2 B2->ResultB

Caption: Selecting a suitable crystallization method.

References

Technical Support Center: Strategies for Preventing Di-alkylation of Methyl 4-piperidineacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective mono-N-alkylation of methyl 4-piperidineacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this transformation, particularly the prevention of the undesired di-alkylation side reaction. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Understanding the Challenge: The Tendency Towards Di-alkylation

The N-alkylation of a secondary amine, such as this compound, to form a tertiary amine is a fundamental transformation in medicinal chemistry. However, a frequent and often frustrating side reaction is the subsequent alkylation of the desired tertiary amine product. This "overalkylation" results in the formation of a quaternary ammonium salt.

This phenomenon occurs because the product of the first alkylation, a tertiary amine, is often more nucleophilic and less sterically hindered than the starting secondary amine, making it a prime target for further reaction with the alkylating agent present in the reaction mixture.[1] The formation of this quaternary salt can significantly reduce the yield of the desired mono-alkylated product and introduce purification challenges due to its high polarity and water solubility.[1]

This guide will explore the key factors influencing this side reaction and provide robust strategies and detailed protocols to achieve high yields of the desired mono-N-alkylated this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you might be encountering in your experiments in a question-and-answer format.

FAQ 1: I'm seeing a significant amount of a highly polar, water-soluble byproduct in my reaction. What is it and why is it forming?

Answer: You are likely observing the formation of a quaternary ammonium salt, the product of di-alkylation. After the initial successful N-alkylation of your this compound to the desired tertiary amine, this product can react again with your alkylating agent. Several factors can exacerbate this issue:

  • Stoichiometry: Using an excess of the alkylating agent is a primary driver for the second alkylation event.[1][2]

  • Reaction Kinetics: The rate of the second alkylation might be comparable to, or even faster than, the initial alkylation, leading to a significant accumulation of the quaternary salt.

  • Basicity and Nucleophilicity: The tertiary amine product is often a stronger base and nucleophile than the starting secondary amine, making it more reactive towards the alkylating agent.

To confirm the identity of your byproduct, you can use techniques like Mass Spectrometry to look for the expected molecular ion of the quaternary salt, and NMR spectroscopy, where you would expect to see a downfield shift of the protons adjacent to the positively charged nitrogen.

FAQ 2: How can I control the stoichiometry to favor mono-alkylation?

Answer: Precise control over the stoichiometry is crucial. Here are two effective approaches:

  • Use of Excess Amine: Employing a molar excess (typically 2-3 equivalents) of this compound relative to the alkylating agent can statistically favor mono-alkylation. The higher concentration of the starting secondary amine increases its probability of reacting with the alkylating agent over the tertiary amine product. The unreacted starting material can then be removed during workup or purification.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period maintains a low instantaneous concentration of the alkylating agent.[2] This ensures that it is more likely to react with the more abundant secondary amine before it can react with the newly formed tertiary amine product.

FAQ 3: What is the role of the base in this reaction, and can it influence di-alkylation?

Answer: The base plays a critical role in neutralizing the acid (typically HX, where X is a halide) generated during the alkylation. Without a base, the reaction will form the ammonium salt of the starting material, which is not nucleophilic, and the reaction will slow down or stop.[2] However, the choice and amount of base can indeed influence the extent of di-alkylation.

Using a strong, non-nucleophilic, and sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often advantageous.[2] Its steric bulk can help to deprotonate the secondary amine without itself acting as a competing nucleophile. Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be effective, particularly when paired with careful control of stoichiometry.[2]

FAQ 4: My direct alkylation protocol consistently gives low yields of the mono-alkylated product. What is a more reliable alternative?

Answer: If direct alkylation is proving problematic, reductive amination is a highly reliable and widely used alternative that inherently avoids the problem of over-alkylation.[3][4] This two-step, one-pot process involves:

  • Iminium Ion Formation: The secondary amine (this compound) reacts with an aldehyde or ketone to form an iminium ion intermediate.

  • In-situ Reduction: A mild and selective reducing agent is used to reduce the iminium ion to the desired tertiary amine.

The key to this method's success is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[3][5] This allows all reagents to be mixed at the start of the reaction.

Diagram of Reductive Amination Workflow:

G cluster_0 Reductive Amination Process Start Start Reactants This compound + Aldehyde/Ketone Start->Reactants Iminium_Formation Formation of Iminium Ion Intermediate Reactants->Iminium_Formation Condensation Reduction In-situ Reduction with Selective Reducing Agent (e.g., NaBH(OAc)₃) Iminium_Formation->Reduction Product Mono-N-alkylated Product Reduction->Product

Caption: Workflow for mono-N-alkylation via reductive amination.

FAQ 5: When should I consider using a protecting group strategy?

Answer: A protecting group strategy is particularly useful when you need to perform other chemical transformations on the molecule before the N-alkylation step, or if you are working with particularly reactive alkylating agents. The general workflow involves:

  • Protection: The secondary amine of this compound is protected with a suitable group.

  • Other Synthetic Steps: Perform the desired reactions on other parts of the molecule.

  • Deprotection: The protecting group is removed.

  • N-Alkylation: The now-free secondary amine is alkylated.

Common protecting groups for amines include tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).[6][7] The choice of protecting group depends on its stability to the conditions of your subsequent reaction steps and the conditions required for its removal.[6]

Recommended Experimental Protocols

Here we provide detailed, step-by-step protocols for the most effective methods to achieve selective mono-N-alkylation of this compound.

Protocol 1: Mono-N-Alkylation via Reductive Amination (Preferred Method)

This method is highly recommended for its reliability and avoidance of over-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation.[3][5]

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents).

  • Dissolve the starting materials in anhydrous DCM or DCE.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution. Be aware of potential gas evolution.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-N-alkylated product.

Protocol 2: Controlled Direct N-Alkylation

If direct alkylation is necessary, this protocol incorporates strategies to minimize di-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide) (0.9 equivalents)

  • N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the base (DIPEA or K₂CO₃) in anhydrous ACN or DMF.

  • Prepare a solution of the alkyl halide (0.9 equivalents) in a small amount of the reaction solvent.

  • Using a syringe pump, add the alkyl halide solution to the stirring solution of the amine and base over a period of 2-4 hours.

  • Allow the reaction to stir at room temperature (or with gentle heating if necessary) and monitor its progress by TLC or LC-MS.

  • Once the alkyl halide is consumed, filter the reaction mixture if an inorganic base was used.

  • Concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup: Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: N-Alkylation via a Boc-Protecting Group Strategy

This protocol is ideal for multi-step syntheses requiring protection of the piperidine nitrogen.

Part A: Boc Protection

  • Dissolve this compound (1.0 equivalent) in dichloromethane (DCM).

  • Add triethylamine (1.2 equivalents).

  • Cool the solution to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate, which is often pure enough for the next step.

Part B: Deprotection and N-Alkylation (Example using Reductive Amination)

  • Perform any necessary synthetic transformations on the ester moiety of the N-Boc protected intermediate.

  • To deprotect, dissolve the N-Boc intermediate in DCM and add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure and co-evaporate with a solvent like toluene to remove excess TFA. The product will be the TFA salt.

  • For the subsequent alkylation, neutralize the TFA salt in situ. Dissolve the crude salt in DCM, add the desired aldehyde/ketone and an excess of a non-nucleophilic base (e.g., DIPEA, 3-4 equivalents) to neutralize the TFA and facilitate iminium formation.

  • Proceed with the reductive amination as described in Protocol 1 , starting from step 4.

Diagram of Boc Protection/Deprotection Workflow:

G cluster_1 Boc Protection-Deprotection Cycle Start_Amine This compound (Secondary Amine) Protection Protection with Boc₂O Start_Amine->Protection Protected_Amine N-Boc Protected Amine Protection->Protected_Amine Other_Reactions Synthesis on other functional groups Protected_Amine->Other_Reactions Deprotection Deprotection with TFA Protected_Amine->Deprotection Other_Reactions->Protected_Amine Free_Amine Free Secondary Amine Deprotection->Free_Amine

Caption: General workflow for using a Boc protecting group.

Data Summary Table

The following table summarizes the key advantages and disadvantages of each method to aid in your selection process.

MethodKey AdvantagesKey DisadvantagesBest For...
Reductive Amination - Excellent selectivity for mono-alkylation.[3][4]- Avoids formation of quaternary salts.[3]- Generally mild reaction conditions.- Requires an aldehyde or ketone as the alkyl source.- Reducing agents can be moisture-sensitive.[5]Most cases of mono-N-alkylation, especially when direct alkylation fails.
Controlled Direct Alkylation - Utilizes readily available alkyl halides.- Conceptually straightforward.- High risk of di-alkylation if not carefully controlled.[1]- May require specialized equipment like a syringe pump for optimal results.[2]Situations where the corresponding aldehyde/ketone is not available or when using simple, unreactive alkyl halides.
Protecting Group Strategy - Allows for multi-step synthesis while the amine is protected.[6]- High final step yields for alkylation.- Adds two steps (protection and deprotection) to the synthesis.- Requires careful selection of orthogonal protecting groups.[6]Complex, multi-step syntheses where the piperidine nitrogen needs to be masked during other transformations.

We trust this technical guide will serve as a valuable resource in your synthetic endeavors. Should you have further questions or require assistance with specific experimental challenges, please do not hesitate to contact our technical support team.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-Piperidineacetate Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the hydrolysis of Methyl 4-piperidineacetate. This document is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. This compound is a key building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological diseases.[1] Its successful hydrolysis to 4-piperidineacetic acid is a pivotal step in many synthetic routes.

This guide provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the integrity of your results. We will explore both acid- and base-catalyzed pathways, offering detailed protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for hydrolyzing this compound?

A1: The hydrolysis of this compound, like most simple esters, is typically achieved through two main pathways:

  • Base-Catalyzed Hydrolysis (Saponification): This involves reacting the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a solvent mixture, often containing water and an alcohol like methanol or ethanol.[2][3] This method is generally faster and effectively irreversible.[4]

  • Acid-Catalyzed Hydrolysis: This method employs a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) in the presence of excess water.[5] The reaction is heated under reflux to drive the equilibrium towards the products—the carboxylic acid and methanol.[4][6]

Q2: Which method is preferable: base-catalyzed or acid-catalyzed hydrolysis?

A2: The choice depends on the stability of your downstream molecules and desired process flow.

  • Base-catalyzed hydrolysis (saponification) is often preferred for its speed and irreversibility.[4] The reaction proceeds to completion because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol by-product.[7] This prevents the reverse reaction (esterification). However, this method requires a final acidification step to protonate the carboxylate and isolate the carboxylic acid product.

  • Acid-catalyzed hydrolysis is a reversible equilibrium process.[5][6] To achieve high conversion, it must be driven to completion by using a large excess of water.[2] This method can be advantageous if the target molecule is sensitive to strong bases. A key consideration for this compound is that the piperidine nitrogen will be protonated under acidic conditions, forming a salt, which will significantly alter its solubility, potentially aiding in the workup.

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: Reaction monitoring is crucial for determining the endpoint and preventing the formation of impurities from over-exposure to harsh conditions. Common analytical methods include:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The starting ester is significantly less polar than the resulting carboxylic acid product. A spot for the starting material will have a higher Rf value, while the product spot will be closer to the baseline. The reaction is complete when the starting material spot is no longer visible.[8]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the disappearance of the starting material and the appearance of the product.[9][10] They are highly sensitive and can also detect side products, making them ideal for optimization and scale-up studies.[11]

Q4: My starting material is the hydrochloride salt of this compound. How does this affect the hydrolysis?

A4: If you are starting with this compound HCl, the piperidine nitrogen is already protonated.

  • For Base-Catalyzed Hydrolysis: You will need to add at least two equivalents of base. The first equivalent will neutralize the hydrochloride salt to free the piperidine nitrogen, and the second equivalent will perform the ester hydrolysis.

  • For Acid-Catalyzed Hydrolysis: The HCl salt is compatible with the acidic conditions. You simply need to add your catalytic acid (e.g., H₂SO₄) and water.

Experimental Protocols & Workflows

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is a standard procedure for the saponification of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 1:1 v/v ratio). The solvent volume should be sufficient to ensure full dissolution (approx. 5-10 mL per gram of ester).

  • Addition of Base: To this solution, add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1-1.5 eq) in water. The slight excess of base ensures the reaction goes to completion.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC or HPLC until all starting material is consumed (typically 2-6 hours).

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add a strong acid, such as 1M or 2M HCl, while stirring, until the pH of the solution is acidic (pH ~2-3). The carboxylic acid product may precipitate at this stage.

  • Product Isolation: If a precipitate forms, it can be collected by filtration, washed with cold water, and dried. If the product is water-soluble, the aqueous layer must be extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 4-piperidineacetic acid.

Workflow for Base-Catalyzed Hydrolysis

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Dissolve Ester in MeOH/H₂O B 2. Add NaOH (aq) (1.1-1.5 eq) A->B C 3. Stir at RT or 40-50°C B->C D 4. Monitor by TLC/HPLC C->D E 5. Remove MeOH (Rotovap) D->E Reaction Complete F 6. Cool in Ice Bath E->F G 7. Acidify with HCl to pH 2-3 F->G H 8a. Filter Precipitate G->H I 8b. Or Extract with Organic Solvent G->I J 9. Dry & Concentrate I->J

Caption: Workflow for base-catalyzed ester hydrolysis.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common problems encountered during the hydrolysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction / Low Conversion 1. Insufficient Base/Acid: Not enough reagent to drive the reaction. If starting with the HCl salt, an extra equivalent of base is needed. 2. Low Temperature: The reaction rate may be too slow at room temperature.[8] 3. Poor Solubility: The ester may not be fully dissolved in the chosen solvent system.1. Verify Stoichiometry: Ensure at least 1.1 eq of base (or 2.1 eq for HCl salt) is used. For acid catalysis, ensure sufficient water is present.[4] 2. Increase Temperature: Gently heat the reaction to 40-60 °C and monitor progress. 3. Modify Solvent System: Add a co-solvent like THF or dioxane to improve solubility.[2]
Formation of Side Products 1. Degradation: Prolonged exposure to strong acid or base at high temperatures can lead to degradation. 2. Intermolecular Reactions: At high concentrations, the amino acid product could potentially form amides or other oligomers, especially during workup.1. Minimize Reaction Time/Temp: Stop the reaction as soon as the starting material is consumed. Avoid excessive heat. 2. Dilute Conditions: Run the reaction at a lower concentration. During workup, process the sample promptly after acidification.
Difficulty in Product Isolation 1. Product is Water-Soluble: 4-Piperidineacetic acid has high polarity and may have significant solubility in water, leading to poor recovery during extraction. 2. Emulsion during Extraction: The presence of salts and the amphiphilic nature of the product can cause emulsions.1. Saturate Aqueous Layer: Before extraction, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. 2. Use Different Solvents: Try extracting with a different solvent system (e.g., a higher ratio of a more polar solvent). 3. Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extractor may be necessary.
Reaction Fails to Start 1. Poor Reagent Quality: The base (e.g., NaOH pellets) may have absorbed atmospheric CO₂ and is no longer potent. 2. Inactive Catalyst: The acid catalyst may be too dilute.1. Use Fresh Reagents: Prepare a fresh solution of base from a new container. 2. Check Catalyst Concentration: Ensure the acid catalyst used is of the correct concentration.
Troubleshooting Decision Tree

If your reaction yields are low, use this decision tree to diagnose the potential cause.

G Start Low Yield Obtained CheckTLC Check TLC of Crude Reaction Mixture Start->CheckTLC SM_Present Is Starting Material (SM) Still Present? CheckTLC->SM_Present Workup_Issue Check Workup Procedure SM_Present->Workup_Issue No Incomplete_Rxn Incomplete Reaction SM_Present->Incomplete_Rxn Yes Solubility_Issue Is product water-soluble? Workup_Issue->Solubility_Issue Extraction_Loss Loss During Extraction Solubility_Issue->Extraction_Loss Yes Other_Loss Other Workup Loss (e.g., Emulsion) Solubility_Issue->Other_Loss No Sol_1 Increase Temp/Time Check Reagent Stoichiometry Incomplete_Rxn->Sol_1 Sol_2 Saturate Aqueous Layer w/ Brine Use Continuous Extraction Extraction_Loss->Sol_2 Sol_3 Break Emulsion (add brine) Use different solvent Other_Loss->Sol_3

Caption: Decision tree for troubleshooting low reaction yields.

References

identifying and removing impurities from Methyl 4-piperidineacetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-piperidineacetate

A Senior Application Scientist's Guide to Impurity Identification and Removal

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. The presence of impurities can significantly impact downstream applications, from catalytic reactions to biological assays, making their effective identification and removal a critical step in the synthetic workflow. This guide provides in-depth, experience-driven answers to common challenges encountered during the purification of this versatile building block.

Part 1: Impurity Identification & Characterization

This section addresses the crucial first step in any purification strategy: knowing what you need to remove.

Q1: What are the most common impurities in this compound and where do they originate?

Understanding the synthetic route is key to predicting potential impurities. This compound is often synthesized from precursors like 4-pyridineacetic acid or its esters, followed by hydrogenation of the pyridine ring. The impurities encountered are therefore typically related to this process.

The most common impurities can be categorized as follows:

Impurity CategorySpecific ExamplesLikely Origin
Unreacted Starting Materials Pyridine-4-acetic acid, Methyl pyridine-4-acetateIncomplete hydrogenation of the pyridine ring precursor.[1]
Reaction Byproducts N-methylated piperidine, Over-reduced speciesSide reactions during synthesis, such as reductive amination if formaldehyde is present.[2]
Reagent-Related Impurities Catalyst residues (e.g., Pt, Pd), Acids/BasesCarryover from the reaction and workup steps.[1]
Degradation Products Oxidation products, Hydrolysis products (4-piperidineacetic acid)Exposure to air (oxidation) or moisture (ester hydrolysis), often causing discoloration.[1][3]
Residual Solvents & Water Ethanol, Methanol, Dichloromethane, WaterIncomplete removal after reaction workup or extraction.[1][4]
Q2: Which analytical techniques are best for identifying and quantifying impurities in my sample?

No single technique is universally superior; a multi-modal approach is often necessary for comprehensive characterization. The choice depends on the suspected impurity's properties.

Analytical TechniquePrinciple & Best Use CaseAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on boiling point and partitioning with a stationary phase, followed by mass analysis.[5] Ideal for detecting residual solvents and volatile byproducts.[6][7]High sensitivity for volatile compounds; provides mass information for structural identification.Not suitable for non-volatile or thermally unstable compounds. May require derivatization for polar amines.[5]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase. Excellent for quantifying non-volatile impurities like unreacted starting materials or degradation products.Versatile for a wide range of compounds. Scalable for preparative separation.This compound lacks a strong UV chromophore, potentially requiring derivatization for sensitive UV detection or the use of alternative detectors like MS or ELSD.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei (¹H, ¹³C). Used for structural confirmation and assessing overall sample purity by identifying signals from impurities.[11]Excellent for structural elucidation of unknown impurities. Quantitative NMR (qNMR) can determine purity without a reference standard for the impurity.Lower sensitivity compared to GC-MS or HPLC for trace impurities.[4] Complex mixtures can lead to overlapping signals.
Q3: My sample of this compound has a yellow or brown tint. What does this indicate?

A yellow to brown discoloration is a common indicator of degradation, typically through oxidation.[1] Piperidine and its derivatives can be susceptible to air oxidation, forming colored impurities over time. The presence of trace metals from catalysts can sometimes accelerate this process. This is a sign that the material may not be suitable for sensitive applications and requires purification. Proper storage, such as under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place, is crucial to maintain purity.[12]

Part 2: Purification Methodologies & Protocols

Once impurities have been identified, the next step is to select and execute an appropriate purification strategy.

Q4: How do I choose the right purification method for my sample?

The optimal method depends on the physical properties of this compound (a liquid or low-melting solid) and the nature of the impurities identified.[1] This decision tree outlines a logical approach to selecting a purification strategy.

purification_decision_tree start Start: Crude This compound analysis Analyze Impurity Profile (GC-MS, HPLC, NMR) start->analysis q_volatile Are major impurities non-volatile (e.g., salts, catalyst)? analysis->q_volatile q_acidic_neutral Are impurities primarily neutral or acidic? q_volatile->q_acidic_neutral No distillation Purify by Vacuum Distillation q_volatile->distillation  Yes q_polarity Do impurities have significantly different polarity? q_acidic_neutral->q_polarity No extraction Purify by Acid-Base Extraction q_acidic_neutral->extraction  Yes chromatography Purify by Column Chromatography q_polarity->chromatography  Yes failure Consider derivatization (e.g., HCl salt) and recrystallization q_polarity->failure No end Pure Product distillation->end extraction->end chromatography->end

Caption: Decision tree for selecting a purification method.

Q5: My impurities are non-volatile and have similar polarity. How can I purify my compound using acid-base extraction?

Acid-base extraction is a powerful technique that leverages the basicity of the piperidine nitrogen. It is particularly effective for separating the basic product from neutral or acidic impurities.[1]

Causality: The basic nitrogen atom of this compound is readily protonated by a dilute acid, forming a water-soluble ammonium salt. Neutral organic impurities (like residual solvents or non-basic byproducts) remain in the organic solvent and are washed away. Subsequently, neutralizing the aqueous layer with a base deprotonates the piperidine, regenerating the water-insoluble free base, which can be extracted back into an organic solvent.

acid_base_extraction cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Extraction start Crude product dissolved in organic solvent (e.g., EtOAc) wash Wash with dilute aq. HCl start->wash organic_impurities Organic Layer: Neutral Impurities wash->organic_impurities Separate aqueous_product Aqueous Layer: Protonated Product (Salt) wash->aqueous_product Separate basify Add aq. NaOH to aqueous layer until pH > 10 aqueous_product->basify extract Extract with fresh organic solvent (e.g., EtOAc) basify->extract aqueous_waste Aqueous Layer: Inorganic Salts extract->aqueous_waste Separate organic_product Organic Layer: Pure Product extract->organic_product Separate dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate organic_product->dry end Purified Methyl 4-piperidineacetate dry->end

Caption: Workflow for purification by acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated product will be in the bottom aqueous layer. Drain the aqueous layer into a clean flask. Discard the top organic layer, which contains the neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is greater than 10.

  • Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the free-base product back into an organic solvent (e.g., three portions of EtOAc).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[13]

Q6: Can you provide a protocol for purification by flash column chromatography?

Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[14] It is highly effective for removing impurities with different polarities.

Causality: Silica gel is a polar stationary phase. Non-polar compounds travel through the column faster with the mobile phase (eluent), while more polar compounds interact more strongly with the silica and elute later. For basic compounds like piperidines, the acidic nature of silica can cause significant peak tailing. Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent neutralizes the acidic sites, leading to sharper peaks and better separation.[1][15]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Dissolve a small amount of the crude product and spot it on a TLC plate.

    • Test various mobile phases (eluents), typically mixtures of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol).

    • Crucially, add ~1% triethylamine (TEA) to the eluent to prevent peak tailing. [1]

    • The ideal solvent system will give the desired product a Retention Factor (Rƒ) of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to push the solvent through the silica gel.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[14]

Part 3: Troubleshooting Guide

Q7: I'm seeing significant peak tailing during HPLC analysis or column chromatography. What's causing this and how can I fix it?

This is a classic issue when analyzing basic compounds like piperidines on silica-based stationary phases.[1] The free silanol groups (Si-OH) on the surface of silica are weakly acidic and can interact strongly with the basic nitrogen of your compound. This strong, non-specific interaction causes the compound to "smear" or "tail" as it passes through the column, leading to poor peak shape and resolution.

Solution: The remedy is to add a competitive base to your mobile phase. A small amount of triethylamine (0.1-1.0%) or a buffer to control the pH will neutralize these active silanol sites, ensuring that your compound elutes symmetrically.[1][15]

Q8: My purified product discolors and degrades quickly after purification. How can I improve its stability?

The free base of this compound can be susceptible to oxidation.[1] If long-term storage is required or if the compound will be used in sensitive applications, it is highly advisable to convert it to a more stable salt form.

Solution: Convert the purified free base to its hydrochloride (HCl) salt. This is typically a stable, crystalline solid that is much less prone to oxidation.[16]

  • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol or dioxane.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[17] This solid can then be stored with much greater long-term stability.

References

Technical Support Center: Stereoselective Reactions of Methyl 4-piperidineacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the stereoselectivity of reactions involving Methyl 4-piperidineacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in piperidine functionalization. The piperidine scaffold is a cornerstone in medicinal chemistry, and controlling the three-dimensional arrangement of its substituents is paramount for achieving desired pharmacological activity.[1][2][3] This resource provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to help you achieve your synthetic targets with high fidelity.

The Core Challenge: Controlling the α-Stereocenter

This compound possesses a prochiral center at the α-carbon of the acetate group. Deprotonation of this position generates a planar enolate, erasing the existing stereoinformation. The central challenge lies in controlling the subsequent reaction of this enolate with an electrophile so that one stereoisomer is formed preferentially over the other.

Factors that complicate this process include:

  • Conformational Flexibility: The piperidine ring can exist in multiple chair and boat conformations, which can influence the steric environment around the reacting center.

  • N-Protecting Group Influence: The size and electronic nature of the substituent on the piperidine nitrogen significantly impact the reactivity and the facial bias of the enolate.

  • Reaction Conditions: Temperature, solvent, base, and additives all play a critical role in the transition state geometry, directly affecting the stereochemical outcome.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for inducing stereoselectivity in the α-functionalization of this compound?

A1: There are three main strategies:

  • Substrate Control (Chiral Auxiliaries): A chiral auxiliary is temporarily attached to the molecule, typically on the piperidine nitrogen or by modifying the ester group. This auxiliary sterically directs the incoming electrophile to one face of the enolate.[5][6] Carbohydrate-derived auxiliaries, for example, have been successfully used to control the diastereoselectivity of additions to N-functionalized piperidines.[5][6][7]

  • Reagent/Catalyst Control (Asymmetric Catalysis): A chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used in sub-stoichiometric amounts.[8][9] The catalyst forms a transient, chiral complex with the substrate, creating an asymmetric environment that favors the formation of one enantiomer.[10][11]

  • Enzymatic Control (Biocatalysis): Enzymes such as transaminases or reductases can be used in cascade reactions to generate chiral piperidine intermediates with high stereoselectivity under mild conditions.[12][13]

Q2: How does the N-protecting group affect the stereochemical outcome?

A2: The N-protecting group is not just a passive spectator. Its steric bulk can influence the preferred conformation of the piperidine ring and dictate the less hindered trajectory for the electrophile. For instance, a bulky N-Boc or N-Cbz group can create a specific steric environment that favors one diastereomer in subsequent reactions like C-H functionalization.[14] In catalyst-controlled reactions, the protecting group can also act as a coordinating site for the metal catalyst, helping to create a well-defined and rigid transition state.

Q3: My reaction shows low diastereoselectivity. What are the first parameters I should investigate?

A3: Start by re-evaluating your reaction conditions, as they are often the primary cause of poor selectivity.[15]

  • Temperature: Lowering the reaction temperature often enhances selectivity by reducing the available thermal energy, making the small energy difference between the diastereomeric transition states more significant.

  • Base and Solvent: The choice of base (e.g., LDA, LHMDS, KHMDS) and solvent polarity can affect the aggregation state and geometry of the enolate. A less coordinating solvent like toluene might favor a more organized transition state compared to a highly coordinating solvent like THF.

  • Rate of Addition: Slow addition of the electrophile can be crucial, especially if there is a possibility of enolate equilibration or side reactions.

Q4: Which analytical techniques are best for determining diastereomeric ratio (d.r.) and enantiomeric excess (e.e.)?

A4:

  • For Diastereomers: High-resolution ¹H NMR spectroscopy is the most direct method. The diastereomers will have distinct signals, and the ratio can be determined by integrating the peaks corresponding to specific, non-overlapping protons (e.g., the α-proton or a methyl group on a chiral auxiliary). Coupling constants (J-values) can also provide crucial information about the relative stereochemistry (e.g., cis vs. trans).[4]

  • For Enantiomers: Since enantiomers have identical NMR spectra in an achiral solvent, you must use a chiral method. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) using a chiral stationary phase are the gold standards for separating enantiomers and accurately determining the e.e.

Troubleshooting Guide: Low Stereoselectivity

This guide addresses common issues encountered during the α-functionalization of this compound derivatives.

Problem Potential Cause Suggested Solution & Rationale
Low or No Stereoselectivity 1. Racemic Pathway Dominates: The uncatalyzed or non-directed reaction is faster than the desired stereoselective pathway.Lower the Temperature: This will favor the lower-energy, more ordered transition state of the stereoselective pathway. • Check Catalyst/Auxiliary Purity: Ensure the chiral source is of high enantiomeric purity.
2. Product Epimerization/Racemization: The newly formed stereocenter is labile under the reaction or workup conditions.Quench at Low Temperature: Neutralize the reaction at the lowest possible temperature (e.g., -78 °C) with a mild proton source (e.g., saturated NH₄Cl solution). • Avoid Harsh Workup: Avoid strongly acidic or basic conditions during extraction and purification. Use buffered solutions if necessary.
3. Poor Transition State Organization: The solvent, counter-ion, or additives are disrupting the formation of a rigid, well-defined transition state.Solvent Screen: Test a range of solvents with varying polarities (e.g., Toluene, CH₂Cl₂, THF, Et₂O). Non-coordinating solvents often improve selectivity. • Counter-ion Effect: If using a metal enolate, switch the counter-ion (e.g., from Li⁺ to K⁺ or Zn²⁺) as this can significantly alter enolate geometry and aggregation.[10]
Inconsistent Results 1. Variable Reagent Quality: The base (e.g., n-BuLi, LDA) may have degraded, leading to incomplete deprotonation. Water content in the solvent or reagents can also interfere.Titrate the Base: Always titrate organolithium reagents and freshly prepare amide bases (LDA, LHMDS) before use. • Use Rigorously Dry Conditions: Dry solvents using an appropriate drying agent or a solvent purification system. Dry glassware in an oven and cool under an inert atmosphere (N₂ or Ar).
Low Diastereoselectivity (d.r.) 1. Ineffective Chiral Auxiliary: The auxiliary is not providing a sufficient steric or electronic bias to differentiate the two faces of the enolate.Increase Steric Bulk: Switch to a sterically more demanding auxiliary to create a greater energy difference between the two possible approaches of the electrophile. • Change Auxiliary Type: Explore different classes of auxiliaries (e.g., Evans oxazolidinones, carbohydrate-based auxiliaries) that may offer different modes of stereocontrol.[7]
Low Enantioselectivity (e.e.) 1. Mismatched Catalyst/Substrate: The chiral catalyst and the substrate are not interacting effectively.Ligand Modification: Screen a library of chiral ligands for your metal catalyst. Small electronic or steric changes on the ligand can have a profound impact on enantioselectivity.[16] • Change N-Protecting Group: The protecting group may be sterically clashing with the catalyst. Try a smaller or electronically different group.
2. Catalyst Deactivation or Poisoning: The catalyst is being inhibited by impurities or by coordinating with the nitrogen on the piperidine ring.Use a Pre-catalyst: Some reactions benefit from using a pre-catalyst that is activated in situ. • Increase Catalyst Loading: While not ideal, a higher catalyst loading can sometimes overcome minor deactivation pathways.[17]

Visual Workflow: Selecting a Stereocontrol Strategy

The following decision tree can guide the selection of an appropriate strategy for achieving stereocontrol in reactions of this compound.

Stereocontrol_Strategy start Desired Stereochemical Outcome? diastereocontrol Diastereocontrol (Relative Stereochemistry) start->diastereocontrol  Diastereomers enantiocontrol Enantiocontrol (Absolute Stereochemistry) start->enantiocontrol  Enantiomers auxiliary Strategy: Chiral Auxiliary (Substrate Control) diastereocontrol->auxiliary catalysis Strategy: Asymmetric Catalysis (Reagent Control) enantiocontrol->catalysis aux_type Select Auxiliary Type auxiliary->aux_type cat_type Select Catalyst Type catalysis->cat_type n_aux N-Linked Auxiliary (e.g., Arabinopyranosylamine) aux_type->n_aux Modify Piperidine ester_aux Ester-Linked Auxiliary (e.g., Evans Oxazolidinone) aux_type->ester_aux Modify Acetate metal_cat Metal Catalysis (e.g., Rh, Pd, Cu with Chiral Ligands) cat_type->metal_cat Transition Metal organo_cat Organocatalysis (e.g., Chiral Amine, Proline) cat_type->organo_cat Metal-Free bio_cat Biocatalysis (e.g., Enzymes) cat_type->bio_cat Enzymatic

Caption: Decision tree for selecting a stereocontrol strategy.

Experimental Protocol: Diastereoselective α-Alkylation via N-Linked Chiral Auxiliary

This protocol is a representative example based on established principles of using carbohydrate-derived auxiliaries for stereocontrol in piperidine synthesis.[5][6][7]

Objective: To perform a diastereoselective alkylation of an N-acylated piperidine derivative using a chiral auxiliary to direct the approach of an electrophile.

Step 1: Preparation of the Chiral Substrate (N-Glycosyl Piperidine Acetate)

  • Rationale: Covalently attaching a chiral auxiliary (in this case, a protected arabinopyranosylamine) to the piperidine nitrogen creates a chiral environment. The bulky pivaloyl groups will sterically block one face of the molecule.[6]

  • Procedure: a. To a solution of this compound (1.0 eq) in dry CH₂Cl₂ (0.2 M), add 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine (1.1 eq) and triethylamine (1.5 eq). b. Cool the mixture to 0 °C and add a coupling reagent (e.g., EDC/HOBt) portion-wise. c. Allow the reaction to warm to room temperature and stir for 12-16 hours under an inert atmosphere. d. Monitor by TLC. Upon completion, quench with water, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and purify by column chromatography to yield the N-acylated chiral substrate.

Step 2: Diastereoselective Enolate Formation and Alkylation

  • Rationale: A strong, non-nucleophilic base is required to deprotonate the α-carbon without attacking the ester.[18] Lithium diisopropylamide (LDA) is a common choice. The reaction is performed at -78 °C to maximize selectivity and prevent side reactions.

  • Procedure: a. Prepare a solution of the chiral substrate from Step 1 in anhydrous THF (0.1 M) in a flame-dried flask under argon. b. Cool the solution to -78 °C in a dry ice/acetone bath. c. In a separate flask, prepare a fresh solution of LDA (1.2 eq) in THF. d. Add the LDA solution dropwise to the substrate solution at -78 °C and stir for 1 hour to ensure complete enolate formation. e. Add the electrophile (e.g., methyl iodide, 1.5 eq) dropwise to the enolate solution. f. Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

Step 3: Workup and Analysis

  • Rationale: A controlled quench with a mild acid is critical to protonate any remaining enolate without causing epimerization of the newly formed stereocenter.

  • Procedure: a. Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of NH₄Cl. b. Allow the mixture to warm to room temperature. c. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. d. Purify the crude product by flash column chromatography (silica gel). e. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis.

Step 4: Auxiliary Cleavage

  • Rationale: The final step is to remove the chiral auxiliary to yield the desired enantiomerically enriched α-alkylated piperidine derivative. The conditions for this step must be chosen carefully to avoid racemization.

  • Procedure: a. The specific cleavage conditions will depend on the auxiliary. For many glycosylamines, mild acidic hydrolysis (e.g., using TFA in CH₂Cl₂) can be effective. b. After cleavage, the product must be re-protected with a suitable group (e.g., Boc) for stability and further use. c. Purify the final product and determine its enantiomeric excess (e.e.) by chiral HPLC.

References

Technical Support Center: N-Arylation of Methyl 4-Piperidineacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of methyl 4-piperidineacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-N cross-coupling reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes.

Introduction

The N-arylation of this compound is a crucial transformation in medicinal chemistry, as the resulting products are common scaffolds in various pharmaceutical agents. The Buchwald-Hartwig amination is the predominant method for this reaction, offering a versatile and high-yielding pathway.[1][2] However, like any cross-coupling reaction, it is not without its challenges. Success hinges on a nuanced understanding of the interplay between the catalyst, ligand, base, and solvent, especially when dealing with a sterically hindered secondary cyclic amine bearing a base-sensitive ester functional group.[3][4] This guide provides a structured approach to troubleshooting and optimizing this reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My reaction shows no conversion, or the yield is extremely low. What are the likely causes and how can I fix this?

Low or no conversion is one of the most common issues and can stem from several factors.[4] A systematic approach is key to identifying the root cause.

Potential Causes & Recommended Actions:

  • Catalyst Inactivity:

    • Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[3][5]

    • Solution:

      • Use a Pre-catalyst: Switch from sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in situ reduction, to a more reliable Pd pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These form the active LPd(0) species more cleanly and efficiently upon exposure to a base.[3]

      • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are properly degassed.[5]

  • Poor Solubility:

    • Cause: The insolubility of reactants, particularly the inorganic base, is a frequently underestimated cause of reaction failure.[3][4] If the base is not at least partially soluble, the deprotonation of the amine or the palladium-amine complex will be inefficient.

    • Solution:

      • Solvent Screening: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions.[6] Consider switching to a more polar ethereal solvent like THF or 2-MeTHF, which can improve the solubility of inorganic bases.[7]

      • Base Particle Size: Grinding the inorganic base (e.g., K₃PO₄, Cs₂CO₃) into a fine powder before use can increase its surface area and reactivity.[3]

  • Inappropriate Base Selection:

    • Cause: The chosen base may be too weak to deprotonate the palladium-amine complex or too strong, leading to decomposition of the methyl ester via saponification.

    • Solution:

      • Strong Bases: Sodium tert-butoxide (NaOtBu) is a very effective base but can be problematic with the ester functionality in this compound, especially at elevated temperatures.[3][4]

      • Weaker Bases: Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[4] While they may require higher reaction temperatures, they are less likely to cause ester hydrolysis.[3]

  • Aryl Halide Reactivity:

    • Cause: The reactivity of the aryl halide significantly impacts the reaction. The general order of reactivity is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[3][8] Aryl chlorides can be particularly challenging and often require specialized ligands.[9]

    • Solution:

      • For Aryl Chlorides: If you are using an aryl chloride, ensure you are using a sufficiently electron-rich and bulky ligand, such as RuPhos or XPhos, which are designed to facilitate the difficult oxidative addition step.[10]

      • Consider Alternatives: If possible, switch to the corresponding aryl bromide or iodide, which are generally more reactive.[9]

Q2: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide or biaryl formation. What is happening and how can I prevent it?

Side reactions compete with the desired C-N bond formation and can significantly reduce your yield.

Common Side Products & Mitigation Strategies:

  • Hydrodehalogenation:

    • Cause: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. It can be caused by β-hydride elimination from the palladium-amide intermediate or by impurities in the reaction mixture.[1][5]

    • Solution:

      • Ligand Choice: Use a bulky biarylphosphine ligand that promotes a fast rate of reductive elimination, outcompeting the β-hydride elimination pathway.

      • Strictly Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can be a proton source for this side reaction.

  • Aryl Halide Homocoupling (Biaryl Formation):

    • Cause: Two molecules of the aryl halide couple to form a biaryl species. This is more common with highly reactive aryl halides like aryl iodides.[5][11]

    • Solution:

      • Optimize Catalyst:Ligand Ratio: A 1:1 to 1:2 ratio of palladium to ligand is typically optimal. Deviating from this can sometimes favor side reactions.[5]

      • Control Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize this and other side reactions.

Q3: The reaction starts but stalls before completion. What could be the issue?

A stalled reaction often points to catalyst decomposition or product inhibition.

Potential Causes & Solutions:

  • Catalyst Decomposition:

    • Cause: The active catalyst can degrade over time, especially at high temperatures.[5]

    • Solution:

      • Use a More Robust Ligand: Biarylphosphine ligands are designed to be robust and protect the palladium center from decomposition.[5]

      • Lower Temperature: If possible, reducing the reaction temperature can prolong the catalyst's lifetime, though it may require a longer reaction time.[5]

  • Product Inhibition:

    • Cause: The N-arylated product can sometimes coordinate to the palladium center, inhibiting further catalytic turnover.[5]

    • Solution:

      • Increase Catalyst Loading: In some cases, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to overcome product inhibition.[5]

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand should I start with for the N-arylation of this compound?

For a secondary cyclic amine like this compound, a good starting point is a combination of a palladium pre-catalyst and a bulky, electron-rich biarylphosphine ligand.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a Buchwald Pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts offer more reliable formation of the active Pd(0) species.[3]
Ligand XPhos, RuPhos, or BrettPhosThese bulky, electron-rich ligands facilitate both the oxidative addition and the reductive elimination steps, which are crucial for coupling secondary amines.[10][12]

Q2: How do I choose the right base for my reaction, especially with the ester group present?

The choice of base is a critical balance between reactivity and functional group compatibility.[4]

BasepKaHProsCons
NaOtBu ~19Very effective for a wide range of substrates.[4]Can cause saponification of the methyl ester, especially at higher temperatures.[3][4]
LHMDS ~26Strong base, can be effective.Also poses a risk to the ester functionality.
K₃PO₄ ~12.3Milder, less likely to hydrolyze the ester.[4]Often requires higher temperatures and may have solubility issues.[3]
Cs₂CO₃ ~10Good solubility in some organic solvents, mild on the ester.[3]Can be less reactive than stronger bases.

Recommendation: Start with K₃PO₄ or Cs₂CO₃. If reactivity is low, you can cautiously try NaOtBu at a lower temperature (e.g., 80 °C) and monitor for ester hydrolysis.

Q3: What is the best solvent for this reaction?

Aprotic solvents are generally used. The choice can affect solubility and reaction temperature.

SolventBoiling Point (°C)Comments
Toluene 111Commonly used, good balance of solubility and high boiling point.[6]
1,4-Dioxane 101Frequently used, but is a high-impact solvent that should be avoided if possible.[6]
THF 66Lower boiling point, may require sealed-tube conditions for higher temperatures. Good for dissolving some inorganic bases.[3]
2-MeTHF 80A greener alternative to THF and dioxane with good performance.[7]

Recommendation: Toluene is a reliable starting point. If solubility of the base is an issue, consider switching to 2-MeTHF.[3][7] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the catalyst.[3]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products L-Pd(0) L-Pd(0) Oxidative_Addition Oxidative Addition Complex L-Pd(0)->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination R₂NH Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Base, -H-Base⁺ Reductive_Elimination->L-Pd(0) Ar-NR₂ Product N-Aryl Product Reductive_Elimination->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->L-Pd(0) Amine This compound Amine->Oxidative_Addition

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed: Low/No Conversion Check_Inert Ensure Inert Atmosphere & Degassed Reagents Start->Check_Inert Success Reaction Successful Start->Success Fixed Check_Catalyst Switch to Pd Pre-catalyst? Check_Inert->Check_Catalyst Yes Check_Inert->Success Fixed Check_Base Screen Bases (K₃PO₄, Cs₂CO₃) Check_Catalyst->Check_Base Yes Check_Catalyst->Success Fixed Check_Solvent Screen Solvents (Toluene, 2-MeTHF) Check_Base->Check_Solvent Still Fails Check_Base->Success Fixed Check_Ligand Is Ligand Appropriate for Aryl Halide? Check_Solvent->Check_Ligand Still Fails Check_Solvent->Success Fixed Check_Ligand->Success Optimized

Caption: A decision tree for troubleshooting common Buchwald-Hartwig issues.

Experimental Protocols

General Protocol for N-Arylation of this compound

This protocol provides a robust starting point for the reaction. Optimization may be required based on the specific aryl halide used.

Materials:

  • This compound (1.0 equiv.)

  • Aryl halide (1.1 equiv.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol% if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or 2-MeTHF, to achieve ~0.2 M concentration)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, palladium pre-catalyst, and finely ground K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.[3]

  • Reagent Addition: Evacuate and backfill the flask with argon (3x). Add the anhydrous, degassed solvent via syringe, followed by the this compound.[5]

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Efficient Catalytic Conversion of Methyl 4-piperidineacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic conversion of Methyl 4-piperidineacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to select the optimal catalyst and conditions for the efficient N-methylation of this compound, a critical step in the synthesis of many pharmaceutical intermediates.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the N-methylation of this compound.

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting to synthesize Methyl 1-methyl-4-piperidineacetate via the Eschweiler-Clarke reaction, but I am observing very low conversion of my starting material, this compound. What are the likely causes and how can I resolve this?

Answer:

Low conversion in an Eschweiler-Clarke reaction is a common issue that can often be traced back to several key factors. Let's break down the potential causes and their solutions.

  • Sub-optimal Reaction Temperature: The Eschweiler-Clarke reaction is typically conducted at elevated temperatures, often near the boiling point of the aqueous solution.[1] Insufficient heat can lead to slow reaction kinetics.

    • Solution: Ensure your reaction mixture is heated to an appropriate temperature, typically between 80-100 °C. Monitor the reaction temperature closely.

  • Inadequate Reagent Stoichiometry: An excess of both formaldehyde and formic acid is crucial for driving the reaction to completion.[1][2] Formic acid acts as the hydride donor, and formaldehyde is the source of the methyl group.

    • Solution: Use a significant excess of both reagents. A molar ratio of at least 1:2:2 of the amine to formaldehyde to formic acid is a good starting point. For difficult substrates, a larger excess may be necessary.[3]

  • Poor Quality of Reagents: The purity of formaldehyde and formic acid can significantly impact the reaction. Old or improperly stored reagents may have degraded.

    • Solution: Use fresh, high-purity formaldehyde (e.g., from paraformaldehyde) and formic acid.

  • pH of the Reaction Mixture: While the reaction is run in acidic conditions, the pH can still play a role. Some variations of the Eschweiler-Clarke reaction benefit from slightly acidic conditions to facilitate iminium ion formation.[4]

    • Solution: While formic acid provides the acidic medium, ensure no unintended basic impurities are present in your starting material or solvent that could neutralize the acid.

Issue 2: Formation of Impurities and Side Products

Question: My reaction is proceeding, but I am observing significant formation of side products, making the purification of Methyl 1-methyl-4-piperidineacetate difficult. What are these impurities and how can I minimize them?

Answer:

The formation of impurities is a frequent challenge. Understanding their origin is key to mitigating their formation.

  • Over-alkylation (Quaternary Ammonium Salt Formation): While the Eschweiler-Clarke reaction is known to typically stop at the tertiary amine stage and not produce quaternary ammonium salts, alternative methylation strategies using alkyl halides (e.g., methyl iodide) can lead to this side product.[1][3]

    • Solution: If you are not using the Eschweiler-Clarke method, carefully control the stoichiometry of the alkylating agent. The Eschweiler-Clarke reaction is generally preferred to avoid this issue.[1]

  • N-formylation: In some cases, an N-formyl intermediate can be observed, especially if the reduction of the iminium ion is slow.

    • Solution: Ensure a sufficient excess of formic acid is present to act as an efficient hydride donor. Higher reaction temperatures can also favor the reduction step.

  • Decomposition of Starting Material or Product: The ester functionality in this compound could potentially be susceptible to hydrolysis under harsh acidic conditions and high temperatures, although this is less common.

    • Solution: If you suspect hydrolysis, you can try to run the reaction for a shorter duration or at a slightly lower temperature, while monitoring the conversion.

Issue 3: Catalyst Deactivation (for Heterogeneous Systems)

Question: I am using a heterogeneous catalyst (e.g., Pt/C) for the N-methylation of this compound with methanol, and I'm observing a decrease in catalytic activity over time or with catalyst reuse. What could be causing this deactivation?

Answer:

Catalyst deactivation is a critical consideration in heterogeneous catalysis. Several mechanisms could be at play.

  • Poisoning of Active Sites: The amine substrate, product, or impurities in the reaction mixture can adsorb strongly to the catalyst's active sites, blocking them from participating in the reaction.

    • Solution: Ensure the purity of your starting materials and solvent. Pre-treating the catalyst (e.g., by reduction under H2) can sometimes help clean the surface.

  • Coking: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites and pores.

    • Solution: Optimize the reaction temperature to be high enough for efficient conversion but low enough to minimize coking. Periodic catalyst regeneration (e.g., by controlled oxidation to burn off coke) may be necessary.

  • Leaching of the Active Metal: The active metal component of the catalyst may slowly dissolve into the reaction medium, especially under acidic or basic conditions.

    • Solution: Choose a catalyst support that is stable under your reaction conditions. Operating at a more neutral pH, if possible, can minimize leaching.

  • Sintering: At high temperatures, the fine metal particles of the catalyst can agglomerate into larger particles, reducing the active surface area.

    • Solution: Operate at the lowest effective temperature. Choose a catalyst with a thermally stable support.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for the N-methylation of this compound in a research lab setting?

For lab-scale synthesis where simplicity and high yield are prioritized, the Eschweiler-Clarke reaction is often the method of choice.[1][3] It is a robust and well-established one-pot reaction that uses inexpensive and readily available reagents (formaldehyde and formic acid).[2][5] A key advantage is that it reliably stops at the tertiary amine, preventing the formation of quaternary ammonium salts.[1]

Q2: What are the main differences between homogeneous and heterogeneous catalysts for this conversion, and which should I choose?

The choice between a homogeneous and heterogeneous catalyst depends on your specific needs, such as scale, reusability, and product purification requirements.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Active Sites Well-defined, single-siteOften poorly defined, multiple types of sites
Selectivity Generally highCan be lower, but can be tuned
Reaction Conditions Typically milder temperaturesOften require higher temperatures and pressures
Catalyst Separation Difficult, requires extraction or distillationEasy, simple filtration
Reusability & Recycling Difficult and expensiveStraightforward, cost-effective
Heat & Mass Transfer ExcellentCan be diffusion limited

Recommendation: For ease of product purification and catalyst recycling, especially on a larger scale, a heterogeneous catalyst is often preferred.[6] For fine-tuning selectivity and mechanistic studies at the lab scale, a homogeneous catalyst might be more suitable.[6]

Q3: Are there "greener" or more sustainable alternatives to the classical Eschweiler-Clarke reaction?

Yes, significant research has focused on developing more environmentally friendly N-methylation methods. These include:

  • Catalytic N-methylation using Methanol: Methanol is an attractive, sustainable C1 source. This reaction often proceeds via a "hydrogen-borrowing" mechanism catalyzed by transition metals like ruthenium, iridium, or platinum.[7][8][9] The only byproduct is water, making it a very clean process.[9]

  • N-methylation using Carbon Dioxide (CO2): Utilizing CO2 as a C1 source is a highly desirable green chemistry approach. This transformation typically requires a reductant (like H2) and a suitable catalyst, which can be either homogeneous or heterogeneous.[10][11]

  • Using Paraformaldehyde as a C1 Source: Paraformaldehyde can be a safer and easier-to-handle alternative to aqueous formaldehyde.[12]

Q4: How can I monitor the progress of my N-methylation reaction?

Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of the starting material and the formation of the product. Staining with an appropriate agent (e.g., ninhydrin for secondary amines) can be helpful.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and the formation of the product and any volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): Another excellent quantitative technique, particularly for less volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.

Experimental Protocols

Protocol 1: N-methylation of this compound via the Eschweiler-Clarke Reaction

This protocol provides a general procedure. Optimization may be required for specific scales and equipment.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in a round-bottom flask, add formic acid (2.5 eq).

  • Add a 37% aqueous solution of formaldehyde (2.2 eq) to the mixture.[13]

  • Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours.[13] The evolution of carbon dioxide should be observed.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizing Reaction Pathways

Below are diagrams illustrating the key reaction mechanisms discussed.

graphdot cluster_EC Eschweiler-Clarke Mechanism Amine This compound Iminium Iminium Ion Amine->Iminium + Formaldehyde - H2O Formaldehyde Formaldehyde Product Methyl 1-methyl-4-piperidineacetate Iminium->Product + Formic Acid (Hydride Transfer) Iminium->Product FormicAcid Formic Acid CO2 CO2 FormicAcid->CO2

Caption: The Eschweiler-Clarke reaction mechanism.

graphdot cluster_HB Hydrogen-Borrowing Mechanism Methanol Methanol Formaldehyde Formaldehyde (on catalyst surface) Methanol->Formaldehyde - H2 (to catalyst) Catalyst Metal Catalyst (e.g., Ru, Pt) Catalyst_H2 Metal-Hydride Catalyst->Catalyst_H2 + H2 Amine This compound Iminium Iminium Ion Amine->Iminium + Formaldehyde - H2O Product Methyl 1-methyl-4-piperidineacetate Iminium->Product + H2 (from catalyst) Water H2O Catalyst_H2->Catalyst - H2

Caption: The Hydrogen-Borrowing mechanism for N-methylation.

References

Technical Support Center: Addressing Poor Solubility of Methyl 4-Piperidineacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenge of poor solubility encountered with methyl 4-piperidineacetate derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of these compounds.

Q1: Why do my this compound derivatives exhibit poor aqueous solubility?

A1: The solubility of this compound derivatives is a delicate balance between the polar and non-polar elements of their structure. The piperidine ring, while containing a nitrogen atom capable of hydrogen bonding, is fundamentally a saturated hydrocarbon structure, which can lead to low water solubility. The overall solubility is heavily influenced by the nature of the substituents attached to the piperidine ring and the acetate group. As the lipophilicity of these substituents increases, the aqueous solubility tends to decrease.

Q2: What is the first and most straightforward step I should take to improve the solubility of my compound for a biological assay?

A2: The most direct initial approach is pH adjustment . This compound derivatives are basic compounds due to the nitrogen atom in the piperidine ring. Lowering the pH of the aqueous medium will protonate this nitrogen, forming a more soluble salt form. For many biological assays, starting with a buffer system at a lower pH can significantly enhance solubility.

Q3: I've tried adjusting the pH, but my compound still precipitates. What's the next logical step?

A3: If pH adjustment alone is insufficient, the use of co-solvents is the next recommended step. Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system. Common co-solvents used in biological assays include DMSO, ethanol, and polyethylene glycols (PEGs). It's crucial to perform a dose-response curve with the co-solvent alone to ensure it does not interfere with your assay.

Q4: When should I consider more advanced and resource-intensive techniques like salt formation or solid dispersions?

A4: Advanced techniques should be considered when simpler methods like pH adjustment and co-solvency are inadequate, or when you are moving towards in-vivo studies and require a solid form with improved dissolution and bioavailability. Salt formation is a robust method for creating a stable, solid form of your compound with significantly enhanced aqueous solubility. Solid dispersions , where the drug is dispersed in a hydrophilic carrier, can also dramatically improve dissolution rates and bioavailability.

II. Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This section provides a systematic workflow to troubleshoot and resolve solubility issues with your this compound derivatives.

Workflow for Addressing Poor Aqueous Solubility

Solubility_Workflow start Start: Poorly Soluble This compound Derivative ph_adjust Step 1: pH Adjustment (e.g., use acidic buffer) start->ph_adjust solubility_check1 Is Solubility Sufficient? ph_adjust->solubility_check1 co_solvent Step 2: Co-solvent Addition (e.g., DMSO, Ethanol, PEG) solubility_check1->co_solvent No success Success: Compound Solubilized solubility_check1->success Yes solubility_check2 Is Solubility Sufficient? co_solvent->solubility_check2 advanced_techniques Step 3: Advanced Techniques solubility_check2->advanced_techniques No solubility_check2->success Yes salt_formation Salt Formation advanced_techniques->salt_formation solid_dispersion Solid Dispersion advanced_techniques->solid_dispersion cyclodextrins Cyclodextrin Complexation advanced_techniques->cyclodextrins

Caption: A decision-making workflow for systematically addressing poor solubility.

Detailed Troubleshooting Steps
Issue: Compound precipitates when preparing a stock solution in an aqueous buffer.

Systematic Approach:

  • Initial Assessment:

    • Problem: The inherent low aqueous solubility of the neutral form of the this compound derivative.

    • Objective: To prepare a stable, concentrated stock solution.

  • Step 1: pH Adjustment

    • Rationale: The basic nitrogen on the piperidine ring can be protonated at acidic pH, forming a more water-soluble salt.

    • Action: Attempt to dissolve the compound in a buffer with a pH below the pKa of the piperidine nitrogen (typically around 8-10). Start with a buffer of pH 4-5.

  • Step 2: Co-solvent System

    • Rationale: If pH adjustment is insufficient, a co-solvent can reduce the polarity of the aqueous environment, facilitating the dissolution of the lipophilic parts of the molecule.

    • Action: Prepare a concentrated stock solution in 100% DMSO. Then, for your working solution, perform a serial dilution into your aqueous buffer. It is critical to ensure the final concentration of DMSO in your assay is low (typically <1%) and does not affect the experimental outcome.

Issue: Compound is soluble in 100% DMSO but precipitates upon dilution into the aqueous assay buffer.

Systematic Approach:

  • Initial Assessment:

    • Problem: The compound is "crashing out" of solution as the solvent environment transitions from highly organic to predominantly aqueous.

    • Objective: To maintain the compound's solubility in the final aqueous working solution.

  • Step 1: Optimize Dilution Protocol

    • Rationale: The method of dilution can significantly impact solubility. A gradual change in solvent polarity is often more effective.

    • Action: Instead of a single large dilution, perform a stepwise dilution. For example, dilute the DMSO stock into an intermediate solution containing a higher percentage of co-solvent before the final dilution into the assay buffer.

  • Step 2: Employ Solubilizing Excipients

    • Rationale: Certain excipients can help to keep the compound in solution.

    • Action:

      • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the assay buffer to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

      • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with your compound, effectively shielding the hydrophobic regions from the aqueous environment and increasing solubility.

III. Experimental Protocols

Here are detailed protocols for some of the key solubility enhancement techniques.

Protocol 1: Salt Formation for Enhanced Aqueous Solubility

Objective: To convert the poorly soluble free base of the this compound derivative into a more soluble salt form.

Materials:

  • This compound derivative (free base)

  • A suitable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid)

  • A suitable solvent system (e.g., isopropanol, ethanol, acetone)

  • Anti-solvent (e.g., diethyl ether, heptane)

Procedure:

  • Dissolve the free base of your compound in a minimal amount of the chosen solvent.

  • Add a stoichiometric equivalent (or slight excess) of the selected acid.

  • Stir the mixture at room temperature. The salt may precipitate directly.

  • If no precipitate forms, slowly add an anti-solvent until the solution becomes cloudy.

  • Allow the salt to crystallize, potentially with cooling.

  • Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum.

  • Characterize the resulting salt for its identity, purity, and solubility.

Causality: The formation of an ionic salt introduces strong electrostatic interactions with water molecules, which overcomes the unfavorable interactions of the hydrophobic portions of the molecule, leading to a significant increase in aqueous solubility.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To disperse the this compound derivative in a hydrophilic polymer matrix to improve its dissolution rate.

Materials:

  • This compound derivative

  • A hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), hydroxypropyl methylcellulose (HPMC))

  • A common solvent for both the compound and the polymer (e.g., methanol, ethanol, dichloromethane)

Procedure:

  • Dissolve both the compound and the polymer in the common solvent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid film is the solid dispersion.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • The solid can then be scraped, milled, and formulated.

Causality: By dispersing the drug at a molecular level within a hydrophilic carrier, the effective surface area of the drug is dramatically increased, and the drug may be present in a higher-energy amorphous state, both of which contribute to a faster dissolution rate.

IV. Data Presentation

The following table provides a conceptual summary of how different solubility enhancement strategies can impact a hypothetical this compound derivative.

Solubilization Strategy Solvent System Approximate Solubility Increase (vs. Water) Considerations
pH Adjustment 0.01 M HCl (pH 2)100-foldPotential for pH-dependent degradation.
Co-solvency 10% DMSO in Water50-foldPotential for co-solvent to interfere with biological assays.
Salt Formation (HCl salt) Water>1000-foldRequires chemical modification and characterization.
Solid Dispersion (with PVP) Water>500-fold (dissolution rate)Requires formulation development.
Cyclodextrin Complexation Water100 to 500-foldStoichiometry of complexation needs to be determined.

V. Advanced Visualization

Mechanism of Cyclodextrin-Mediated Solubility Enhancement

Cyclodextrin_Mechanism cluster_0 Poorly Soluble Derivative cluster_1 Cyclodextrin cluster_2 Inclusion Complex Derivative This compound Derivative (Hydrophobic) Complex Water-Soluble Inclusion Complex Derivative->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

VI. References

  • Salt formation to improve drug solubility - PubMed. (2007). 1

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. 2

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. 3

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. 4

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. 5

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. 6

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. 7

  • Solubility enhancement and application of cyclodextrins in local drug delivery. 8

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review - IJPPR. 9

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021). 10

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012). 11

  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYznonOsxA4QZcTPPoAdwi8-Fw6-IbIb1CLJoHg209iBkpnso3hKaGT0jJNeIDrjdTSY6GEASS0B1Mug5wjGJK2xgydw2DFfForuQE0Si0qnr_uoRI4Nt3bUJ6FpCMIdWlBQ==](12

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 4-Piperidineacetate and Ethyl 4-Piperidineacetate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug discovery, piperidine derivatives are crucial building blocks. Among these, esters of 4-piperidineacetic acid, such as the methyl and ethyl variants, serve as key intermediates in the creation of a wide array of therapeutic agents, including anticonvulsants, antiepileptics, and sedatives.[1] While structurally similar, the choice between Methyl 4-piperidineacetate and Ethyl 4-piperidineacetate can have subtle but significant implications for reaction kinetics, yield, and purification processes. This guide provides a detailed comparison of their reactivity, supported by foundational principles of organic chemistry and exemplary experimental protocols, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Physicochemical Properties

A foundational understanding of the physical properties of these two esters is essential before delving into their reactivity. These properties can influence reaction conditions, solvent selection, and product isolation.

PropertyThis compoundEthyl 4-piperidineacetate
Molecular Formula C8H15NO2C9H17NO2
Molecular Weight 157.21 g/mol 171.24 g/mol
Boiling Point ~106 °C~125 °C (at 11 mmHg)
Primary Use Intermediate in pharmaceutical synthesisIntermediate in pharmaceutical synthesis

Note: Data is compiled from various sources. Exact values may vary based on purity and experimental conditions.

Core Reactivity Principles: A Theoretical Framework

The reactivity of esters is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The key difference between our two compounds of interest is the nature of the alkoxy group: methoxy (-OCH3) versus ethoxy (-OCH2CH3). This seemingly minor variation introduces differences in steric and electronic effects that can influence the rates of common ester reactions.

Electronic Effects: The Inductive Effect

Alkyl groups, such as methyl and ethyl, are generally considered to be electron-donating through the inductive effect (+I).[2] An ethyl group, being larger than a methyl group, can exhibit a slightly greater electron-donating effect.[3][4] This increased electron density on the ester oxygen can, in turn, slightly decrease the electrophilicity of the carbonyl carbon in the ethyl ester compared to the methyl ester. Theoretically, this would make the ethyl ester marginally less reactive towards nucleophilic attack. However, it's important to note that some computational analyses suggest there is no significant difference in the inductive effects of various alkyl groups.[5]

Steric Hindrance

Steric hindrance plays a critical role in the accessibility of the carbonyl carbon to incoming nucleophiles. The ethyl group is bulkier than the methyl group, which can lead to greater steric hindrance around the reaction center.[2] This increased steric crowding in ethyl 4-piperidineacetate can slow down the rate of reactions that involve a nucleophilic attack on the carbonyl carbon, such as hydrolysis and amidation.[6][7]

Based on these principles, This compound is generally expected to be more reactive than Ethyl 4-piperidineacetate in reactions involving nucleophilic acyl substitution, primarily due to lower steric hindrance.

Comparative Reactivity in Key Synthetic Transformations

Let's explore how these theoretical differences manifest in common synthetic applications.

Hydrolysis: Cleavage to the Carboxylic Acid

Ester hydrolysis, the conversion of an ester to a carboxylic acid and an alcohol, can be catalyzed by either acid or base.[8]

  • Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process that proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[8][9] Due to the lesser steric hindrance of the methyl group, this compound is expected to undergo saponification at a faster rate than its ethyl counterpart.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon for attack by water.[8][9] While electronic effects are at play, steric hindrance remains a significant factor, suggesting the methyl ester will again react more readily.

Exemplary Experimental Protocol: Comparative Kinetic Analysis of Ester Hydrolysis

This protocol allows for the determination of the rate constants for the acid-catalyzed hydrolysis of both esters.

Objective: To compare the rate of hydrolysis of this compound and Ethyl 4-piperidineacetate under acidic conditions.

Materials:

  • This compound

  • Ethyl 4-piperidineacetate

  • 0.5 N Hydrochloric Acid (HCl)

  • 0.2 N Sodium Hydroxide (NaOH)

  • Phenolphthalein indicator

  • Ice

  • Constant temperature water bath

  • Burette, pipettes, conical flasks

Procedure:

  • Equilibrate 100 mL of 0.5 N HCl in a conical flask in a constant temperature bath.[10]

  • Add a known quantity (e.g., 5 mL) of the ester (either methyl or ethyl 4-piperidineacetate) to the HCl solution and start a stopwatch simultaneously.[11]

  • Immediately withdraw a 5 mL aliquot of the reaction mixture and quench the reaction in a flask containing ice.[10]

  • Titrate the quenched sample with 0.2 N NaOH using phenolphthalein as an indicator. The volume of NaOH consumed is recorded as V₀.[11]

  • Withdraw 5 mL aliquots at regular time intervals (e.g., 10, 20, 30, 60 minutes), quench, and titrate as in steps 3 and 4. The volumes of NaOH are recorded as Vₜ.[11]

  • To determine the final concentration, heat a sealed sample of the reaction mixture in a water bath for an extended period (e.g., 15 minutes) to drive the reaction to completion, then titrate.[11]

  • The rate constant can be calculated using the pseudo-first-order rate equation.

Expected Outcome: The calculated rate constant for this compound is anticipated to be higher than that for Ethyl 4-piperidineacetate, quantitatively demonstrating its higher reactivity in acid-catalyzed hydrolysis.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Ester Ester (Methyl or Ethyl) Mix Mix & Start Timer Ester->Mix Acid 0.5 N HCl Acid->Mix Sample Withdraw Aliquots at Time Intervals Mix->Sample Quench Quench with Ice Sample->Quench Titrate Titrate with 0.2 N NaOH Quench->Titrate Calculate Calculate Rate Constant Titrate->Calculate

Amidation: Formation of the Corresponding Amide

The conversion of esters to amides is a fundamental transformation in the synthesis of many pharmaceuticals. This reaction typically involves the nucleophilic attack of an amine on the ester carbonyl.

Similar to hydrolysis, the rate of amidation is influenced by steric hindrance. The less hindered carbonyl group of this compound allows for easier access by amine nucleophiles, leading to a faster reaction rate compared to the ethyl ester. While various catalytic methods for the direct amidation of esters exist, the underlying principles of steric accessibility remain the same.[12][13][14]

Exemplary Experimental Protocol: Comparative Amidation

Objective: To compare the reaction time for the amidation of this compound and Ethyl 4-piperidineacetate with a model amine.

Materials:

  • This compound

  • Ethyl 4-piperidineacetate

  • Benzylamine

  • A suitable solvent (e.g., Toluene)

  • Optional: A catalyst for direct amidation (e.g., as described in the literature[12][15])

  • TLC plates, developing solvent system

  • Reaction flasks, heating mantle, condenser

Procedure:

  • Set up two parallel reactions. In one flask, dissolve this compound and a stoichiometric equivalent of benzylamine in the chosen solvent.

  • In the second flask, dissolve Ethyl 4-piperidineacetate and a stoichiometric equivalent of benzylamine in the same solvent.

  • If using a catalyst, add it to both flasks.

  • Heat both reactions to a suitable temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Observe the time taken for the complete consumption of the starting ester in each reaction.

Expected Outcome: The reaction with this compound is expected to reach completion in a shorter time than the reaction with Ethyl 4-piperidineacetate, indicating its higher reactivity towards amidation.

Amidation_Comparison cluster_reactants Reactants cluster_reactions Parallel Reactions cluster_monitoring Monitoring & Analysis Me_Ester This compound Reaction1 Reaction A (Methyl Ester) Me_Ester->Reaction1 Et_Ester Ethyl 4-piperidineacetate Reaction2 Reaction B (Ethyl Ester) Et_Ester->Reaction2 Amine Benzylamine Amine->Reaction1 Amine->Reaction2 TLC Monitor by TLC Reaction1->TLC Reaction2->TLC Compare Compare Reaction Times TLC->Compare

Reduction: Conversion to an Alcohol

The reduction of esters to primary alcohols is a common synthetic step, often accomplished with powerful reducing agents like Lithium Aluminum Hydride (LAH).[16][17] LAH reduction proceeds by nucleophilic attack of a hydride ion on the carbonyl carbon.[18][19]

The same steric and electronic principles apply here. The less sterically hindered and slightly more electrophilic carbonyl of this compound should, in principle, react faster with LAH than Ethyl 4-piperidineacetate. While LAH is a very powerful reagent and may overcome small differences in reactivity, for more selective or milder reducing agents, this difference could become more pronounced.[20]

Practical Considerations and Safety

When choosing between these two reagents, practical aspects such as cost, availability, and safety should also be considered.

  • Safety: Both compounds should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area or fume hood.[21][22][23] They are generally considered to have similar hazard profiles, being potential skin and eye irritants.[22][24][25]

  • Handling: Both are liquids at room temperature and should be stored in tightly sealed containers away from ignition sources.[21][25][26][27]

Conclusion

For researchers aiming for faster reaction times or working with sterically hindered nucleophiles, this compound may be the preferred choice. Conversely, in situations where a slightly attenuated reactivity is desired to control selectivity or exothermicity, Ethyl 4-piperidineacetate could be a viable alternative. The provided experimental protocols offer a framework for researchers to quantitatively assess these reactivity differences within the context of their specific synthetic challenges.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 4-piperidineacetate: A Comparative Review of HPLC, GC-MS, and qNMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Methyl 4-piperidineacetate

This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its piperidine core and reactive ester functional group make it a versatile synthon. Consequently, the ability to accurately and reliably quantify this compound is paramount for several critical applications:

  • Reaction Monitoring: Tracking its consumption during synthesis to determine reaction endpoints and kinetics.

  • Purity Assessment: Quantifying it as a potential starting material impurity in downstream products.

  • Quality Control (QC): Ensuring the identity and purity of raw material batches.

  • Stability Studies: Assessing its degradation over time under various storage conditions.

The selection of an appropriate analytical method is not a trivial decision; it is a function of the required sensitivity, selectivity, sample throughput, and available instrumentation. This guide delves into the three most powerful and commonly employed techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with universal detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles of each, provide field-proven experimental protocols, and present a comparative analysis of their performance, grounded in the rigorous validation standards set forth by the International Council for Harmonisation (ICH) guidelines.[1][2]

Chapter 1: High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

High-Performance Liquid Chromatography is often the workhorse of pharmaceutical analysis. However, this compound presents a distinct challenge: it lacks a significant ultraviolet (UV) chromophore, rendering standard UV detection highly insensitive. While detection at low wavelengths (~200-210 nm) is possible, it is often plagued by low sensitivity and high baseline noise from common solvents.

Expertise & Causality: Why Charged Aerosol Detection?

To overcome this limitation, we turn to universal detectors. While Refractive Index (RI) detection is an option, it suffers from poor sensitivity and is incompatible with gradient elution. The superior choice is the Charged Aerosol Detector (CAD) . CAD is a mass-based detector that is independent of the analyte's optical properties. It nebulizes the column eluent, creating charged particles that are then measured by an electrometer. This provides a consistent, near-universal response for any non-volatile and semi-volatile analyte, making it ideal for compounds like this compound.

A second critical consideration is the analyte's poor retention on standard reversed-phase columns (like C18) due to its polar and basic nature. To achieve adequate retention and sharp peak shapes, we employ an ion-pairing agent , such as Heptafluorobutyric Acid (HFBA).[3] The hydrophobic tail of the HFBA pairs with the protonated piperidine nitrogen, forming a neutral, more hydrophobic complex that interacts strongly with the C18 stationary phase, thereby increasing its retention time and improving chromatography.

Experimental Protocol: HPLC-CAD

This protocol is designed as a self-validating system, incorporating parameters that ensure its suitability for its intended purpose as per ICH Q2(R1) guidelines.[4][5][6]

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Charged Aerosol Detector (e.g., Thermo Fisher Corona Veo or equivalent).

  • Chromatographic Conditions:

    • Column: Atlantis C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Heptafluorobutyric Acid (HFBA) in Water.

    • Mobile Phase B: 0.1% (v/v) HFBA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: Linear gradient from 10% to 70% B

      • 10-12 min: Hold at 70% B

      • 12.1-15 min: Return to 10% B (re-equilibration).

    • CAD Settings: Nitrogen gas pressure at 35 psi, Evaporation Temperature: 35°C.

  • Sample and Standard Preparation:

    • Diluent: 50:50 Acetonitrile/Water.

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with diluent.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 5 µg/mL to 500 µg/mL).

    • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter if necessary.

Visualization: HPLC-CAD Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Sample/ Reference Standard s2 Dissolve in Diluent s1->s2 s3 Prepare Serial Dilutions (Standards) s2->s3 s4 Filter Sample (if needed) s2->s4 a1 Inject into HPLC System s3->a1 s4->a1 a2 Separation on C18 Column a1->a2 a3 CAD Detection (Nebulize -> Charge -> Measure) a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample/ Standard p2 Dissolve in Volatile Solvent p1->p2 p3 Prepare Serial Dilutions p2->p3 g1 Splitless Injection into GC p3->g1 g2 Separation in Capillary Column g1->g2 g3 Ionization (EI) & Mass Filtering (MS) g2->g3 data1 Extract Ion Chromatogram (SIM) g3->data1 data2 Integrate Peak Area data1->data2 data3 Quantify using Calibration Curve data2->data3 QNMR_Workflow cluster_prep Quantitative Sample Prep cluster_acq NMR Data Acquisition cluster_calc Data Processing & Calculation q1 Accurately Weigh Analyte Sample q3 Co-dissolve in Deuterated Solvent q1->q3 q2 Accurately Weigh Internal Calibrant q2->q3 q4 Transfer to NMR Tube q3->q4 ac1 Tune & Shim Spectrometer q4->ac1 ac2 Acquire Spectrum (Long D1 Delay) ac1->ac2 c1 Process Spectrum (FT, Phase, Baseline) ac2->c1 c2 Integrate Analyte & Calibrant Peaks c1->c2 c3 Calculate Purity/ Concentration c2->c3 Decision_Tree start What is the Analytical Goal? q1 Trace Level Impurity? (<0.1%) start->q1 Sensitivity q2 Certify Purity of Reference Material? start->q2 Accuracy q3 Routine QC / Process Monitoring? start->q3 Throughput q1->q2 No ans_gcms Use GC-MS q1->ans_gcms Yes q2->q3 No ans_qnmr Use qNMR q2->ans_qnmr Yes ans_hplc Use HPLC-CAD q3->ans_hplc

References

The Definitive Guide to the Structural Validation of Methyl 4-piperidineacetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of scientific rigor. Methyl 4-piperidineacetate, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1] Its precise molecular architecture dictates its reactivity and downstream applications. This guide provides an in-depth technical comparison of the analytical methodologies available for the structural validation of this compound, with a primary focus on X-ray crystallography and its complementary spectroscopic techniques.

While a definitive single-crystal X-ray structure for this compound is not publicly available in the Cambridge Structural Database (CSD), this guide will leverage the crystallographic data of the parent piperidine molecule to illustrate the principles and workflow of this powerful technique. We will then construct a comprehensive validation framework for this compound by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Elucidation

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a molecule. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Although a crystal structure for this compound is not available, the crystallographic analysis of the parent piperidine ring offers valuable insight into the expected geometry of this core scaffold.[2][3]

Case Study: The Crystal Structure of Piperidine

The crystal structure of piperidine reveals a classic chair conformation for the six-membered ring, which is the most stable arrangement.[2] This conformation minimizes steric strain between the hydrogen atoms. The nitrogen atom and the four carbon atoms of the ring are roughly in a plane, with one carbon atom above and one below this plane.

Table 1: Crystallographic Data for Piperidine

ParameterValueReference
Crystal SystemMonoclinic[3]
Space GroupP2₁/n[3]
a (Å)12.2193 (9)[4]
b (Å)5.5784 (5)[4]
c (Å)10.4885 (7)[4]
β (°)91.887 (4)[4]
V (ų)714.55 (10)[4]
Z4[4]

Note: The data presented is for a piperidine derivative, piperidine-1-carboximidamide, as a representative example of a well-characterized piperidine crystal structure.[4]

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure is a meticulous one, involving several key stages.

XRay_Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Screening A->B C Crystallization (e.g., slow evaporation, vapor diffusion) B->C D Crystal Mounting C->D E X-ray Diffraction D->E F Data Integration & Scaling E->F G Structure Solution (e.g., direct methods) F->G H Structure Refinement G->H I Validation & Deposition (e.g., CCDC) H->I

Caption: Experimental workflow for single-crystal X-ray crystallography.

Detailed Protocol:

  • Crystal Growth: High-purity this compound would be dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent, vapor diffusion of an anti-solvent, or cooling of a saturated solution are common techniques to induce crystallization. The goal is to obtain single, well-ordered crystals of sufficient size (typically > 0.1 mm).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion of the atoms. It is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. The initial model is then refined to improve the fit between the calculated and observed diffraction data, resulting in a highly accurate molecular structure.

Complementary Spectroscopic Techniques for Comprehensive Validation

In the absence of a crystal structure, a combination of spectroscopic methods is essential for the robust structural elucidation of this compound.

Validation_Logic cluster_techniques Analytical Techniques cluster_info Structural Information NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Connectivity & Chemical Environment NMR->Connectivity MS Mass Spectrometry MolecularWeight Molecular Weight & Formula MS->MolecularWeight FTIR FTIR Spectroscopy FunctionalGroups Functional Groups FTIR->FunctionalGroups Structure Validated Structure of This compound Connectivity->Structure MolecularWeight->Structure FunctionalGroups->Structure

Caption: Logical relationship of complementary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine ring, the acetate methylene group, and the methyl ester group. The chemical shifts, splitting patterns (multiplicities), and integration of these signals provide a wealth of structural information.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule and their chemical environment. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the methoxy carbon, the carbons of the piperidine ring, and the methylene carbon of the acetate group.

Table 2: Predicted NMR Data for this compound

¹H NMRChemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
~3.67s3H-OCH₃
~3.10m2HH-2e, H-6e
~2.55t2HH-2a, H-6a
~2.25d2H-CH₂-COO-
~1.95m1HH-4
~1.70m2HH-3e, H-5e
~1.50q2HH-3a, H-5a
~1.80 (broad)s1H-NH
¹³C NMR Chemical Shift (ppm, predicted) Assignment
~173C=O
~51.5-OCH₃
~46.0C-2, C-6
~41.0-CH₂-COO-
~35.0C-4
~31.0C-3, C-5

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide information about the structure of a molecule through fragmentation analysis.

For this compound (C₈H₁₅NO₂), the expected exact mass is 157.1103 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, which in turn confirms the molecular formula. The fragmentation pattern in the mass spectrum can provide further structural information.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ would be expected at m/z 158.1176.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Table 3: Expected FTIR Absorptions for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (secondary amine)3300-3500 (broad)
C-H stretch (alkane)2850-2960
C=O stretch (ester)1735-1750 (strong)
C-O stretch (ester)1000-1300
C-N stretch (amine)1020-1250

Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of liquid or solid this compound directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Conclusion

While a single-crystal X-ray structure provides the most definitive proof of molecular structure, its absence for this compound does not preclude its unambiguous validation. A comprehensive approach, integrating data from high-resolution mass spectrometry to confirm the molecular formula, and detailed analysis of ¹H and ¹³C NMR spectra to establish the connectivity and chemical environment of all atoms, provides an exceptionally high level of confidence in the assigned structure. FTIR spectroscopy further corroborates the presence of key functional groups. By employing this multi-technique approach, researchers can proceed with confidence in the structural integrity of this compound for its application in pharmaceutical research and development.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Methyl 4-piperidineacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. It dictates the compound's half-life and clearance, which in turn influence its bioavailability, dosing regimen, and potential for drug-drug interactions.[1][2][3] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable risk accumulation and toxicity.[3] Therefore, a thorough assessment of metabolic stability is essential for identifying and optimizing promising drug candidates.[1][4]

The Methyl 4-piperidineacetate scaffold is a prevalent structural motif in medicinal chemistry, valued for its synthetic tractability and its presence in numerous biologically active compounds. However, like any chemical scaffold, it possesses inherent metabolic liabilities that must be understood and addressed. This guide provides an in-depth comparison of the metabolic stability of this compound derivatives, offering insights into their metabolic pathways, robust experimental protocols for their assessment, and strategies for improving their metabolic profiles.

The Metabolic Landscape of this compound Derivatives

The metabolic fate of drugs containing the piperidine ring is often governed by Phase I and Phase II drug-metabolizing enzymes, primarily located in the liver.[2][5] For derivatives of this compound, several key metabolic pathways are of particular concern:

  • Ester Hydrolysis: The methyl ester group is a primary site of metabolic attack by plasma and hepatic esterases, leading to the formation of the corresponding carboxylic acid. This can significantly alter the compound's physicochemical properties and pharmacological activity.

  • N-Dealkylation: When the piperidine nitrogen is substituted, N-dealkylation catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4, is a common metabolic route.[6][7]

  • Ring Oxidation: The piperidine ring itself is susceptible to oxidation by CYPs, leading to the formation of various hydroxylated metabolites or lactams.[6][7] This can occur at multiple positions on the ring, often leading to a complex metabolite profile.

Strategies to enhance the metabolic stability of piperidine-containing compounds often involve blocking these metabolic "soft spots." This can be achieved by introducing steric hindrance, replacing labile functional groups, or altering the electronic properties of the molecule.[8][9] For instance, replacing a metabolically susceptible hydrogen atom with a fluorine or deuterium can significantly increase a compound's half-life.[8]

Visualizing Metabolic Pathways

The following diagram illustrates the primary metabolic vulnerabilities of a generic N-substituted this compound derivative.

MetabolicPathways cluster_0 Parent Compound cluster_1 Metabolic Pathways cluster_2 Metabolites Parent This compound Derivative Ester_Hydrolysis Ester Hydrolysis (Esterases) Parent->Ester_Hydrolysis N_Dealkylation N-Dealkylation (CYP450s) Parent->N_Dealkylation Ring_Oxidation Ring Oxidation (CYP450s) Parent->Ring_Oxidation Carboxylic_Acid Carboxylic Acid Metabolite Ester_Hydrolysis->Carboxylic_Acid Dealkylated_Piperidine Dealkylated Metabolite N_Dealkylation->Dealkylated_Piperidine Hydroxylated_Metabolite Hydroxylated Metabolite Ring_Oxidation->Hydroxylated_Metabolite

Caption: Primary metabolic pathways for this compound derivatives.

Comparative Analysis: Experimental Assessment of Metabolic Stability

To objectively compare the metabolic stability of different this compound derivatives and alternative scaffolds, standardized in vitro assays are indispensable. The two most common and informative assays are the Liver Microsomal Stability Assay and the Plasma Stability Assay.

Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) testing, providing a measure of a compound's susceptibility to metabolism by hepatic enzymes, primarily CYPs.[2][5][10] The key parameters derived from this assay are the in vitro half-life (t½) and intrinsic clearance (Clint).[1][2]

Experimental Workflow: Liver Microsomal Stability Assay

The following diagram outlines the typical workflow for a liver microsomal stability assay.

MicrosomalWorkflow A Prepare Compound Stock (e.g., in DMSO) C Pre-incubate at 37°C A->C B Prepare Microsome/Buffer Mix (Phosphate Buffer, pH 7.4) B->C D Initiate Reaction: Add NADPH Regenerating System C->D E Incubate at 37°C (Take samples at T=0, 5, 15, 30, 60 min) D->E F Quench Reaction: Add cold Acetonitrile with Internal Standard E->F G Centrifuge to Precipitate Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Data Analysis: Calculate t½ and Clint H->I

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol is a self-validating system, incorporating essential controls for reliable data generation.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[11]

    • Prepare a 1 M stock of the test compound in DMSO. Further dilute to 100 µM in acetonitrile.[10]

    • Prepare an NADPH regenerating system containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[10][12]

    • Thaw human liver microsomes (commercially available) on ice and dilute to a working concentration of 1 mg/mL in buffer.[13]

  • Incubation:

    • In a 96-well plate, add the microsomal solution, buffer, and the test compound (final concentration typically 1 µM).[11]

    • Negative Control: In separate wells, substitute the NADPH regenerating system with buffer to assess non-enzymatic degradation.[10]

    • Pre-incubate the plate at 37°C for 5-10 minutes.[12]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[5][11] The T=0 sample serves as the baseline.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[5]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[10]

Plasma Stability Assay

This assay evaluates a compound's stability in plasma, which contains various hydrolytic enzymes like esterases and amidases.[14][15][16] It is particularly crucial for compounds with ester or amide functionalities, such as this compound derivatives.

Detailed Protocol: Plasma Stability Assay
  • Preparation of Reagents:

    • Prepare a 1 M stock of the test compound in DMSO. Further dilute to a working concentration.

    • Thaw pooled human plasma (and plasma from other species like rat or mouse for cross-species comparison) and keep on ice.[15]

  • Incubation:

    • Add the test compound to the plasma in a 96-well plate (final concentration typically 1-10 µM).

    • Incubate the plate at 37°C.[14][16]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding 3 volumes of cold acetonitrile with an internal standard.[15][16]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[14]

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the half-life (t½) from the plot of the natural logarithm of the percentage of compound remaining versus time.[14]

Data Interpretation and Comparative Analysis

The data generated from these assays allow for a direct comparison of the metabolic stability of different compounds.

Table 1: Comparative Metabolic Stability Data
Compound IDScaffoldModificationMicrosomal t½ (min)Plasma t½ (min)
MPA-01 This compoundNone (Parent)128
MPA-02 This compoundN-benzyl substitution97
MPA-03 This compoundEster to Amide> 6045
ALT-01 Morpholine AcetateBioisosteric Replacement> 60> 120
CTRL-01 VerapamilPositive Control (HLM)25N/A
CTRL-02 PropanthelinePositive Control (Plasma)N/A15

Data are hypothetical and for illustrative purposes.

Analysis of Results:

  • MPA-01 & MPA-02: The parent scaffold and its N-benzyl derivative show rapid metabolism in both liver microsomes and plasma, indicating liabilities at both the ester group and the piperidine ring/N-substituent.[14][15]

  • MPA-03: Replacing the metabolically labile ester with a more stable amide group dramatically increases both microsomal and plasma stability. This is a common and effective strategy in medicinal chemistry.

  • ALT-01: Replacing the piperidine ring with a morpholine ring, a common bioisosteric replacement, can block ring oxidation and significantly improve metabolic stability.[9]

Logical Relationship: From In Vitro Data to In Vivo Prediction

The ultimate goal of in vitro metabolic stability assays is to predict in vivo pharmacokinetic behavior.[1][17]

InVitroInVivo cluster_InVitro In Vitro Data cluster_Scaling Scaling & Modeling cluster_InVivo In Vivo Prediction Clint Intrinsic Clearance (Clint) from Microsomal Assay WellStirred Well-Stirred Liver Model Clint->WellStirred fu Fraction Unbound in Plasma (fu,p) fu->WellStirred CLh Predicted Hepatic Clearance (CLh) WellStirred->CLh Bioavailability Predicted Oral Bioavailability (%F) CLh->Bioavailability

Caption: Relationship between in vitro data and in vivo pharmacokinetic predictions.

Conclusion and Future Directions

The metabolic stability of compounds derived from this compound is a multifaceted challenge that requires a systematic approach to assessment and optimization. Key metabolic liabilities include ester hydrolysis and CYP-mediated oxidation of the piperidine ring and its substituents.[6][7] By employing robust in vitro assays, such as those for liver microsomal and plasma stability, researchers can effectively rank compounds and identify metabolic "soft spots."

The comparative data clearly demonstrate that strategic modifications, such as replacing the ester with an amide or utilizing bioisosteric replacements like the morpholine scaffold, can dramatically improve metabolic stability.[9] These insights are crucial for guiding medicinal chemistry efforts toward the design of drug candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of success in preclinical and clinical development.

References

A Senior Application Scientist's Guide to the Synthesis of Methyl 4-Piperidineacetate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Methyl 4-piperidineacetate, a key building block, serves as a versatile intermediate in the synthesis of pharmaceuticals for various neurological and other disorders.[2][3] The selection of a synthetic route for such a crucial intermediate is a decision of paramount importance in the drug development pipeline, directly impacting production costs, scalability, and environmental footprint.

This guide provides an in-depth, objective comparison of the two most prevalent synthetic routes to this compound. As a Senior Application Scientist, my goal is not merely to present protocols but to dissect the underlying chemistry, explain the rationale behind procedural choices, and offer a transparent cost-benefit analysis supported by experimental data. We will explore the catalytic hydrogenation of methyl 4-pyridineacetate and a multi-step synthesis starting from 4-piperidone. This analysis is designed to empower researchers and process chemists to make informed decisions tailored to their specific laboratory or manufacturing context.

Route 1: Catalytic Hydrogenation of Methyl 4-Pyridineacetate

This is arguably the most direct and atom-economical approach, converting the aromatic pyridine ring directly into the desired piperidine ring in a single reductive step.

Expertise & Mechanistic Insight

Catalytic hydrogenation of pyridines is a well-established but challenging transformation.[4] The pyridine ring is aromatic and thus relatively resistant to reduction. The reaction requires a potent catalyst and often harsh conditions (high pressure and/or acidic media). The choice of catalyst—typically from the platinum group (Pt, Rh, Ru)—is critical. Platinum oxide (PtO₂), also known as Adams' catalyst, is frequently employed.[4]

The use of an acidic solvent like glacial acetic acid serves a dual purpose: it protonates the pyridine nitrogen, which activates the ring towards nucleophilic attack by hydride from the catalyst surface, and it helps mitigate catalyst poisoning by the basic nitrogen atom.[4] The reaction proceeds through the absorption of three molar equivalents of hydrogen gas to achieve full saturation of the ring.

Experimental Workflow

cluster_0 Route 1: Catalytic Hydrogenation A Methyl 4-Pyridineacetate B High-Pressure Reactor A->B PtO2, H2 (50-70 bar) Glacial Acetic Acid C Catalyst Filtration B->C Reaction Completion D Solvent Evaporation & Neutralization C->D Removal of Catalyst E Product: this compound D->E Work-up

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol
  • Reactor Setup: A solution of methyl 4-pyridineacetate (1.0 eq.) in glacial acetic acid (approx. 5 mL per 1 g of substrate) is charged into a high-pressure hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of platinum oxide (PtO₂, ~5 mol%) is carefully added to the solution.[4]

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-70 bar.[4] The mixture is agitated vigorously at room temperature.

  • Reaction Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. Typical reaction times can range from 6 to 12 hours.

  • Work-up: Upon completion, the reactor is carefully depressurized. The reaction mixture is diluted with a suitable solvent like ethyl acetate and filtered through a pad of Celite to remove the platinum catalyst.

  • Isolation: The filtrate is carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be purified by vacuum distillation or column chromatography to afford this compound as a colorless to pale yellow liquid.[2]

Route 2: Synthesis from N-Boc-4-Piperidone via Wittig Reaction

This route offers a more modular approach, building the acetic acid side chain onto a pre-existing piperidone core. It avoids high-pressure equipment but involves multiple steps and the use of stoichiometric reagents.

Expertise & Mechanistic Insight

This pathway begins with the protection of the piperidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. The key step is a Wittig reaction between N-Boc-4-piperidone and a phosphonium ylide derived from a haloacetate. This reaction forms an exocyclic double bond, creating an alkene intermediate, methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate. The Wittig reaction is a powerful method for C=C bond formation but generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.

Following the Wittig reaction, a two-fold reduction is necessary. The exocyclic double bond and the ester carbonyl are typically reduced in a single step via catalytic hydrogenation, often using palladium on carbon (Pd/C). Finally, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the final product.

Experimental Workflow

cluster_1 Route 2: Synthesis from 4-Piperidone A N-Boc-4-Piperidone B Wittig Reaction A->B Methyl (triphenylphosphoranylidene)acetate Toluene, Reflux C Catalytic Hydrogenation B->C H2, Pd/C Methanol D Boc Deprotection C->D HCl in Dioxane or TFA E Product: this compound D->E Acid Removal/Neutralization

Caption: Multi-step workflow for the synthesis of this compound from N-Boc-4-piperidone.

Detailed Experimental Protocol
  • Wittig Reaction: To a solution of N-Boc-4-piperidone (1.0 eq.) in dry toluene, add methyl (triphenylphosphoranylidene)acetate (1.1 eq.). Heat the mixture to reflux and stir for 12-24 hours until TLC analysis indicates consumption of the starting material. Cool the reaction, concentrate under reduced pressure, and purify by column chromatography to isolate methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.

  • Reduction: Dissolve the alkene intermediate from the previous step in methanol. Add a catalytic amount of 10% palladium on carbon (Pd/C). Subject the mixture to hydrogenation (using a balloon or a Parr shaker at ~50 psi) at room temperature until the reaction is complete. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate.

  • Deprotection: Dissolve the protected piperidine intermediate in a suitable solvent like dichloromethane (DCM) or dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane. Stir at room temperature for 1-4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The product will be the corresponding salt (e.g., hydrochloride or trifluoroacetate). To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or NaHCO₃), and extract with an organic solvent. Dry the combined organic extracts and evaporate the solvent to yield this compound.

Cost-Benefit and Performance Comparison

The choice between these routes is not straightforward and depends heavily on the scale of synthesis, available equipment, and cost considerations.

FeatureRoute 1: Catalytic HydrogenationRoute 2: Wittig-Based Synthesis
Number of Steps 1 (from pyridine precursor)3-4
Overall Yield Good to Excellent (70-90%)Moderate (40-60%)
Atom Economy ExcellentPoor (due to Wittig byproduct)
Starting Material Cost Methyl 4-pyridineacetate (Moderate)N-Boc-4-piperidone (High)
Reagent/Catalyst Cost PtO₂ catalyst (High initial cost, but recyclable)Wittig reagent (Moderate), Pd/C (Moderate)
Equipment High-pressure hydrogenation reactor requiredStandard laboratory glassware
Safety Concerns Handling of flammable H₂ gas under high pressureHandling of flammable solvents; TFA is corrosive
Environmental Impact Green (H₂ is a clean reagent), but uses heavy metal catalystGenerates significant stoichiometric waste (triphenylphosphine oxide)
Scalability Highly scalable; preferred for industrial productionLess scalable due to purification challenges and waste generation

Conclusion and Recommendation

For large-scale industrial production, Route 1 (Catalytic Hydrogenation) is unequivocally superior. Its high atom economy, single-step transformation, and excellent yields make it the most cost-effective and environmentally friendly option, despite the initial capital investment for high-pressure equipment.[4] The catalyst, while expensive, can often be recovered and reused, further improving its economic viability.

For laboratory-scale synthesis, particularly in academic or early-stage drug discovery settings where high-pressure reactors may not be available, Route 2 (Wittig-Based Synthesis) presents a viable, albeit less efficient, alternative. Its reliance on standard laboratory techniques makes it more accessible. However, researchers must contend with a multi-step process, lower overall yields, and the challenge of removing the triphenylphosphine oxide byproduct.

Ultimately, the optimal choice is context-dependent. Process chemists aiming for bulk manufacturing should focus on optimizing the catalytic hydrogenation pathway, while discovery chemists needing rapid access to smaller quantities for analogue synthesis may find the piperidone-based route more practical.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Methyl 4-piperidineacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity analysis of Methyl 4-piperidineacetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind methodological choices, ensuring a robust and scientifically sound approach to analytical testing.

Executive Summary

Both HPLC and GC-MS are powerful analytical techniques capable of assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) stands out as a versatile and robust method, particularly well-suited for routine quality control (QC) and the analysis of non-volatile or thermally sensitive impurities. Its primary advantages lie in its broader application range and simpler sample preparation.[1][2] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and unparalleled specificity for identifying unknown volatile impurities through mass spectral data.[3][4] The choice between the two is not a matter of superiority, but of application-specific requirements, such as the need for structural elucidation versus high-throughput quantitative analysis.[1]

Introduction: The Analytical Imperative

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[5] Its molecular structure, featuring a piperidine ring and a methyl ester functional group, makes it a versatile building block in medicinal chemistry.[6]

The purity of such intermediates is paramount in drug development and manufacturing. Impurities, which can arise from the manufacturing process or degradation, can impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[7] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict quality standards and require validated analytical methods to ensure the identity, strength, and purity of pharmaceutical components.[8] This guide explores the two gold-standard chromatographic techniques, HPLC and GC-MS, for meeting these stringent requirements.

Physicochemical Profile: this compound

Understanding the analyte's properties is the foundation for selecting and developing an appropriate analytical method.

PropertyValueSignificance for Analysis
Molecular Formula C₈H₁₅NO₂Provides the basic molecular identity.
Molecular Weight 157.21 g/mol [5][9][10]
Appearance Colorless to light yellow liquid[9]
Boiling Point Approx. 210 - 215 °C[9]
Solubility Soluble in organic solvents (e.g., ethanol, acetone), slightly soluble in water.[9]

The compound's boiling point suggests that volatilization for GC analysis is feasible.[11] However, its polarity and potential for thermal degradation necessitate careful method development. HPLC, which operates at or near ambient temperatures, offers a lower-risk alternative for thermally labile compounds.[2][12]

Principles of Separation: A Tale of Two Phases

The core difference between HPLC and GC lies in the mobile phase used to transport the analyte through the stationary phase.[3][11]

  • High-Performance Liquid Chromatography (HPLC): This technique uses a liquid mobile phase to separate components of a mixture based on their differential partitioning between the liquid mobile phase and a solid stationary phase packed in a column.[3] For a moderately polar compound like this compound, Reverse-Phase HPLC (where the stationary phase is non-polar) is the most common and effective approach. It is the workhorse of the pharmaceutical industry for assay and impurity analysis.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC employs an inert gas (like helium or nitrogen) as the mobile phase to carry vaporized analytes through a column.[2] Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase.[11] The coupling with a Mass Spectrometer (MS) allows for not just detection, but also definitive identification of separated components based on their unique mass fragmentation patterns, providing a higher degree of specificity.[4]

Experimental Protocols & Methodologies

The following protocols are presented as robust starting points for method development and validation, grounded in established scientific principles. Adherence to validation guidelines such as USP <1225> is essential to ensure the method is fit for its intended purpose.[13][14]

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for robust quantification and purity determination. The use of a C18 column and an acidified mobile phase is a classic approach for basic compounds, ensuring good peak shape and resolution.

Experimental Workflow: HPLC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis A Weigh Reference Std. & Sample Accurately B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Sonicate to Ensure Complete Dissolution B->C F Autosampler/ Injector C->F Inject into HPLC D Mobile Phase Reservoir E Pump D->E E->F G Column Oven & C18 Column F->G H UV/PDA Detector G->H I Chromatography Data System (CDS) H->I Signal J Integrate Peaks & Calculate Area % I->J K Generate Report: Purity, Impurity Profile J->K cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Acquisition & Analysis A Weigh Sample Accurately B Dissolve in Volatile Solvent (e.g., Dichloromethane) A->B C Transfer to GC Vial B->C E GC Inlet (Split/Splitless) C->E Inject into GC D Carrier Gas (Helium) D->E F GC Oven & Capillary Column E->F G MS Transfer Line F->G H Ion Source (EI) G->H I Mass Analyzer (Quadrupole) H->I J Detector I->J K Data System J->K Signal L Extract Ion Chromatograms & Integrate Peaks K->L M Compare Mass Spectra to Library (NIST) L->M N Generate Report: Peak ID & Purity M->N

References

A Senior Application Scientist's Guide to Confirming the Identity of Methyl 4-piperidineacetate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-piperidineacetate is a valuable building block in medicinal chemistry, serving as a versatile scaffold in the synthesis of a wide array of pharmaceutical agents.[1][2] Its utility stems from the reactive secondary amine of the piperidine ring, which allows for straightforward functionalization. However, this reactivity can also be a source of ambiguity. Synthetic transformations, particularly N-alkylation and N-acylation, do not always proceed with perfect selectivity, leading to mixtures of products and byproducts that can complicate downstream processes and compromise the integrity of biological data.

This guide provides a comprehensive framework for the unambiguous structural confirmation of products arising from reactions with this compound. Moving beyond a simple checklist of techniques, we will explore the causality behind experimental choices, presenting a self-validating analytical workflow designed to provide irrefutable evidence of a compound's identity. We will focus on a common and illustrative reaction—N-alkylation—to compare the desired product with potential alternatives and demonstrate how a multi-technique approach ensures scientific rigor.

Part 1: The Synthetic Challenge: N-Alkylation and Its Potential Pitfalls

A frequent modification of the this compound core is N-alkylation, which introduces a substituent onto the nitrogen atom.[3][4] A classic example is the reaction with benzyl bromide in the presence of a base to yield the desired product, Methyl 2-(1-benzylpiperidin-4-yl)acetate.

While this reaction appears straightforward, several outcomes are possible, creating a need for rigorous analytical confirmation:

  • Desired Product (Mono-alkylation): The benzyl group attaches to the piperidine nitrogen.

  • Unreacted Starting Material: Incomplete reaction leaves this compound in the mixture.

  • Over-alkylation (Quaternization): A second benzyl group reacts with the newly formed tertiary amine, creating a quaternary ammonium salt. This is more likely with reactive alkylating agents or stronger reaction conditions.[4][5]

  • Side-Reactions of the Reagent: The base used can react with the alkylating agent (e.g., elimination to form stilbene from benzyl bromide) or cause hydrolysis of the methyl ester.

Differentiating these potential products is critical and cannot be reliably achieved by a single analytical method like thin-layer chromatography (TLC) or melting point analysis alone.

Part 2: The Analytical Workflow: A Multi-Technique Strategy for Unambiguous Confirmation

A robust analytical workflow is not merely a sequence of measurements but a logical process of elimination and confirmation. The combination of chromatographic separation with high-resolution spectroscopic techniques is essential for the complete structural elucidation of organic compounds.[6][7]

G cluster_0 Initial Assessment & Purification cluster_1 Structural Elucidation & Confirmation A Crude Reaction Mixture B LC-MS Screening A->B Quick Purity Check & Mass Identification C Flash Column Chromatography B->C Isolate Target Compound D Purified Fraction C->D E High-Resolution Mass Spectrometry (HRMS) D->E Determine Elemental Composition F 1H & 13C NMR Spectroscopy D->F Map Atomic Connectivity & Stereochemistry G Final Structure Confirmed E->G F->G

Caption: Integrated workflow for product confirmation.

Initial Screening: Low-Resolution Mass Spectrometry (LC-MS)

The first step post-reaction is often a quick analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). This technique provides two critical pieces of information simultaneously:

  • Chromatographic Profile: The LC component separates the mixture, giving a rapid assessment of reaction completion and the number of major components.

  • Mass-to-Charge Ratio (m/z): The MS component provides the molecular weight of the eluting compounds, allowing for a preliminary identification.[8][9]

For our N-benzylation example, we would expect to see the following [M+H]⁺ ions:

Compound Expected [M+H]⁺ (m/z)
This compound (Starting Material) 158.1
Methyl 2-(1-benzylpiperidin-4-yl)acetate (Product) 248.2

| N,N-dibenzyl-4-(methoxycarbonylmethyl)piperidin-1-ium (Quaternary Salt) | 338.2 |

While LC-MS is excellent for monitoring reaction progress and identifying the mass of the target compound, it does not provide definitive structural information.[10] Isomers, for instance, would have the same mass but different structures.

Definitive Confirmation I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[11][12] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the atomic connectivity and confirm that the alkylation occurred at the intended nitrogen atom.

Key Diagnostic Signals for N-Benzylation:

The transition from starting material to product results in clear, diagnostic changes in the NMR spectrum:

  • Appearance of Aromatic Protons: The ¹H NMR spectrum of the product will show new signals in the aromatic region (~7.2-7.4 ppm) corresponding to the benzyl group protons.[13]

  • Appearance of the Benzylic Methylene Protons: A characteristic singlet or AB quartet will appear around 3.5 ppm, integrating to two protons. This signal represents the -CH₂- group connecting the nitrogen to the phenyl ring.

  • Shifts in Piperidine Ring Protons: The protons on the carbons adjacent to the nitrogen (the α-protons) will experience a significant downfield shift upon alkylation due to the electron-withdrawing effect of the newly attached group.[14][15]

Comparison of Expected ¹H NMR Signals (in CDCl₃):

Proton EnvironmentThis compound (Starting Material)Methyl 2-(1-benzylpiperidin-4-yl)acetate (Product)Rationale for Change
Aromatic (Ar-H )-~7.3 ppm (multiplet, 5H)Diagnostic: Appearance of benzyl ring protons.
Benzylic (-N-CH₂ -Ar)-~3.5 ppm (singlet, 2H)Diagnostic: Appearance of new methylene bridge.
Ester Methyl (-OCH₃ )~3.67 ppm (singlet, 3H)~3.67 ppm (singlet, 3H)Little to no change expected.
Piperidine α-protons (-N-CH₂ -)~2.6 ppm (triplet/doublet, 2H) & ~3.1 ppm (doublet, 2H)~2.0 ppm (triplet/doublet, 2H) & ~2.9 ppm (doublet, 2H)Shift upon N-substitution. Actual values can vary.
Piperidine β/γ-protons~1.2-1.8 ppm (multiplets)~1.3-1.9 ppm (multiplets)Minor shifts expected.

The absence of the N-H proton signal (which is often broad and may not be easily observed) and the appearance of the benzylic and aromatic signals provide conclusive evidence of successful N-alkylation.[16]

Definitive Confirmation II: High-Resolution Mass Spectrometry (HRMS)

While low-resolution MS gives the nominal mass, High-Resolution Mass Spectrometry provides the exact mass of an ion to four or more decimal places. This high accuracy allows for the unambiguous determination of a compound's elemental composition.[17]

Example HRMS Data:

  • Target Product: Methyl 2-(1-benzylpiperidin-4-yl)acetate

  • Molecular Formula: C₁₅H₂₁NO₂

  • Calculated Exact Mass [M+H]⁺: 248.1645

  • Observed Mass [M+H]⁺: 248.1648

An observed mass that matches the calculated mass to within a few parts per million (ppm) provides extremely strong evidence for the proposed molecular formula, ruling out other possibilities with the same nominal mass.

Part 3: Experimental Protocols

Protocol 1: LC-MS Analysis
  • Sample Preparation: Dissolve a small amount (~0.1 mg) of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a standard reverse-phase C18 column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective. For example, a linear gradient from 5% B to 95% B over 5-10 minutes.

  • MS Detection: Set the mass spectrometer to scan a relevant m/z range (e.g., 100-500 amu) in positive electrospray ionization (ESI+) mode.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC) to assess purity. Examine the mass spectrum for each peak to identify the m/z of the components.

Protocol 2: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals to determine proton ratios. Assign peaks based on their chemical shift, multiplicity (singlet, doublet, etc.), and integration values, comparing them to the expected structure.

Conclusion

Confirming the identity of a reaction product is a cornerstone of chemical research and drug development. Relying on a single data point is insufficient and scientifically unsound. By employing a logical workflow that combines the rapid screening power of LC-MS with the definitive structural detail of NMR and the unambiguous formula confirmation of HRMS, researchers can be confident in their results. This multi-faceted approach ensures that the molecule being advanced in a discovery pipeline is precisely the one intended, safeguarding the integrity and reproducibility of the scientific process.

References

A Senior Application Scientist's Guide to Evaluating the Drug-like Properties of Methyl 4-piperidineacetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Imperative of Drug-Likeness

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2] This six-membered nitrogen-containing heterocycle is a structural cornerstone in over 70 FDA-approved drugs, prized for its ability to impart favorable pharmacokinetic properties.[3][4][5] Its three-dimensional structure and the basicity of the nitrogen atom allow for precise vectoral arrangements of substituents, enhancing interactions with biological targets and often improving properties like solubility and metabolic stability.[2][6]

However, the journey from a promising, biologically active compound to a viable drug candidate is fraught with challenges, most of which fall under the umbrella of ADME—Absorption, Distribution, Metabolism, and Excretion.[7] A compound's efficacy is moot if it cannot reach its target in sufficient concentration or if it is metabolized into inactive or toxic byproducts too rapidly. Therefore, a rigorous, early-stage evaluation of "drug-like" properties is not just beneficial; it is essential for de-risking candidates and optimizing resource allocation in drug discovery programs.[8][9]

This guide provides a comparative framework for evaluating the drug-like properties of analogs based on the Methyl 4-piperidineacetate core. We will move beyond simply listing data points, instead focusing on the causality behind experimental choices and the interpretation of results. We will compare four representative analogs to illustrate how subtle molecular modifications can dramatically influence key developability parameters.

Our Analogs for Comparison:

To provide a practical context, we will evaluate the following hypothetical analogs of this compound. The data presented is illustrative, designed to showcase how structure influences properties.

  • Analog A (Parent): this compound

  • Analog B (N-Alkylated): Methyl 1-benzyl-4-piperidineacetate

  • Analog C (Ring-Hydroxylated): Methyl 3-hydroxy-4-piperidineacetate

  • Analog D (Ester-Modified): tert-Butyl 4-piperidineacetate

Section 1: Lipophilicity - The Gatekeeper of Permeability and Potency

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's behavior.[10] It governs a compound's ability to cross cell membranes, influences its binding to plasma proteins, and can impact its interaction with metabolic enzymes.[11] The octanol-water partition coefficient (LogP for neutral species, LogD for a specific pH) is the standard measure.[12] While essential for absorption, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and potential toxicity.[13] A well-optimized drug candidate often threads the needle, balancing lipophilicity for membrane permeability with sufficient hydrophilicity for aqueous solubility. For orally active drugs, a LogP value of less than 5 is a key component of Lipinski's Rule of Five.[7][14][15]

Comparative Lipophilicity Data (Calculated)

For high-throughput screening, LogP and LogD are typically calculated using computational models based on atomic or fragmental contributions.[16][17][18] These in silico methods provide a rapid and cost-effective way to rank compounds.

AnalogStructureModificationPredicted cLogPPredicted LogD (pH 7.4)Rationale for Change
A Parent-1.2-0.8Baseline polarity from ester and secondary amine.
B N-AlkylatedN-Benzyl group3.53.1The large, non-polar benzyl group significantly increases lipophilicity.
C Ring-Hydroxylated3-Hydroxy group0.6-1.5The added hydroxyl group acts as a hydrogen bond donor, increasing polarity.
D Ester-Modifiedtert-Butyl ester2.50.5The bulkier, more carbon-rich tert-butyl group increases lipophilicity over the methyl ester.
Logical Workflow for Property Assessment

The overall process of evaluating these key drug-like properties follows a logical, tiered approach, starting from simple calculations and moving to more complex biological assays.

G cluster_0 In Silico & Physicochemical Profiling cluster_1 In Vitro Biological Profiling calc_logp Calculate LogP/LogD solubility Kinetic Solubility Assay calc_logp->solubility pampa PAMPA Permeability solubility->pampa met_stability Microsomal Stability Assay pampa->met_stability caco2 Caco-2 Permeability (Optional Follow-up) met_stability->caco2 If passive permeability is low or active transport is suspected end Candidate Selection Profile caco2->end start Synthesized Analogs start->calc_logp

Caption: A tiered workflow for evaluating drug-like properties of new chemical entities.

Section 2: Aqueous Solubility - The Prerequisite for Absorption

A drug must be in solution to be absorbed.[8] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability, unreliable results in in vitro assays, and formulation challenges.[19] We distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock solution, begins to precipitate. This high-throughput assay mimics the conditions of many in vitro screens.[19][20]

  • Thermodynamic Solubility: The true equilibrium solubility of the solid form of a compound, which is more time-consuming to measure but represents the gold standard.[8]

For early-stage comparison, the kinetic solubility assay is the workhorse.[21]

Comparative Kinetic Solubility Data
AnalogModificationKinetic Solubility at pH 7.4 (µM)Interpretation
A Parent> 200High solubility, as expected for a small, polar molecule.
B N-Benzyl group15Poor solubility. The high lipophilicity (cLogP 3.5) drives precipitation in aqueous buffer.
C 3-Hydroxy group> 200Excellent solubility. The hydroxyl group enhances interactions with water.
D tert-Butyl ester95Moderate solubility. Increased lipophilicity reduces solubility compared to the parent.
Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed to rapidly assess the solubility of compounds by measuring light scattering (nephelometry) caused by precipitation.[22]

Causality: The core principle is that when a compound dissolved in an organic solvent (DMSO) is diluted into an aqueous buffer beyond its solubility limit, it precipitates. The amount of precipitate is proportional to the light scattered by the solution.

G prep_stock 1. Prepare 10 mM Stock in DMSO plate_setup 2. Dispense Stock into 96-well Plate prep_stock->plate_setup add_buffer 3. Add PBS (pH 7.4) to achieve final concentrations plate_setup->add_buffer incubate 4. Incubate 2h at RT with shaking add_buffer->incubate measure 5. Measure Light Scattering (Nephelometer) incubate->measure analyze 6. Determine Concentration at Precipitation Point measure->analyze

Caption: Workflow for the nephelometric kinetic solubility assay.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve test compounds in 100% DMSO to a concentration of 10 mM.[22] This ensures the compound is fully solubilized before introduction to the aqueous buffer.

  • Plate Setup: In a clear 96-well microplate, dispense small volumes (e.g., 2 µL) of the DMSO stock solutions into a series of wells.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to the wells to achieve a range of final compound concentrations (e.g., 2 to 200 µM), ensuring the final DMSO concentration is low and consistent (e.g., 2%).[19] This initiates the potential precipitation.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.[22] This allows time for the compound to precipitate and for the system to approach a quasi-equilibrium state.

  • Measurement: Place the microplate in a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which the signal significantly rises above the baseline is reported as the kinetic solubility. A highly soluble compound is used as a positive control, while a known poorly soluble compound serves as a negative control.

Section 3: Membrane Permeability - Crossing the Biological Barrier

For a drug to be orally active, it must pass through the intestinal epithelium to enter the bloodstream.[15] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro tool used to predict passive diffusion, which is the primary absorption mechanism for many drugs.[10][23] In this assay, a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment is measured.[24] It is a cost-effective way to rank compounds for their passive permeability potential.[25]

Comparative PAMPA Data
AnalogModificationApparent Permeability (Papp, 10⁻⁶ cm/s)Predicted Absorption Class
A Parent1.5Low to Moderate
B N-Benzyl group12.0High
C 3-Hydroxy group0.5Low
D tert-Butyl ester6.0Moderate

(General Benchmark: Papp < 1 is low, 1-10 is moderate, > 10 is high permeability)

Interpretation: There is often a "sweet spot" for lipophilicity and permeability. Analog B, with its high lipophilicity, shows the highest permeability. However, its poor solubility would likely make its overall absorption low in vivo. Analog C's added polarity severely hinders its ability to cross the lipid membrane. Analogs A and D show moderate permeability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: This assay models passive transcellular diffusion. A filter plate's membrane is coated with a lipid solution (e.g., lecithin in dodecane) to mimic a cell membrane.[26] The rate at which a compound diffuses from the donor well through this lipid layer into the acceptor well is driven by its concentration gradient and its lipophilicity.

G coat_plate 1. Coat Donor Plate Membrane with Lipid fill_acceptor 2. Fill Acceptor Plate with Buffer (pH 7.4) coat_plate->fill_acceptor add_compound 3. Add Compound Solution to Donor Plate fill_acceptor->add_compound assemble 4. Assemble 'Sandwich' (Donor on Acceptor) add_compound->assemble incubate 5. Incubate 4-18h at Room Temperature assemble->incubate disassemble 6. Disassemble Plates incubate->disassemble quantify 7. Quantify Compound in Donor & Acceptor Wells (LC-MS/MS) disassemble->quantify calculate 8. Calculate Papp Value quantify->calculate

Caption: The experimental workflow for the PAMPA assay.

Step-by-Step Methodology:

  • Membrane Coating: On a 96-well filter donor plate, carefully add a small volume (e.g., 5 µL) of a lipid solution (e.g., 4% lecithin in dodecane) to each filter membrane.[26] Allow the solvent to evaporate, leaving a uniform artificial membrane.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).[24]

  • Prepare Donor Solution: Dissolve the test compounds in the same buffer system, often with a small percentage of DMSO, to a known concentration (e.g., 50 µM).[24] Add this solution to the wells of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the lipid membrane separates the two solutions.[23] Incubate this assembly at room temperature for 4-18 hours.[26]

  • Quantification: After incubation, separate the plates. Take samples from both the donor and acceptor wells.

  • Analysis: Quantify the concentration of the compound in each sample using LC-MS/MS.[23] This provides the necessary data to calculate how much compound crossed the membrane.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.[26]

Section 4: Metabolic Stability - Surviving the Body's Defenses

The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, work to modify and clear foreign compounds.[27] An ideal drug should be stable enough to circulate and reach its target before being eliminated. The in vitro liver microsomal stability assay is a cornerstone of early ADME testing, providing a measure of a compound's susceptibility to Phase I metabolism.[28][29] In this assay, compounds are incubated with liver microsomes (subcellular fractions containing CYP enzymes) and the rate of disappearance of the parent compound is monitored over time.[30]

Comparative Microsomal Stability Data
AnalogModificationHalf-Life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg)Predicted In Vivo Clearance
A Parent4531Low to Moderate
B N-Benzyl group8173High
C 3-Hydroxy group> 60< 10Low
D tert-Butyl ester> 60< 12Low

Interpretation: The N-benzyl group in Analog B provides a prime site for CYP-mediated oxidation, leading to rapid metabolism and high clearance.[27] The hydroxyl group on Analog C may already be a product of metabolism, or its polarity could reduce affinity for CYP enzymes, resulting in high stability. The bulky tert-butyl group in Analog D likely provides steric hindrance, shielding the ester from hydrolysis and resulting in greater stability compared to the parent methyl ester.[2]

Experimental Protocol: Liver Microsomal Stability Assay

Causality: This assay simulates Phase I metabolism. Liver microsomes provide the enzymatic machinery (CYPs).[28] The reaction is initiated by adding a necessary cofactor, NADPH.[27][31] The reaction is stopped at various time points by adding a cold organic solvent, which precipitates the protein enzymes and halts their activity. The amount of remaining parent compound is then measured by LC-MS/MS.

G cluster_0 Time Course Sampling prepare_mix 1. Prepare Master Mix: Microsomes, Buffer pre_incubate 2. Pre-incubate Mix with Test Compound at 37°C prepare_mix->pre_incubate start_rxn 3. Initiate Reaction by adding NADPH pre_incubate->start_rxn t0 T=0 min start_rxn->t0 t5 T=5 min t15 T=15 min t30 T=30 min t60 T=60 min quench 4. Quench Aliquots at Time Points with Cold Acetonitrile t60->quench analyze 5. Analyze Samples by LC-MS/MS quench->analyze calculate 6. Calculate t½ and CLint analyze->calculate

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, 0.5 mg/mL protein) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[27][32]

  • Pre-incubation: Add the test compound (e.g., to a final concentration of 1 µM) to the microsomal solution and pre-incubate for 5 minutes at 37°C to bring the system to temperature.

  • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.[31] The "T=0" time point sample is taken immediately before or after this addition and is immediately quenched.

  • Time Course Sampling: Continue to incubate the reaction mixture at 37°C with gentle agitation.[32] At subsequent time points (e.g., 5, 15, 30, and 60 minutes), remove aliquots of the reaction mixture.[31]

  • Reaction Termination (Quenching): Immediately add each aliquot to a collection plate or tube containing ice-cold acetonitrile with an internal standard.[28] This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the concentration of the parent compound in each supernatant sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[28][32] Control incubations (without NADPH and with known stable/unstable compounds) are run in parallel to ensure the validity of the assay.[30]

Conclusion: Synthesizing a Holistic View for Candidate Selection

The evaluation of drug-like properties is a multi-parameter optimization challenge.[13] No single property determines success, but rather a balanced profile. By comparing our four analogs, we can draw clear structure-activity relationships for developability:

AnalogLipophilicity (LogD)SolubilityPermeability (PAMPA)Metabolic StabilityOverall Assessment
A Good (-0.8)HighModerateModerateA reasonable starting point, but could be optimized for stability or permeability.
B High (3.1)Poor HighPoor High Risk. Despite good permeability, poor solubility and rapid metabolism are significant liabilities.
C Poor (-1.5)HighPoor GoodHigh Risk. Excellent stability and solubility are negated by very low permeability.
D Good (0.5)ModerateModerateGoodPromising Profile. This analog shows a good balance across all four key parameters, making it a strong candidate for further investigation.

This comparative guide demonstrates that early, systematic evaluation of fundamental physicochemical and ADME properties is critical. By understanding the causal relationships between chemical structure and these properties, research teams can make more informed decisions, intelligently designing molecules not just for potency, but for success as a therapeutic agent.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Methyl 4-piperidineacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 4-piperidineacetate and its associated waste streams. As a piperidine derivative used in the synthesis of neurologically active compounds, its handling and disposal demand strict adherence to safety protocols to protect laboratory personnel and the environment.[1] The procedures outlined herein are grounded in federal regulations and established laboratory safety practices, ensuring a self-validating system of compliance and safety.

Hazard Identification and Regulatory Framework

Before any disposal procedure, a thorough understanding of the compound's hazards and the governing regulations is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, its structure, based on a piperidine core, suggests hazards common to similar compounds like 4-methylpiperidine, which is classified as flammable, toxic, and corrosive.[2][3] Therefore, this compound waste must be treated as hazardous waste .

The disposal of hazardous chemical waste is primarily governed by two federal agencies:

  • The Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[4][5]

  • The Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP).[6][7] This plan must include specific procedures for safe handling and waste disposal.[8][9]

All disposal activities must align with your institution's specific Chemical Hygiene Plan and be conducted in coordination with the Environmental Health & Safety (EHS) office.

Personal Protective Equipment (PPE) Requirements

Due to the corrosive and potentially toxic nature of piperidine derivatives, robust personal protective equipment is non-negotiable.[2][10] The minimum required PPE for handling this compound waste is summarized below.

Protection TypeSpecific EquipmentStandard Reference
Eye and Face Chemical splash goggles or a face shield worn over safety glasses.OSHA 29 CFR 1910.133
Hand Chemical-resistant gloves (e.g., nitrile or neoprene).EN 374
Body A laboratory coat. For larger quantities or spills, a chemically resistant apron or suit is required.---
Respiratory All handling of open containers must be performed within a certified chemical fume hood to prevent inhalation of vapors.[2]---

Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound follows a systematic workflow designed to ensure safety and regulatory compliance at every stage. This process begins at the moment the chemical is deemed a waste and concludes with its collection by trained EHS personnel.

DisposalWorkflow cluster_0 Step 1: In-Lab Operations cluster_1 Step 2: Accumulation & Pickup A Waste Generation (Unused reagent, reaction quench, contaminated items) B Hazardous Waste Characterization A->B Is it waste? C Segregation & Containment B->C Classify as hazardous D Secure & Label Container C->D Use compatible container E Store in Satellite Accumulation Area (SAA) D->E Transfer to SAA F Weekly SAA Inspection E->F Monitor G Request EHS Pickup F->G Container full or >6 months old H Final Disposal (by certified vendor) G->H EHS Collects

Caption: Disposal workflow for this compound waste.

Protocol Steps:
  • Waste Characterization: The first step is to formally determine that the material is a hazardous waste.[11] Based on the properties of related piperidine compounds, this compound waste should be classified as hazardous due to potential toxicity, corrosivity, and flammability.[12]

  • Select a Compatible Waste Container:

    • Use a container that is chemically compatible with this compound and any solvents present in the waste stream. High-density polyethylene (HDPE) or glass containers are typically appropriate.[13] Avoid metal containers for acids and bases.[13]

    • The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap.[12][14]

    • Never use food-grade containers (e.g., beverage bottles, food jars) for hazardous waste storage.[14]

  • Segregate Incompatible Waste Streams:

    • This compound is a base. It must not be mixed with acidic waste, as this can cause a violent reaction.[2]

    • Keep it segregated from strong oxidizing agents.[2]

    • Store containers in a designated secondary containment bin to prevent mixing in the event of a leak.[12]

  • Properly Label the Waste Container:

    • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's EHS department.

    • Clearly list all chemical constituents by their full name (no abbreviations) and their approximate percentages or volumes.[14] This is critical for the final disposal facility to handle the waste correctly.

    • Mark the date when waste accumulation began.

  • Accumulate Waste in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[14][15]

    • The SAA should be clearly marked, located away from drains, and in a well-ventilated area, such as a dedicated cabinet under the fume hood.[13]

    • Federal regulations limit the volume of hazardous waste that can be stored in an SAA (typically 55 gallons).[15]

  • Arrange for Disposal:

    • Regularly inspect the waste container. Once it is 90% full, or after it has been accumulating for six months, arrange for a pickup from your institution's EHS office.[12][16]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup, which is often done through an online system.[16]

Spill and Decontamination Procedures

Immediate and correct response to a spill is critical for safety.

For a Small Spill (<100 mL) inside a Chemical Fume Hood:

  • Ensure your PPE is appropriate. Alert others in the immediate area.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.[17]

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[2][17]

  • Decontaminate the surface with a suitable cleaning agent. For a basic compound like a piperidine derivative, a dilute solution of a weak acid (e.g., citric acid) can be used for neutralization, followed by a thorough rinse with water and soap. However, always consult your institution's specific guidelines.

  • Place all contaminated cleaning materials into the hazardous waste container.

For a Large Spill (>100 mL) or any spill outside a Fume Hood:

  • Evacuate the immediate area. Alert all nearby personnel.

  • If the substance is flammable, remove all ignition sources.

  • Close the laboratory door and prevent entry.

  • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Empty Container Disposal

Empty containers that once held this compound are also considered hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate the container, rinse it three times with a suitable solvent (e.g., methanol or ethanol).[16][17]

  • Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected in a designated liquid hazardous waste container.[16][17]

  • Deface Label: After triple rinsing, completely remove or deface the original chemical label on the container.[16]

  • Final Disposal: Follow your institution's guidelines for disposing of decontaminated glass or plastic containers.

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Safely Handling Methyl 4-piperidineacetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling chemical reagents like Methyl 4-piperidineacetate, a key building block in pharmaceutical synthesis, demands a comprehensive understanding of its properties and a meticulous approach to safety.[1] This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe handling, grounded in established safety protocols and field-proven insights. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: Know Your Reagent

Before the first container is opened, a thorough understanding of the potential hazards is paramount. This compound and its common salt form, Methyl (piperidin-4-yl)acetate hydrochloride, are classified as irritants and may be harmful if not handled correctly.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the primary hazards include:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

  • H302: Harmful if swallowed. [2]

These classifications necessitate a stringent approach to exposure control. The causality is clear: the chemical's reactivity can disrupt biological tissues upon contact. Skin contact can lead to localized inflammation, while eye contact poses a risk of significant damage. Inhalation of aerosols or vapors can irritate the respiratory tract, and ingestion can lead to systemic effects. Therefore, all procedures must be designed to minimize direct contact, inhalation, and ingestion.

Engineering and Administrative Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. The primary methods for exposure control are robust engineering and administrative protocols, as mandated by standards from the Occupational Safety and Health Administration (OSHA).[3][4][5][6]

  • Engineering Control: Always handle this compound inside a certified chemical fume hood.[7][8] A fume hood provides critical local exhaust ventilation, capturing vapors and aerosols at the source and preventing them from entering the laboratory's general atmosphere. Ensure the fume hood has a valid inspection sticker and that you work at least 6 inches inside the sash.

  • Administrative Controls: Your institution's Chemical Hygiene Plan (CHP) is a critical document that outlines specific safety procedures.[3][6] Ensure you have received documented training on the CHP and the specific hazards of this chemical.[3][6] Keep quantities of the chemical stored in the laboratory to a minimum. All containers must be clearly labeled, and access to the storage area should be restricted to authorized personnel.[5]

Personal Protective Equipment (PPE): The Essential Barrier

When engineering and administrative controls are in place, appropriate PPE provides the necessary final barrier against exposure. The selection of PPE must be deliberate and based on a thorough risk assessment.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile or PVC gloves.[9]Provides a chemical-resistant barrier. Always inspect gloves for tears or holes before use. Double-gloving can be considered for extended operations. Remove the outer glove immediately if contamination occurs. Wash hands thoroughly after removing gloves.
Eye & Face Protection Chemical safety goggles with side shields or a full-face shield.[9]Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Skin & Body Protection A flame-resistant laboratory coat.[9]Protects skin and personal clothing from minor spills and splashes. The lab coat should be buttoned completely. Do not wear lab coats outside of the designated laboratory area.
Respiratory Protection Not typically required when used in a fume hood.If there is a potential for exposure outside of a fume hood (e.g., large spills), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7][10] Use of respirators requires enrollment in a respiratory protection program, including fit testing and training.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a standardized workflow is critical for ensuring safety and reproducibility. The following protocol outlines the essential steps for handling this compound from receipt to disposal.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase prep_sds 1. Review SDS & Establish Controls prep_ppe 2. Don Correct PPE prep_sds->prep_ppe Proceed once hazards understood prep_hood 3. Prepare Fume Hood prep_ppe->prep_hood Enter lab handle_transport 4. Transport Chemical to Hood prep_hood->handle_transport handle_weigh 5. Weigh/Measure Reagent handle_transport->handle_weigh handle_reaction 6. Perform Reaction handle_weigh->handle_reaction cleanup_decon 7. Decontaminate Work Area & Glassware handle_reaction->cleanup_decon Reaction complete cleanup_waste 8. Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe 9. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands cleanup_ppe->cleanup_wash dispose_store 11. Store Waste in Satellite Accumulation Area cleanup_wash->dispose_store Leave lab dispose_pickup 12. Arrange for EHS Waste Pickup dispose_store->dispose_pickup

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

Experimental Protocol: Step-by-Step Methodology
  • Preparation:

    • Confirm that a current Safety Data Sheet (SDS) for this compound or a closely related compound is readily available.[6]

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[7][11]

    • Don all required PPE as specified in the table above.

    • Prepare your designated fume hood by clearing unnecessary items and wiping down the work surface.

  • Handling and Use:

    • Transport the chemical container in a secondary, shatter-proof container.

    • Perform all manipulations, including weighing and transferring, within the chemical fume hood.[7]

    • If transferring the liquid, use a grounded system to prevent static discharge if large, flammable solvent volumes are present.[7][12]

    • Keep the container tightly closed when not in use to minimize vapor release.

  • Spill Response:

    • Small Spills (in fume hood): Absorb the spill with an inert, non-combustible material like vermiculite or sand.[9][13] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Large Spills: Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health and Safety (EHS) office immediately. Prevent the spill from entering drains.

  • Disposal Plan:

    • All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

    • Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list the chemical constituents.

    • Do not mix this waste with other waste streams unless specifically instructed to do so by your EHS department.

    • Store the waste container in a designated satellite accumulation area until it is collected by EHS for final disposal in accordance with all local, state, and federal regulations.[13]

By integrating these expert-level safety protocols into your daily workflow, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-piperidineacetate
Reactant of Route 2
Reactant of Route 2
Methyl 4-piperidineacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.